N-Acetyltyramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152731 | |
| Record name | N-Acetyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-66-0 | |
| Record name | N-Acetyltyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLTYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB50E9QVY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of N-Acetyltyramine
This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of this compound. All quantitative data is summarized in structured tables, and key methodologies are detailed. Visual diagrams generated using Graphviz are provided for critical pathways and workflows to facilitate understanding.
Chemical Structure and Identification
This compound is an acetylated derivative of the biogenic amine tyramine.[1][2] Structurally, it is a member of the acetamides and tyramines, where one hydrogen of the amino group of tyramine is substituted by an acetyl group.[3][4] This modification is crucial for its biological activity and metabolic fate.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]acetamide | [3] |
| Synonyms | N-(4-Hydroxyphenethyl)acetamide, N-(p-Hydroxyphenethyl)acetamide, N-Acetyl tyramine | [3] |
| CAS Number | 1202-66-0 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| SMILES | CC(=O)NCCC1=CC=C(C=C1)O | [3] |
| InChI | InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12) | [2] |
| InChIKey | ATDWJOOPFDQZNK-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Data
| Property | Value | Unit | Source |
| Molecular Weight | 179.22 | g/mol | [3] |
| Monoisotopic Mass | 179.094628657 | Da | [3] |
| Physical Form | Solid | - | [5] |
| Melting Point | 169 | °C | |
| Boiling Point | 424.1 | °C (at 760 mmHg) | |
| Flash Point | 210.3 | °C | |
| Water Solubility (log₁₀WS) | -1.64 (Calculated) | mol/L | |
| Octanol/Water Partition Coefficient (logP) | 1.911 (Calculated) | - | |
| Vapor Pressure | 8.62E-08 | mmHg (at 25°C) | |
| Density | 1.122 | g/cm³ | |
| Refractive Index | 1.546 | - |
Biological and Pharmacological Activities
This compound is a metabolite of tyramine and is found in various organisms, including bacteria, plants, and animals.[3] It exhibits several noteworthy biological activities.
-
Quorum Sensing Inhibition : this compound has been identified as a quorum-sensing inhibitor (QSI), capable of disrupting bacterial communication, which is crucial for processes like biofilm formation and virulence factor expression.[6][7][8]
-
Antimicrobial and Antifungal Activity : It demonstrates antimicrobial and antifungal properties, partly through its quorum sensing inhibition and also via direct inhibition of fungal growth.[1]
-
Reversal of Drug Resistance : It has been shown to enhance the cytotoxicity of doxorubicin in resistant P388 murine leukemia cells.[2]
-
Neurotransmitter Precursor : As a metabolite in the tyraminergic/octopaminergic pathway in invertebrates, it is a precursor to octopamine, a critical neurotransmitter and neurohormone that regulates processes like locomotion and metabolism.[9]
-
Radical Scavenging : The compound has been reported to possess antioxidant and radical scavenging capabilities.[1]
Signaling and Metabolic Pathways
Biosynthesis of this compound
This compound is synthesized from the amino acid L-tyrosine in a two-step enzymatic pathway. This pathway is a key part of the metabolism of biogenic amines in many organisms.[10]
Caption: Enzymatic conversion of L-Tyrosine to this compound.
Role in Octopaminergic Signaling
In invertebrates, tyramine and its derivatives are central to neuro-modulatory systems. Tyramine is converted to octopamine, a major neurotransmitter analogous to norepinephrine in vertebrates.[9] N-acetylation of tyramine is a key metabolic step regulating the availability of these signaling molecules.[5]
Caption: this compound as a metabolite in the octopaminergic pathway.
Mechanism of Quorum Sensing Inhibition
This compound can interfere with bacterial cell-to-cell communication. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactone (AHL) signal molecules and LuxR-type transcriptional regulators. This compound disrupts this system, leading to the downregulation of virulence genes.[7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101955435B - A new method for preparing tyramine - Google Patents [patents.google.com]
- 5. This compound ≥95% (LC/MS-ELSD) | 1202-66-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Octopamine and Tyramine Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the N-Acetyltyramine Biosynthetic Pathway in Plants
Abstract
N-acetyltyramine is a biogenic amine found across the plant kingdom, playing significant roles in developmental processes and defense mechanisms against biotic and abiotic stresses. As a derivative of the aromatic amino acid L-tyrosine, its biosynthesis represents a key branch of specialized plant metabolism. This technical guide provides an in-depth examination of the core biosynthetic pathway leading to this compound, focusing on the key enzymes, regulatory controls, and quantitative data. It is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism, offering detailed experimental protocols for pathway analysis and visualizations of the underlying biochemical logic. The antioxidant and antimicrobial properties of this compound also make it a compound of interest for therapeutic applications.[1]
The Core Biosynthetic Pathway
The biosynthesis of this compound in plants is a two-step enzymatic process originating from L-tyrosine. This pathway channels primary metabolism into the production of a specialized metabolite with diverse physiological functions.
-
Decarboxylation of L-Tyrosine: The pathway initiates with the removal of the carboxyl group from L-tyrosine, a reaction catalyzed by the enzyme Tyrosine Decarboxylase (TyDC). This step yields tyramine and carbon dioxide (CO2) and is a critical control point for the formation of tyramine and its derivatives.[2][3]
-
N-acetylation of Tyramine: Subsequently, an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the amino group of tyramine. This reaction is catalyzed by a specific N-acetyltransferase, likely an arylalkylamine N-acetyltransferase (AANAT) or a functionally similar enzyme, to form the final product, this compound.[4][5]
Key Enzymes and Regulation
The flux through the this compound pathway is controlled by the expression and activity of its constituent enzymes, which are often responsive to environmental and developmental signals.
Tyrosine Decarboxylase (TyDC)
Tyrosine Decarboxylase (EC 4.1.1.25) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that stands at the gateway to tyramine biosynthesis.[2][3] Its activity is crucial not only for this compound but also for a wider class of specialized metabolites, including hydroxycinnamic acid amides (HCAAs) and various alkaloids.[2][6]
Regulation:
-
Transcriptional Control: The expression of TyDC genes is often tissue-specific and can be induced by various stimuli. In pansy (Viola × wittrockiana), VwTYDC expression is significantly higher in flowers than in vegetative tissues and correlates with the formation of pigmented blotches in petals, suggesting a role in flower color patterning.[7]
-
Developmental Cues: Higher VwTYDC expression and corresponding tyramine accumulation in specific petal regions indicate tight developmental regulation.[7]
Tyramine N-acetyltransferase (TNA)
While the direct isolation and characterization of a specific Tyramine N-acetyltransferase from plants remain limited, functional evidence comes from heterologous expression systems. The construction of a synthetic pathway for this compound in E. coli successfully utilized an arylalkylamine N-acyltransferase (aanat) gene, demonstrating the feasibility of this enzymatic step.[4]
This contrasts with the well-documented Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , which is pivotal for the synthesis of HCAAs.[8][9] THT utilizes hydroxycinnamoyl-CoAs (e.g., feruloyl-CoA, p-coumaroyl-CoA) as acyl donors rather than acetyl-CoA.[8][10] The induction of THT activity by wounding, UV-C radiation, and pathogens highlights its role in plant defense, a function likely shared by this compound.[9][11][12]
Quantitative Data Summary
Quantitative analysis of enzyme kinetics, metabolite levels, and gene expression provides crucial insights into the pathway's capacity and regulation.
Table 1: Enzyme Kinetic Parameters This table summarizes the kinetic properties of Tyrosine Decarboxylase from Rehmannia glutinosa.
| Enzyme | Substrate | Km (µM) | Vmax (µM min-1) | Source |
| RgTyDC2 | L-Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 | [13] |
| RgTyDC2 | L-Dopa | 273.8 ± 37.18 | 1.878 ± 0.0776 | [13] |
Table 2: Metabolite and Enzyme Activity Induction This table highlights the changes in metabolite levels and enzyme activity in response to external stimuli.
| Plant Species | Treatment | Metabolite/Activity | Fold Increase / Time Course | Source |
| Maize (Zea mays) | Wounding | N-hydroxycinnamoyltyramines | Increase begins at 3-6h, peaks at 12h | [11] |
| Maize (Zea mays) | Wounding | THT Activity | 40-fold increase over basal levels at 36h | [11] |
| Tomato (Solanum lycopersicum) | THT Overexpression | Coumaroyltyramine (CT) | Constitutively higher levels in leaves, flowers, and fruits | [12] |
| Tomato (Solanum lycopersicum) | THT Overexpression | Feruloyltyramine (FT) | Constitutively higher levels in leaves, flowers, and fruits | [12] |
Table 3: Gene Expression Analysis This table summarizes the observed changes in the expression of genes involved in the tyramine-derived metabolic pathways.
| Plant Species | Treatment/Condition | Gene | Observation | Source |
| Pepper (Capsicum annuum) | UV-C Treatment | THT mRNA | Strongly induced in leaves, stable for up to 36h | [8][9] |
| Pansy (Viola × wittrockiana) | Cyanic Petal Blotches | VwTYDC mRNA | Higher expression compared to acyanic areas | [7] |
Experimental Protocols
Protocol for TyDC Enzyme Assay (HPLC-based)
This protocol measures TyDC activity by quantifying the formation of tyramine from L-tyrosine using High-Performance Liquid Chromatography (HPLC).
-
Principle: The enzymatic reaction is initiated by adding crude or purified enzyme extract to a buffered solution containing L-tyrosine and the cofactor pyridoxal 5'-phosphate. The reaction is stopped after a defined time, and the product, tyramine, is quantified by HPLC with UV or fluorescence detection.
-
Reagents:
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 1 mM EDTA, 5% (v/v) glycerol.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5).
-
Substrate Stock: 50 mM L-tyrosine in 0.1 M HCl.
-
Cofactor Stock: 10 mM Pyridoxal 5'-phosphate (PLP) in water.
-
Stopping Solution: 20% (v/v) Perchloric acid.
-
Tyramine Standard Solutions for calibration curve.
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube: 80 µL Assay Buffer, 10 µL of 10 mM PLP, and 10 µL of 50 mM L-tyrosine. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of enzyme extract. For a negative control, use heat-inactivated enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of Stopping Solution.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze 20 µL of the filtrate by reverse-phase HPLC (e.g., C18 column) with UV detection at 275 nm.
-
Quantify the tyramine peak by comparing its area to a standard curve.
-
-
Calculation: Enzyme activity is typically expressed as nmol of tyramine produced per minute per mg of protein (nmol min-1 mg-1).
Protocol for Metabolite Profiling using HPLC
This method is for the simultaneous extraction and quantification of tyramine and this compound from plant tissue.
-
Principle: Metabolites are extracted from homogenized plant tissue using an acidified methanol solution. After clarification, the extract is analyzed by reverse-phase HPLC to separate and quantify the target compounds against known standards.
-
Reagents:
-
Extraction Solvent: 80% (v/v) Methanol, 0.1% (v/v) Formic Acid.
-
Standards: Tyramine and this compound of known purity.
-
-
Procedure:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of ice-cold Extraction Solvent to the powdered tissue.
-
Vortex vigorously for 1 minute, then sonicate in an ice bath for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm filter.
-
Inject 10-20 µL of the extract onto a C18 HPLC column.
-
Perform separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector (e.g., at 220 nm and 275 nm) or a mass spectrometer for higher specificity and sensitivity.
-
Identify and quantify peaks based on retention times and comparison to standard curves.
-
-
Data Analysis: Concentrations are typically reported as µg per gram of fresh or dry weight of tissue.
Protocol for Gene Expression Analysis via RT-qPCR
This protocol outlines the steps to measure the relative transcript abundance of pathway genes like TyDC.
-
Principle: Total RNA is extracted from plant tissue and reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts (e.g., TyDC) is then quantified using real-time quantitative PCR (qPCR) with gene-specific primers, relative to a stably expressed reference gene.
-
Reagents:
-
RNA extraction kit (e.g., TRIzol or plant-specific column-based kit).
-
DNase I, RNase-free.
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for the target gene (e.g., TyDC) and a reference gene (e.g., Actin or Ubiquitin).
-
-
Procedure:
-
RNA Extraction: Extract total RNA from ~100 mg of ground plant tissue following the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR Setup: Prepare the qPCR reaction mix in a 96-well plate: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL. Include no-template controls.
-
qPCR Run: Perform the qPCR in a real-time PCR cycler with an appropriate thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the Ct value of the target gene to the reference gene.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Tyrosine Decarboxylase | Worthington Biochemical [worthington-biochem.com]
- 4. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CHEBI:125610) [ebi.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Tyramine and tyrosine decarboxylase gene contributes to the formation of cyanic blotches in the petals of pansy (Viola × wittrockiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and Characterization of a Hydroxycinnamoyl-CoA:Tyramine N-(Hydroxycinnamoyl)Transferase Induced in Response to UV-C and Wounding from Capsicum annuum | Zendy [zendy.io]
- 9. Cloning and characterization of a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase induced in response to UV-C and wounding from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of N-hydroxycinnamoyltyramine synthesis and tyramine N-hydroxycinnamoyltransferase (THT) activity by wounding in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transgenic tomato plants overexpressing tyramine N-hydroxycinnamoyltransferase exhibit elevated hydroxycinnamic acid amide levels and enhanced resistance to Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
N-Acetyltyramine: A Technical Guide to its Formation and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyltyramine is a key metabolite of the biogenic amine tyramine, formed through the enzymatic action of arylalkylamine N-acetyltransferase (AANAT). This molecule is not merely a metabolic byproduct but an active participant in a diverse range of biological processes across different kingdoms of life. In insects, it is crucial for cuticle sclerotization; in bacteria, it functions as a quorum-sensing inhibitor, and in biomedical research, it has demonstrated potential as an antioxidant, an anti-cancer agent enhancer, and an anti-adipogenic compound.[1][2][3] This technical guide provides an in-depth exploration of the biosynthesis of this compound from tyramine, the characteristics of the principal enzyme involved, its multifaceted physiological roles, and detailed experimental protocols for its study.
Biosynthesis of this compound from Tyramine
The conversion of tyramine to this compound is a single-step enzymatic reaction. This acetylation process represents a significant pathway for the metabolism and functionalization of tyramine.
The Core Metabolic Pathway
The biosynthesis involves the transfer of an acetyl group from the co-substrate Acetyl-Coenzyme A (Acetyl-CoA) to the primary amine of tyramine. This reaction is catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT), also known as aralkylamine N-acetyltransferase, (EC 2.3.1.87).[4] The products of this reaction are this compound and Coenzyme A (CoA).[4] This pathway is a method of inactivating or modifying the signaling properties of tyramine. In engineered E. coli, the introduction of tyrosine decarboxylase and an arylalkylamine N-acyltransferase gene was sufficient to establish a pathway for producing this compound from L-tyrosine.[5][6]
The Key Enzyme: Arylalkylamine N-acetyltransferase (AANAT)
AANAT belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily and is a pivotal enzyme in the metabolism of various arylalkylamines, not limited to tyramine.[4]
Function and Substrate Specificity
While extensively studied for its role in melatonin synthesis—where it catalyzes the rate-limiting step of converting serotonin to N-acetylserotonin—AANAT exhibits broader substrate specificity.[7] In humans, endogenous substrates include phenethylamine, tyramine, and tryptamine, leading to the formation of their respective N-acetylated derivatives.[4] The enzyme follows an ordered sequential kinetic mechanism, where Acetyl-CoA binds first, followed by the amine substrate.[8]
Regulation
In vertebrates, AANAT activity is tightly regulated by the circadian clock and by light exposure, earning it the nickname "the timezyme".[7] This regulation often involves cAMP-dependent phosphorylation and subsequent binding to 14-3-3 proteins, which stabilizes the enzyme and enhances its activity.[9]
Enzyme Kinetics
Quantitative kinetic data for AANAT is often reported using serotonin or other biogenic amines as the substrate. The values can vary significantly depending on the species and isoform of the enzyme.
| Enzyme Source | Substrate | Km (μM) | Vmax | Reference |
| Chlamydomonas reinhardtii (recombinant) | Serotonin | 247 | 325 pmol/min/mg protein | [10] |
Note: Kinetic parameters are highly dependent on assay conditions, including pH, temperature, and buffer composition.
Physiological Roles and Bioactivities of this compound
This compound exhibits a range of biological activities that are actively being researched for therapeutic and industrial applications.[6]
Role in Invertebrates
In insects, N-acetylated amines, including this compound and particularly N-acetyldopamine, are essential precursors for the tanning and sclerotization (hardening) of the cuticle. This process is critical for the insect's exoskeleton integrity. Acetylation also serves as a primary mechanism for inactivating neurotransmitters like dopamine and tyramine.
Antimicrobial and Quorum Sensing Inhibition
This compound has been identified as a quorum-sensing inhibitor (QSI).[11] Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression and behavior, including virulence factor production and biofilm formation. By interfering with these signals, this compound can reduce the pathogenicity of certain bacteria. For instance, at a concentration of 1 mg/mL, it has been shown to reduce the production of the virulence-linked siderophore pyoverdine in Pseudomonas aeruginosa by 65%.[3]
Pharmacological Activities
This compound has garnered attention for its potential in drug development due to several observed bioactivities.
-
Antioxidant Activity: It demonstrates significant radical scavenging capacity.[12]
-
Chemosensitizing Agent: this compound can reverse doxorubicin resistance in P388 murine leukemia cells, enhancing the cytotoxicity of the chemotherapeutic agent.[13][14]
-
Anti-adipogenic Effects: It has been shown to inhibit the differentiation of 3T3-L1 cells into adipocytes, suggesting a potential role in obesity-related research.[2]
-
Other Reported Activities: Literature also suggests potential antithrombotic and antitumour activities, though these areas require further investigation.[5][6]
Quantitative Bioactivity Data
| Activity | Model System | Metric | Value | Reference |
| Reversal of Doxorubicin Resistance | P388 murine leukemia cells | IC50 | 0.13 µg/mL (with Doxorubicin) | [13][14] |
| Antioxidant (DPPH radical scavenging) | Chemical assay | IC50 | 131.3 ± 1.8 µg/mL | [12] |
| Quorum Sensing Inhibition | Chromobacterium violaceum | Inhibition | 75% at 0.5 mg/mL | [11] |
| Pyoverdine Production Inhibition | Pseudomonas aeruginosa | Inhibition | 65% at 1 mg/mL | [3] |
Context: Overall Metabolic Fate of Tyramine
N-acetylation is one of several metabolic pathways for tyramine. Understanding the competing pathways is crucial for appreciating the overall physiological regulation of tyramine levels. Other major enzymes involved in tyramine metabolism include Monoamine Oxidase (MAO), which converts tyramine to 4-hydroxyphenylacetaldehyde, and Cytochrome P450 2D6 (CYP2D6).[15]
Experimental Protocols
Protocol: AANAT Enzyme Activity Assay
This protocol outlines a general method for determining AANAT activity by quantifying the this compound produced.
-
Preparation of Reaction Mixture:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the enzyme extract with the reaction buffer.
-
To initiate the reaction, add tyramine and acetyl-CoA to final desired concentrations (e.g., for kinetic studies, vary tyramine concentration from 1 µM to 1 mM while keeping acetyl-CoA saturated at ~1.4 mM).[9]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or 10% trichloroacetic acid, to precipitate proteins.
-
Vortex the sample and centrifuge at high speed (e.g., 15,000 x g for 10 min) to pellet the precipitated protein.[9]
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Quantification:
-
Analyze the supernatant for this compound content using the LC-MS/MS method described in Protocol 5.2.
-
Calculate enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., in pmol/min/mg protein).
-
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of this compound in biological or enzymatic samples.
-
Sample Preparation:
-
For enzymatic assays, follow step 3 in Protocol 5.1.
-
For biological matrices (e.g., cell lysates, tissue homogenates), perform a protein precipitation step by adding 3 volumes of ice-cold methanol or acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex vigorously and centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Develop a suitable gradient to separate this compound from tyramine and other matrix components. A typical gradient might start at 2% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.
-
Injection Volume: 2-10 µL.[1]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transition: Monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion.
-
Instrument Parameters: Optimize parameters such as capillary voltage, gas temperatures, and collision energy to maximize the signal for the specific this compound transition.[1]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure this compound.
-
Quantify this compound in the samples by comparing its peak area (normalized to the internal standard) against the standard curve.
-
References
- 1. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arylalkylamine N-acetyltransferase: "the Timezyme" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of N-Acetyltyramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyltyramine, an acetylated derivative of the biogenic amine tyramine, is a multifaceted molecule with a growing body of research highlighting its presence across diverse biological kingdoms and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and its roles in biological systems. It is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this natural product. This document summarizes quantitative data, details experimental methodologies for its study, and visualizes key biological pathways.
Natural Occurrence of this compound
This compound has been identified in a variety of natural sources, including bacteria, fungi, plants, and animals. Its presence is often associated with specific metabolic pathways and physiological functions within these organisms.
Bacterial Sources
Several bacterial species are known to produce this compound. Notably, members of the Actinobacteria phylum are significant producers.
-
Streptomyces species: Various Streptomyces strains have been identified as sources of this compound. For instance, it has been isolated from termite-associated Streptomyces sp. M45 and a Saharan strain of Streptomyces sp. GSB-11.[1][2] Metabolite profiling of Streptomyces olivaceus InaCC A759 revealed that this compound constituted 24.24% of its intracellular secondary metabolites.[3]
-
Actinokineospora species: this compound has been isolated from the rare actinobacterium Actinokineospora sp.[3]
-
Vibrio alginolyticus : This marine bacterium has been shown to produce this compound, which acts as a quorum-sensing inhibitor.[4]
Fungal Sources
The production of this compound has also been reported in the fungal kingdom.
-
Aspergillus species: this compound is known to be a metabolite of Aspergillus species.[5]
-
Colletotrichum species: This genus of fungi, which includes plant pathogens, has also been identified as a source of this compound.
Plant Sources
While less extensively quantified, this compound is present in the plant kingdom.
-
Glycine max (Soybean): this compound has been reported in soybean, although quantitative data on its concentration in various plant tissues is limited in the current literature.[5]
Animal Sources
In the animal kingdom, this compound is primarily known as a key metabolic intermediate in invertebrates. It serves as a precursor in the biosynthesis of the neurotransmitter and neuromodulator octopamine.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the source organism, its physiological state, and environmental conditions. The following table summarizes the available quantitative data.
| Natural Source | Organism | Tissue/Extract | Concentration | Reference |
| Bacterium | Actinobacteria InaCC A759 | Intracellular Extract | 24.24% of total secondary metabolites | [3] |
Note: There is a significant gap in the literature regarding the quantification of this compound in many of its known plant and fungal sources.
Biosynthesis of this compound
The biosynthesis of this compound is a two-step enzymatic process starting from the amino acid L-tyrosine.
-
Decarboxylation of L-Tyrosine: The first step involves the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6][7]
-
N-acetylation of Tyramine: The second and final step is the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine, forming this compound. This reaction is catalyzed by an arylalkylamine N-acetyltransferase (AANAT) or a similar N-acetyltransferase.[6][8]
This pathway has been successfully engineered in Escherichia coli for the de novo biosynthesis of this compound from glucose, achieving a production of 854 mg/L.[6]
Caption: Biosynthetic pathway of this compound from L-Tyrosine.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, most notably as a quorum sensing inhibitor and as a key intermediate in invertebrate neurochemistry.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This compound has been shown to inhibit QS in the opportunistic human pathogen Pseudomonas aeruginosa. It can reduce the production of virulence factors such as pyoverdine and interfere with biofilm formation.[4][5] The proposed mechanism involves the interference with QS regulatory proteins, such as LasR, thereby disrupting the signaling cascade.[5]
Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by this compound.
Invertebrate Neurochemistry
In invertebrates, this compound is a crucial intermediate in the biosynthesis of octopamine, a major neurotransmitter, neuromodulator, and neurohormone. Tyramine, produced from tyrosine, is first acetylated to this compound, which is then hydroxylated to form N-acetyloctopamine, and finally deacetylated to yield octopamine. This pathway is essential for regulating various physiological processes, including behavior, memory, and metabolic functions.
Experimental Protocols
Extraction of this compound from Bacterial Culture (Streptomyces sp.)
This protocol is a generalized procedure based on methods for extracting secondary metabolites from Streptomyces.
-
Culture and Harvest:
-
Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of the Streptomyces strain.
-
Incubate the culture on a rotary shaker (e.g., 200 rpm) at an optimal temperature (e.g., 28-30°C) for a period determined by growth and production curves (typically 5-10 days).
-
Separate the mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes).
-
-
Extraction of Intracellular Metabolites:
-
Wash the mycelial pellet with distilled water and lyophilize.
-
Extract the dried mycelium with a suitable organic solvent, such as methanol or ethyl acetate, using sonication or shaking for a defined period.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process for exhaustive recovery.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude intracellular extract.
-
-
Extraction of Extracellular Metabolites:
-
Mix the culture supernatant with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction of the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extracellular extract.
-
Caption: General workflow for the extraction of this compound from Streptomyces.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be optimized for the analysis of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of two solvents:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
A typical gradient could be starting with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute the compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 225 nm or 275 nm, corresponding to the absorbance maxima of this compound.
-
Quantification: Prepare a standard curve using a certified reference standard of this compound at various concentrations. The concentration in the sample extracts can be determined by comparing the peak area with the standard curve.
N-Acetyltransferase (NAT) Activity Assay
This assay can be used to measure the activity of the enzyme responsible for the final step in this compound biosynthesis.
-
Enzyme Preparation:
-
Prepare a cell-free extract or purified enzyme from the source organism.
-
Determine the total protein concentration of the enzyme preparation (e.g., using a Bradford assay).
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction mixture should contain the enzyme preparation, a known concentration of tyramine (the substrate), and acetyl-CoA (the acetyl group donor).
-
-
Reaction and Detection:
-
Initiate the reaction by adding acetyl-CoA and incubate at an optimal temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding an acid or by heat inactivation).
-
The formation of this compound can be quantified by HPLC as described above. The enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.
-
Future Directions and Conclusion
This compound is a promising natural product with diverse biological activities. Future research should focus on:
-
Quantitative Screening: A systematic and quantitative screening of a wider range of natural sources to identify high-producing organisms.
-
Pharmacological Evaluation: In-depth investigation of its pharmacological properties, including its potential as an anti-infective agent through quorum sensing inhibition.
-
Biosynthetic Engineering: Further optimization of engineered microbial hosts for the sustainable and high-titer production of this compound.
References
- 1. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. N-acetylcysteine (NAC) attenuates quorum sensing regulated phenotypes in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiation-induced enhancement of antioxidant contents of soybean (Glycine max Merrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Significant Change in Free Amino Acids of Soybean (Glycine max L. Merr) through Ethylene Application - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyltyramine: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Biogenic Amine, its Core Functions, and Methodologies for its Study
Introduction
N-acetyltyramine, a derivative of the biogenic amine tyramine, is a multifaceted molecule with significant roles across various biological systems. While it is a key metabolite in the biosynthesis of the neurotransmitter octopamine in invertebrates, its functions extend to antimicrobial, antifungal, and neuromodulatory activities.[1] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its biosynthetic and metabolic pathways, physiological roles, and detailed experimental protocols for its investigation, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrams.
Physicochemical Properties
This compound, with the chemical formula C₁₀H₁₃NO₂, is structurally defined as N-[2-(4-hydroxyphenyl)ethyl]acetamide.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 179.22 g/mol | [3] |
| CAS Number | 1202-66-0 | [2] |
| PubChem CID | 121051 | [3] |
| InChI Key | ATDWJOOPFDQZNK-UHFFFAOYSA-N | [2] |
Biosynthesis and Metabolism
This compound is synthesized from the amino acid L-tyrosine in a two-step enzymatic process and is subsequently metabolized, particularly in mammals, through glucuronidation.
Biosynthesis
The primary biosynthetic pathway of this compound involves the decarboxylation of L-tyrosine to tyramine, followed by the N-acetylation of tyramine.
-
Decarboxylation of L-tyrosine: The initial step is the conversion of L-tyrosine to tyramine, catalyzed by the enzyme L-tyrosine decarboxylase (TDC) . This enzyme removes the carboxyl group from L-tyrosine.[1]
-
N-acetylation of Tyramine: The subsequent and final step is the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine. This reaction is catalyzed by arylalkylamine N-acetyltransferase (AANAT) .[1]
In some microorganisms, such as engineered Escherichia coli, a synthetic metabolic pathway for the de novo biosynthesis of this compound from glucose has been constructed by introducing and optimizing the genes for tyrosine decarboxylase (tdc) and arylalkylamine N-acyltransferase (aanat).[4]
Metabolism in Mammals
In mammalian systems, this compound undergoes phase II detoxification, primarily through glucuronidation. The phenolic hydroxyl group of this compound is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming This compound-O-glucuronide (NATOG) .[1] This process increases the water solubility of the compound, facilitating its excretion in urine.[1] The detection of NATOG in urine has been developed as a biomarker for onchocerciasis, a parasitic disease caused by Onchocerca volvulus.[5][6]
Physiological Roles and Pharmacological Activities
This compound exhibits a range of biological activities, with its roles in invertebrate neurobiology being particularly well-documented.
Role in Invertebrates
In insects, this compound is a crucial precursor in the synthesis of octopamine, a major neurohormone, neurotransmitter, and neuromodulator.[1] Both tyramine and octopamine regulate a wide array of physiological processes, including locomotion, reproduction, and metabolism, often acting in an antagonistic manner.[7][8][9] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), namely tyramine receptors (TARs) and octopamine receptors (OARs).[7][8]
The tyraminergic signaling pathway is initiated by the binding of tyramine to its receptors, which can lead to downstream effects through G-proteins, modulating intracellular levels of second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺).
Antimicrobial and Quorum Sensing Inhibition
This compound has demonstrated notable antimicrobial and antifungal properties.[1] A significant aspect of its antimicrobial activity is its ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication mechanism that regulates collective behaviors, including virulence factor production.[1] For instance, this compound has been shown to inhibit the production of violacein, a QS-regulated pigment in Chromobacterium violaceum.[1]
Other Pharmacological Activities
This compound has been investigated for a variety of other pharmacological effects, as summarized in the table below.
| Activity | Target/Model | Notable Findings | Reference |
| Antitumor | K562 human leukemia cells | Moderate cytotoxicity (IC₅₀ 17.4 µM) | [1] |
| Antifungal | Cladosporium sphaerospermum | Demonstrated fungitoxic activity | [1] |
| Anti-platelet Aggregation | - | Reported to have anti-platelet aggregation properties | [10] |
| Radical Scavenging | DPPH assay | Exhibited excellent antiradical activity | [1][10] |
| Reversal of Drug Resistance | Doxorubicin-resistant P388 murine leukemia cells | Enhances doxorubicin cytotoxicity (IC₅₀ of 0.13 µg/ml with doxorubicin vs. 0.48 µg/ml for doxorubicin alone) | [2] |
Quantitative Data
This section provides a summary of key quantitative data related to the enzymes involved in this compound biosynthesis.
Enzyme Kinetics
The following table summarizes the kinetic parameters for Tyrosine Decarboxylase (TDC) and Arylalkylamine N-acetyltransferase (AANAT) from various sources.
| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ | Reference |
| Tyrosine Decarboxylase (TDC) | Lactobacillus brevis IOEB 9809 | L-Tyrosine | 0.58 | 115 U | [8] |
| Tyrosine Decarboxylase (TDC) | Lactobacillus brevis ATCC 367 | L-Tyrosine | 0.67 | 66 U | [8] |
| Arylalkylamine N-acetyltransferase (AANATA) | Drosophila melanogaster | Tyramine | 0.012 | - | [5] |
| Arylalkylamine N-acetyltransferase (AANATB) | Drosophila melanogaster | Tyramine | 0.020 | 16 ± 1 s⁻¹ | [5] |
Experimental Protocols
Detailed methodologies for the study of this compound and related enzymes are provided below.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in biological samples.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Filter the biological sample (e.g., urine, plasma, tissue homogenate) through a 0.7-µm glass fiber filter.
-
Load 1 mL of the filtered sample onto an Oasis HLB SPE cartridge (or equivalent) at a flow rate of 10 mL/min.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with 6 mL of methanol followed by 4 mL of 0.1% trifluoroacetic acid (TFA) in methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm (or equivalent).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to achieve separation of this compound from other components.
-
Injection Volume: 1.0 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Tyrosine Decarboxylase (TDC) Enzyme Activity Assay (Spectrophotometric)
This assay measures TDC activity by detecting the product, tyramine.
1. Reagents:
-
McIlvain Buffer (phosphate-citrate), pH 6.0.
-
1 mM 4-aminoantipyrine (4-AAP).
-
10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS).
-
40 U/ml Peroxidase.
-
20 U/ml Tyramine Oxidase.
-
0.2 mM Pyridoxal-5-phosphate.
-
10 mM L-tyrosine (substrate).
-
Enzyme solution (TDC).
2. Procedure:
-
Prepare a reaction mixture containing McIlvain buffer, 4-AAP, TOOS, peroxidase, tyramine oxidase, and pyridoxal-5-phosphate.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the L-tyrosine substrate.
-
Immediately add the TDC enzyme solution.
-
Monitor the increase in absorbance at 570 nm over time. The rate of absorbance change is proportional to the TDC activity.
Principle: TDC converts tyrosine to tyramine. Tyramine oxidase then oxidizes tyramine, producing hydrogen peroxide. In the presence of peroxidase, hydrogen peroxide reacts with 4-AAP and TOOS to form a colored product that can be measured spectrophotometrically.
Arylalkylamine N-acetyltransferase (AANAT) Enzyme Activity Assay (Radiochemical)
This assay measures the activity of AANAT by quantifying the formation of radiolabeled N-acetylated product.
1. Reagents:
-
Phosphate buffer (100 mM, pH 6.8).
-
[³H]acetyl-coenzyme A (0.5 mM).
-
Tryptamine or Tyramine (1 mM) as the amine substrate.
-
Enzyme homogenate (containing AANAT).
2. Procedure:
-
Incubate the enzyme homogenate with [³H]acetyl-CoA and the amine substrate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a solvent or changing the pH).
-
Separate the radiolabeled N-acetylated product from the unreacted [³H]acetyl-CoA using a suitable method (e.g., liquid scintillation counting after extraction or chromatography).
-
Quantify the radioactivity of the product to determine the enzyme activity.
Conclusion
This compound is a biogenic amine of significant interest due to its diverse physiological and pharmacological roles. As a key intermediate in invertebrate neurochemistry and a modulator of microbial communication, it presents numerous avenues for further research. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of this intriguing molecule. The continued investigation into its mechanisms of action and the development of specific agonists and antagonists for its associated receptors hold promise for the discovery of novel therapeutic agents and pest control strategies.
References
- 1. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. The Insect Type 1 Tyramine Receptors: From Structure to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Tyrosine decarboxylase activity of Lactobacillus brevis IOEB 9809 isolated from wine and L. brevis ATCC 367 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Validation of onchocerciasis biomarker this compound-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyltyramine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyltyramine, a naturally occurring biogenic amine, has garnered significant attention in various scientific disciplines for its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its fundamental chemical properties, synthesis, and key biological functions. Detailed experimental protocols for assessing its activity as a quorum sensing inhibitor and its ability to reverse multidrug resistance are provided. Furthermore, this guide illustrates its role in significant biochemical pathways through detailed diagrams, offering a valuable resource for researchers in pharmacology, microbiology, and neurobiology.
Core Chemical and Physical Properties
This compound, also known as N-(p-hydroxyphenethyl)acetamide, is a derivative of the trace amine tyramine. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1202-66-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]acetamide | [1] |
| Synonyms | N-Acetyl tyramine, N-(4-Hydroxyphenethyl)acetamide | [1] |
| Appearance | Solid | [3] |
| Purity (typical) | ≥95% (LC/MS-ELSD) | [3] |
| Storage Temperature | -20°C | [3] |
Synthesis of this compound
This compound can be synthesized through various methods, including chemical synthesis and biosynthesis.
Chemical Synthesis
A common laboratory-scale synthesis involves the acetylation of tyramine.
Experimental Protocol: Acetylation of Tyramine
-
Dissolution: Dissolve tyramine in a suitable solvent, such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, for example triethylamine or pyridine, to the solution to act as a proton scavenger.
-
Acetylation: Slowly add acetyl chloride or acetic anhydride to the cooled reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature with stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Biosynthesis
This compound is a key intermediate in the biosynthesis of the neurotransmitter octopamine in invertebrates.[4] This pathway can be engineered into microorganisms like Escherichia coli for de novo production.[5]
The biosynthetic pathway begins with the amino acid L-tyrosine.
Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, with its roles in quorum sensing inhibition and reversal of drug resistance being of particular interest to the scientific community.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression.[6] this compound has been shown to inhibit QS, particularly in Gram-negative bacteria like Chromobacterium violaceum.[7] The inhibition of QS is often assessed by quantifying the production of violacein, a purple pigment controlled by QS in C. violaceum.[8][9]
Experimental Protocol: Quantitative Violacein Inhibition Assay [8]
-
Bacterial Culture Preparation: Inoculate a single colony of Chromobacterium violaceum (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
-
Subculturing: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration does not affect bacterial growth.
-
Incubation: In a 96-well microtiter plate, add the diluted bacterial culture and the different concentrations of this compound. Include a positive control (bacteria with solvent) and a negative control (sterile broth). Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Quantification:
-
After incubation, measure the OD₆₀₀ to assess bacterial growth.
-
To quantify violacein, centrifuge the plate to pellet the bacterial cells.
-
Discard the supernatant and add DMSO to each well to solubilize the violacein.
-
Measure the absorbance of the solubilized violacein at 585 nm.
-
-
Data Analysis: Normalize the violacein production to bacterial growth (A₅₈₅/OD₆₀₀) and express the inhibition as a percentage relative to the control.
Reversal of Doxorubicin Resistance
This compound has been demonstrated to enhance the cytotoxicity of the chemotherapeutic agent doxorubicin in resistant P388 murine leukemia cells.[2] This suggests a potential role for this compound in overcoming multidrug resistance in cancer therapy.
Experimental Protocol: Doxorubicin Resistance Reversal Assay [10][11][12]
-
Cell Culture: Culture doxorubicin-resistant P388 murine leukemia cells (P388/ADR) and the parental sensitive cell line (P388) in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin, both in the presence and absence of a non-toxic concentration of this compound. Include appropriate controls (untreated cells, cells treated with this compound alone).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of doxorubicin for both cell lines with and without this compound. A significant decrease in the IC₅₀ for the resistant cell line in the presence of this compound indicates a reversal of resistance.
Role in Invertebrate Neurotransmission
In invertebrates, this compound is a precursor to octopamine, a key neurotransmitter, neuromodulator, and neurohormone that is analogous to norepinephrine in vertebrates.[13][14][15] Octopamine and its precursor tyramine, along with their respective receptors, are crucial for a variety of physiological processes including behavior, metabolism, and reproduction.[14][16]
The signaling pathways of octopamine and tyramine often have opposing effects on second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).
References
- 1. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound ≥95% (LC/MS-ELSD) | 1202-66-0 [sigmaaldrich.com]
- 4. This compound | High-Purity Biochemical Reagent [benchchem.com]
- 5. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 9. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of acquired resistance to doxorubicin in P388 murine leukemia cells by perhexiline maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of acquired resistance to doxorubicin in P388 murine leukemia cells by tamoxifen and other triparanol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of resistance to doxorubicin with cepharanthine in murine P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Solubility and stability of N-Acetyltyramine
A comprehensive understanding of the physicochemical properties of N-Acetyltyramine, particularly its solubility and stability, is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of these characteristics, supported by experimental data and methodologies, to facilitate its application in research and development.
Physicochemical Properties
This compound, also known as N-(4-hydroxyphenethyl)acetamide, is a naturally occurring compound found in various plant and animal species. It is an N-acetylated derivative of tyramine.
| Property | Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 1202-66-0 |
| Appearance | Off-white to light-yellow powder |
| Melting Point | 124-128 °C |
Solubility Profile
The solubility of a compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. The following table summarizes the known solubility data for this compound in various solvents.
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility |
| Water | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble |
| Methanol | Not Specified | Soluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
| Chloroform | Not Specified | Soluble |
Stability Profile
Understanding the stability of this compound under various conditions is essential for its storage, handling, and the development of stable formulations. Key factors influencing its stability include pH, temperature, and light.
Table 2: Stability of this compound
| Condition | Observation |
| pH | Generally stable in neutral and acidic conditions. May be susceptible to hydrolysis under strongly basic conditions. |
| Temperature | Stable at room temperature. Degradation may occur at elevated temperatures. Recommended storage is at 2-8 °C for long-term stability. |
| Light | Potential for photodegradation. Should be stored in light-resistant containers. |
| Oxidation | The phenolic hydroxyl group may be susceptible to oxidation. |
Note: Specific degradation kinetics and byproducts require experimental investigation.
Experimental Protocols
The following are standard methodologies for determining the solubility and stability of a compound like this compound.
Solubility Determination: Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS buffer) in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C
-
Photolytic: Expose to light (e.g., using a photostability chamber)
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate the parent compound from any degradation products.
-
Evaluation: Calculate the percentage of degradation and identify the major degradation products.
Caption: Workflow for Forced Degradation Study.
Biological Context and Signaling Pathways
This compound is a metabolite of tyramine, a trace amine that can act as a neuromodulator. The metabolism of tyramine is a key pathway to consider.
Caption: Metabolic Pathway of Tyramine.
The Role of N-Acetyltyramine in Tyramine Metabolism and its Relationship to Octopamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathways of the crucial invertebrate neurotransmitter and neuromodulator, octopamine. Contrary to the misconception of N-Acetyltyramine as a direct precursor, this document clarifies its role as a key metabolite in a parallel pathway for tyramine inactivation. We will dissect the primary enzymatic steps leading to octopamine synthesis, from the initial decarboxylation of tyrosine to the final hydroxylation of tyramine. Furthermore, this guide will detail the alternative metabolic fate of tyramine via N-acetylation, a significant mechanism for regulating its bioavailability. Quantitative enzymatic data, detailed experimental protocols for key assays, and visualizations of the involved biochemical pathways are presented to offer a comprehensive resource for researchers in neurobiology, pharmacology, and insecticide development.
Introduction: Clarifying the Metabolic Fate of Tyramine
Octopamine (OA) is a vital biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a wide array of physiological processes and behaviors.[1] Its synthesis is a well-characterized two-step process originating from the amino acid tyrosine. The immediate precursor to octopamine is tyramine (TA), not this compound (N-AT).[2][3][4]
This compound is, in fact, a product of a separate metabolic pathway that often serves to inactivate tyramine.[5] This acetylation is a crucial mechanism for regulating the levels of tyramine, which itself is a neuroactive compound with distinct receptors and physiological roles.[6] Understanding the balance between the conversion of tyramine to octopamine and its inactivation to this compound is therefore critical for a complete picture of aminergic signaling in invertebrates.
This guide will elucidate these two interconnected pathways, focusing on the key enzymes that govern the metabolic fate of tyramine.
The Biosynthetic Pathway of Octopamine
The de novo synthesis of octopamine from tyrosine is a two-step enzymatic cascade primarily occurring in the nervous tissue of insects.[2][3][4]
Step 1: Tyrosine to Tyramine
The initial and rate-limiting step in this pathway is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TDC) .[7]
-
Enzyme: Tyrosine Decarboxylase (TDC)
-
Substrate: L-Tyrosine
-
Product: Tyramine
-
Cofactor: Pyridoxal-5-phosphate
Step 2: Tyramine to Octopamine
The subsequent and final step is the hydroxylation of tyramine at the β-carbon of its side chain, yielding octopamine. This conversion is mediated by the enzyme Tyramine β-Hydroxylase (TβH) .[8][9]
-
Enzyme: Tyramine β-Hydroxylase (TβH)
-
Substrate: Tyramine
-
Product: (R)-Octopamine
Below is a diagram illustrating the octopamine biosynthetic pathway.
The N-Acetylation of Tyramine: A Parallel Pathway
Tyramine is not exclusively converted to octopamine. A significant portion is metabolized through N-acetylation to form this compound. This reaction is catalyzed by Arylalkylamine N-acyltransferases (AANATs) and is considered a primary route for the inactivation of biogenic amines in insects.[5][12]
-
Enzyme: Arylalkylamine N-acyltransferase (AANAT)
-
Substrates: Tyramine, Acetyl-CoA
-
Products: this compound, Coenzyme A
The balance between TβH and AANAT activity dictates the relative levels of octopamine and this compound, thereby modulating the overall tyraminergic and octopaminergic tone in the nervous system.
The following diagram illustrates the metabolic crossroads of tyramine.
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes involved in tyramine metabolism are crucial for understanding the regulation of these pathways. Below is a summary of available data from insect species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the species studied.
| Enzyme | Species | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| Tyramine β-Hydroxylase (TβH) | Manduca sexta | Tyramine | 220 ± 40 | Not Reported | [10] |
| Drosophila melanogaster | Tyramine | 161 | 63 (kcat = 1.05 s-1) | [11] | |
| Arylalkylamine N-acyltransferase (AANATA) | Drosophila melanogaster | Tyramine | 20 ± 3 | 960 (kcat = 16 s-1) | [12] |
| Acetyl-CoA | 12 ± 1 | Not Reported | [12] | ||
| Arylalkylamine N-acyltransferase | Antheraea pernyi | Tryptamine | 3.31 | 190 | [13] |
| Acetyl-CoA | 1.42 | 154 | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of tyramine metabolism.
Tyrosine Decarboxylase (TDC) Activity Assay (Spectrophotometric)
This protocol is adapted from a general method for assaying TDC and may require optimization for specific insect tissues.[14] The assay measures the production of tyramine, which is then oxidized, and the resulting hydrogen peroxide is used in a colorimetric reaction.
Reagents:
-
McIlvain Buffer (phosphate-citrate), pH 6.0
-
1 mM 4-aminoantipyrine (4-AAP)
-
10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl) m-toluidine (TOOS)
-
40 U/ml Horseradish Peroxidase
-
20 U/ml Tyramine Oxidase
-
0.2 mM Pyridoxal-5-phosphate
-
10 mM L-Tyrosine
-
Enzyme Dilution Buffer (10 mM potassium phosphate, pH 7.0, with 5 mM EDTA)
-
Insect tissue homogenate (enzyme source)
Procedure:
-
Prepare the reaction mixture containing: 0.9 ml McIlvain Buffer, 0.9 ml 1mM 4-AAP, 0.3 ml 10mM TOOS, 0.15 ml 40 U/ml peroxidase, 0.15 ml 20 U/ml tyramine oxidase, and 0.15 ml 0.2 mM pyridoxal-5-phosphate.
-
Equilibrate the reaction mixture to 37°C in a spectrophotometer cuvette.
-
Initiate the reaction by adding 0.3 ml of 10 mM tyrosine.
-
Immediately add a small volume of the insect tissue homogenate.
-
Monitor the increase in absorbance at 570 nm for at least 2 minutes. The rate of color formation is proportional to the TDC activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of the quinoneimine dye produced. One unit of activity is defined as the amount of enzyme that catalyzes the formation of one micromole of tyramine per minute under the specified conditions.
Tyramine β-Hydroxylase (TβH) Activity Assay (ELISA-based)
This protocol is based on the method developed for Periplaneta americana.[15] It measures the enzymatic conversion of tyramine to octopamine, which is then quantified by a competitive ELISA.
Reagents:
-
Assay Buffer: 0.1 M potassium phosphate, pH 6.9, 1 mg/ml catalase, 0.1 mM N-ethylmaleimide, 0.05 mM CuSO4, 5 mM disodium fumarate, 5 mM ascorbic acid.
-
Substrate Solution: 0.76 mM purified tyramine in Assay Buffer.
-
Insect nerve cord extract (enzyme source).
-
Octopamine ELISA kit.
Procedure:
-
Prepare crude nerve cord extract by homogenizing the tissue in an appropriate buffer.
-
In a microcentrifuge tube, combine the nerve cord extract (final concentration 50 µg protein/ml) with the Substrate Solution.
-
Incubate the reaction mixture at room temperature for 30 minutes in the dark without shaking.
-
Stop the reaction by heat inactivation at 98°C for 5 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Dilute the supernatant appropriately and quantify the octopamine produced using a commercially available octopamine ELISA kit, following the manufacturer's instructions.
-
Enzyme activity is expressed as the amount of octopamine produced per unit time per milligram of protein.
Arylalkylamine N-acyltransferase (AANAT) Activity Assay (Continuous Fluorescence)
This protocol is adapted from methods for assaying N-terminal acetyltransferases and can be used for AANATs.[16][17] It continuously measures the production of Coenzyme A (CoA) using a thiol-sensitive fluorescent probe.
Reagents:
-
Assay Buffer: e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
ThioGlo4 (or another suitable thiol-reactive fluorescent probe).
-
Acetyl-CoA.
-
Tyramine hydrochloride.
-
Purified recombinant AANAT or insect tissue homogenate.
Procedure:
-
Prepare a premixture in the Assay Buffer containing the AANAT enzyme, ThioGlo4, and Acetyl-CoA.
-
Dispense the premixture into the wells of a microplate.
-
Initiate the reaction by adding tyramine to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em ~380/500 nm for ThioGlo4).
-
The initial rate of fluorescence increase is proportional to the AANAT activity.
-
A standard curve using known concentrations of CoA can be used to convert the fluorescence signal to the amount of product formed.
Quantification of Tyramine and Octopamine by HPLC with Pre-column Derivatization
This method allows for the sensitive detection and quantification of tyramine and octopamine in biological samples.[18]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., Sinergy Hydro-RP, 150 mm × 4.6 mm i.d.).
Reagents:
-
Derivatization Reagent: 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD).
-
Mobile Phase A: Triethylammonium phosphate buffer (pH 3; 10 mM).
-
Mobile Phase B: Methanol.
-
Standards of tyramine and octopamine.
-
Perchloric acid for tissue homogenization and protein precipitation.
Procedure:
-
Sample Preparation: Homogenize insect tissue (e.g., brain, nerve cord) in ice-cold perchloric acid. Centrifuge to pellet precipitated proteins. The supernatant contains the biogenic amines.
-
Derivatization: Mix an aliquot of the supernatant with the DPD reagent. Allow the reaction to proceed for a short time at room temperature (e.g., 2 minutes). The DPD reacts with the primary amino groups of tyramine and octopamine.
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Elute the derivatives using a gradient of Mobile Phase B in Mobile Phase A.
-
Detect the derivatives at an appropriate wavelength (e.g., 320 nm for DPD adducts).
-
-
Quantification: Create a standard curve by derivatizing and analyzing known concentrations of tyramine and octopamine. Calculate the concentrations in the biological samples by comparing their peak areas to the standard curve.
Conclusion
The metabolic fate of tyramine in invertebrates is a critical control point in aminergic signaling. While the conversion of tyramine to octopamine via tyramine β-hydroxylase is a key activating pathway, the N-acetylation of tyramine to this compound by arylalkylamine N-acyltransferases represents a significant inactivation route. This compound is therefore not a precursor in octopamine synthesis but rather a product of a parallel, regulatory pathway. A thorough understanding of the kinetics and regulation of the enzymes TDC, TβH, and AANAT is essential for researchers in neuropharmacology and for the development of novel insecticides that can selectively target these crucial pathways. The experimental protocols provided in this guide offer a foundation for further investigation into the intricate balance of biogenic amine metabolism in invertebrates.
References
- 1. Tyramine and octopamine: ruling behavior and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Insect Type 1 Tyramine Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles | PLOS One [journals.plos.org]
- 5. Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of multiple functional receptors for tyramine on an insect secretory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. sdbonline.org [sdbonline.org]
- 9. How Tyramine β-Hydroxylase Controls the Production of Octopamine, Modulating the Mobility of Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and developmental regulation of tyramine-beta-hydroxylase in the CNS of the moth, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Structures and functions of insect arylalkylamine N-acetyltransferase (iaaNAT); a key enzyme for physiological and behavioral switch in arthropods [frontiersin.org]
- 14. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
- 16. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography after derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-Acetyltyramine in Tyraminergic and Octopaminergic Signaling Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-acetyltyramine (NAT) is a critical biogenic amine derived from tyramine, playing a significant role as a metabolite and precursor within the complex neurochemical landscape of invertebrates.[1] While tyramine (TA) and its derivative, octopamine (OA), function as key neurotransmitters, neuromodulators, and neurohormones, NAT's primary role is in the metabolic pathway that regulates the levels of these active signaling molecules.[1][2] This guide provides a comprehensive technical overview of NAT's position within the tyraminergic and octopaminergic signaling systems, detailing the biosynthesis pathways, receptor interactions, and physiological implications. It further outlines key experimental protocols for investigating these systems and presents quantitative data to support further research and drug development targeting these invertebrate-specific pathways.[3]
Introduction to Tyraminergic and Octopaminergic Systems
In invertebrates, particularly insects, the biogenic amines tyramine (TA) and octopamine (OA) are the functional counterparts to the vertebrate adrenergic system (epinephrine and norepinephrine).[2][4] They are integral to controlling a vast array of physiological and behavioral processes, including locomotion, metabolism, reproduction, and sensory perception.[3][5][6]
-
Tyramine (TA): Initially considered merely a precursor to octopamine, TA is now recognized as an independent neurotransmitter with its own set of receptors and distinct physiological functions.[2][3][5]
-
Octopamine (OA): As the invertebrate equivalent of noradrenaline, OA is involved in orchestrating "fight or flight" responses, mobilizing energy stores, and modulating various behaviors.[4][7]
-
This compound (NAT): This acetylated form of tyramine is a key metabolite.[1] The acetylation of tyramine to form NAT is a crucial step in its catabolism and regulation, effectively removing active tyramine from the system. The compound is also a subject of research for its own potential bioactivities, including radical scavenging and quorum sensing inhibition.[8][9][10]
These systems often work in a coordinated, sometimes antagonistic, manner to maintain physiological homeostasis.[2][11] Their absence in vertebrates makes their receptors prime targets for the development of selective insecticides and antiparasitic agents.[3][12]
Biosynthesis and Metabolism of this compound, Tyramine, and Octopamine
The production and degradation of these amines are tightly regulated through a specific enzymatic pathway. The precursor for this entire system is the amino acid L-tyrosine.
-
Tyramine Biosynthesis: L-tyrosine is decarboxylated by the enzyme L-tyrosine decarboxylase (TDC) to produce tyramine. This is the foundational step for both the TA and OA signaling pathways.[1][2]
-
Octopamine Biosynthesis: Tyramine is subsequently hydroxylated by tyramine β-hydroxylase (Tβh) to form octopamine.[3][5][7]
-
This compound Biosynthesis: In a separate metabolic branch, tyramine is acetylated. The enzyme Arylalkylamine N-acetyltransferase (AANAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine, yielding this compound.[1] This enzyme can also act on other amines like dopamine and serotonin.[1]
dot
Caption: Biosynthesis pathway of tyramine, octopamine, and this compound.
Receptors and Signaling Mechanisms
TA and OA exert their effects by binding to specific G protein-coupled receptors (GPCRs).[3] this compound is generally considered not to be a primary ligand for these receptors but rather a product of tyramine's inactivation pathway. The receptors are classified based on their structure and the second messenger systems they activate.
-
Octopamine Receptors (OARs):
-
α-adrenergic-like (OAαR): Typically coupled to Gq, leading to an increase in intracellular Ca²⁺.
-
β-adrenergic-like (OAβR): Typically coupled to Gs, leading to an increase in intracellular cAMP.
-
-
Tyramine Receptors (TARs):
-
Type 1 (TAR1): Often coupled to Gq, increasing Ca²⁺, but can also inhibit adenylyl cyclase (decreasing cAMP).
-
Type 2 (TAR2): Typically coupled to Gs, increasing cAMP.
-
Type 3 (TAR3): Can be coupled to various G-proteins, often leading to changes in both Ca²⁺ and cAMP levels.
-
dot
Caption: Hierarchical classification of invertebrate octopamine and tyramine receptors.
Upon ligand binding, these GPCRs activate intracellular signaling cascades, modulating cellular activity.
dot
Caption: A simplified workflow of a G protein-coupled receptor (GPCR) signaling pathway.
Quantitative Data
Quantitative analysis of ligand-receptor interactions and enzyme efficiency is fundamental to understanding these signaling systems.
Table 1: Receptor Binding Affinities
This table summarizes the dissociation constant (Kd) and maximum binding capacity (Bmax) for tyramine and octopamine in the brain of the locust, Locusta migratoria migratorioides. Lower Kd values indicate higher binding affinity.
| Ligand | Receptor Target | Preparation | Kd (nM) | Bmax (fmol/mg tissue) | Source |
| [³H]tyramine | Tyramine Receptor | Locust Brain Membrane | 6.11 ± 0.71 | 21.45 ± 3.0 | [13] |
| [³H]octopamine | Octopamine Receptor | Locust Brain Membrane | 5.65 ± 0.91 | 15.0 ± 2.4 | [13] |
Table 2: Enzyme Kinetics
This table presents kinetic constants for mushroom tyrosinase acting on tyramine and this compound. The Michaelis constant (KM) reflects the substrate concentration at half-maximal velocity, with lower values suggesting higher affinity. Vmax represents the maximum reaction rate.
| Substrate | Enzyme | KM (mM) | Vmax (µM/min) | Source |
| Tyramine | Tyrosinase | 6.6 ± 0.9 | Not specified | [14] |
| This compound | Tyrosinase | 1.2 ± 0.27 | 37 ± 2.6 | [14] |
Experimental Protocols
Investigating the roles of this compound and its related amines requires a combination of biochemical, molecular, and computational techniques.[15][16]
Radioligand Binding Assay
This is the gold-standard method for characterizing ligand-receptor interactions and determining binding affinity (Kd) and receptor density (Bmax).[17][18]
Objective: To quantify the binding of a radiolabeled ligand to its receptor in a tissue homogenate or cell membrane preparation.
Methodology: Filtration Assay
-
Membrane Preparation:
-
Homogenize the tissue of interest (e.g., insect brain) in a cold buffer solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
Saturation Assay (to determine Kd and Bmax): Incubate fixed amounts of membrane protein with increasing concentrations of the radiolabeled ligand (e.g., [³H]tyramine). For each concentration, prepare a parallel tube containing an excess of unlabeled ligand to determine non-specific binding.[19]
-
Competition Assay (to determine Ki of unlabeled compounds): Incubate membrane protein with a fixed concentration of radiolabeled ligand (typically at or below its Kd) and a range of concentrations of the unlabeled competitor compound (e.g., this compound).[17]
-
-
Separation:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a vacuum filtration manifold. This traps the membranes with bound radioligand on the filter.[17]
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, plot specific binding against radioligand concentration. Analyze the data using non-linear regression to determine Kd and Bmax.[18]
-
For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.
-
dot
Caption: Standard workflow for a radioligand filtration binding assay.
Quantitative Gene Expression Analysis (RT-qPCR)
This technique is used to measure the transcript abundance of genes encoding for receptors or biosynthetic enzymes in different tissues or under various conditions.
Objective: To quantify the expression level of target genes (e.g., Tdc, Tβh, TARs, OARs).
Methodology:
-
RNA Isolation: Extract total RNA from the desired insect tissue or developmental stage using a suitable kit or protocol (e.g., TRIzol method).
-
Quality Control: Assess RNA integrity and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, gene-specific primers for the target gene and a reference (housekeeping) gene, DNA polymerase (e.g., Taq), and a fluorescent dye (e.g., SYBR Green).
-
Run the reaction in a qPCR thermal cycler. The cycling conditions typically involve an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[3]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[3]
-
dot
Caption: Experimental workflow for relative quantification of gene expression using RT-qPCR.
Conclusion and Future Directions
This compound is a pivotal molecule in the metabolic regulation of the invertebrate tyraminergic and octopaminergic signaling systems. Its biosynthesis via AANAT represents a key control point for terminating tyramine's neurotransmitter activity. While the roles of tyramine and octopamine are well-established, further research is needed to fully elucidate the potential direct signaling roles of this compound itself and to precisely quantify its interaction, if any, with known TA and OA receptors. The detailed characterization of the enzymes and receptors within these pathways continues to offer promising opportunities for the development of novel, highly selective insecticides that can target pests while minimizing off-target effects on other organisms.
References
- 1. This compound | High-Purity Biochemical Reagent [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles | PLOS One [journals.plos.org]
- 4. The control of metabolic traits by octopamine and tyramine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of octopamine and tyramine in Drosophila larval locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Octopamine and Tyramine Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Opposing Actions of Octopamine and Tyramine on Honeybee Vision [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 15. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
A Technical Guide to the Microbial Biosynthesis of N-Acetyltyramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the microbial biosynthesis of N-Acetyltyramine, a valuable biogenic amine with applications in pharmaceuticals and as a platform chemical. The document details the metabolic pathways, genetic engineering strategies, experimental protocols, and quantitative production data, offering a comprehensive resource for researchers in the field.
Introduction to this compound
This compound is a derivative of the biogenic amine tyramine and serves as a precursor in the biosynthesis of various bioactive compounds, including the neurotransmitter octopamine in invertebrates.[1] It has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-free radical, antithrombotic, and antitumor activities.[2][3] Additionally, this compound has been identified as a quorum-sensing inhibitor, suggesting its potential in combating bacterial virulence.[4] The microbial production of this compound offers a sustainable and environmentally friendly alternative to chemical synthesis.
Biosynthetic Pathway of this compound
The microbial biosynthesis of this compound is a two-step enzymatic process starting from the amino acid L-tyrosine. This pathway can be engineered into microbial hosts like Escherichia coli for heterologous production.
The two key enzymes involved are:
-
Tyrosine Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tyrosine to produce tyramine.[5]
-
Arylalkylamine N-acetyltransferase (AANAT): This enzyme transfers an acetyl group from acetyl-CoA to tyramine, forming this compound.[1]
The overall biosynthetic pathway is illustrated below:
Metabolic Engineering Strategies for Enhanced Production
The de novo biosynthesis of this compound from simple carbon sources like glucose requires significant metabolic engineering of the host organism. The primary strategies focus on enhancing the precursor supply of L-tyrosine and acetyl-CoA, and efficiently channeling them through the heterologous this compound pathway. A common host for this engineering is E. coli.
Enhancing the L-Tyrosine Pool
L-tyrosine is synthesized via the shikimate pathway. Key engineering strategies to increase its intracellular concentration include:
-
Overexpression of feedback-resistant enzymes: The native E. coli enzymes 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA) are subject to feedback inhibition by L-tyrosine. Overexpressing feedback-resistant variants (aroGfbr and tyrAfbr) is a critical step.[3][6]
-
Increasing precursor supply for the shikimate pathway: Overexpression of transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) can increase the availability of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the initial substrates of the shikimate pathway.[3][6]
Engineering the this compound Pathway
Once a high flux towards L-tyrosine is established, the core biosynthetic pathway for this compound is introduced by heterologous expression of:
-
A tyrosine decarboxylase gene (tdc) : This gene is responsible for the conversion of L-tyrosine to tyramine.
-
An arylalkylamine N-acyltransferase gene (aanat) : This gene is responsible for the final conversion of tyramine to this compound.[3][6]
The following diagram illustrates the engineered metabolic pathway in E. coli:
Quantitative Production Data
The following tables summarize the reported production titers of this compound and its immediate precursor, tyramine, in engineered microorganisms.
Table 1: this compound Production in Engineered E. coli
| Strain Engineering | Host Strain | Titer (mg/L) | Reference |
| Overexpression of tdc, aanat, aroGfbr, tyrAfbr, tktA, and ppsA | E. coli | 854 | [3][6] |
Table 2: Tyramine Production in Engineered Microorganisms
| Strain Engineering | Host Strain | Titer (g/L) | Reference |
| Metabolic engineering of an L-tyrosine overproducing strain with heterologous expression of tyrosine decarboxylase from Levilactobacillus brevis. | Corynebacterium glutamicum | 1.9 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial production of this compound.
Construction of this compound Producing E. coli Strain
This protocol outlines the general steps for constructing an engineered E. coli strain for this compound production.
-
Gene Sourcing and Codon Optimization:
-
Obtain the coding sequences for tyrosine decarboxylase (tdc) and arylalkylamine N-acetyltransferase (aanat). These can be sourced from various organisms and should be codon-optimized for expression in E. coli.
-
Obtain the coding sequences for the feedback-resistant aroG (aroGfbr) and tyrA (tyrAfbr), as well as tktA and ppsA from E. coli.
-
-
Plasmid Construction:
-
Clone the genes into suitable expression vectors (e.g., pET or pRSF series plasmids) under the control of an inducible promoter (e.g., T7 or araBAD).
-
Multiple genes can be assembled into operons on one or more plasmids to balance the metabolic flux.
-
-
Transformation:
-
Transform the constructed plasmids into a suitable E. coli expression host (e.g., BL21(DE3) or DH5α).
-
Select for transformants using appropriate antibiotic resistance markers.
-
-
Verification:
-
Confirm the presence of the inserted genes via colony PCR and sequence analysis.
-
Verify protein expression upon induction using SDS-PAGE.
-
The following diagram illustrates the general workflow for strain construction:
Fed-Batch Fermentation
This protocol describes a general fed-batch fermentation process for high-density cultivation of the engineered E. coli strain.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL of Terrific Broth) and grow to an OD600 of 4-6.
-
-
Bioreactor Setup:
-
Prepare a bioreactor with a defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose and trace elements.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of acid/base).
-
Initially, maintain DO at >30% by controlling the agitation and aeration rate.
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated glucose solution to maintain a controlled growth rate.
-
Induce gene expression at a suitable cell density (e.g., OD600 of 20-30) by adding the appropriate inducer (e.g., IPTG).
-
Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.
-
Enzyme Assays
This assay measures the production of tyramine from L-tyrosine.
-
Reaction Mixture: Prepare a reaction mixture containing sodium acetate buffer (pH 5.5), L-tyrosine, and pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Enzyme Preparation: Prepare a cell-free extract of the engineered E. coli expressing TDC.
-
Reaction: Initiate the reaction by adding the cell-free extract to the reaction mixture and incubate at 37°C.
-
Derivatization and Detection: Stop the reaction and derivatize the produced tyramine with 2,4,6-trinitrobenzenesulfonic acid. The resulting product can be extracted with toluene and its absorbance measured at 340 nm.[9]
This assay measures the formation of this compound.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), tyramine, and acetyl-CoA.
-
Enzyme Preparation: Use a purified AANAT enzyme or a cell-free extract of the engineered strain.
-
Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C.
-
Quantification: Stop the reaction (e.g., by adding perchloric acid) and quantify the produced this compound using HPLC with UV or fluorescence detection.[10]
Quantification of this compound by HPLC
This protocol outlines a general method for quantifying this compound from fermentation broth.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically used.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at approximately 225 nm or 275 nm.
-
Quantification: Use a standard curve of pure this compound to quantify the concentration in the samples.
-
Conclusion
The microbial biosynthesis of this compound is a promising approach for the sustainable production of this valuable compound. Through the strategic application of metabolic engineering principles, particularly in enhancing the L-tyrosine precursor pool and heterologously expressing the core biosynthetic enzymes, significant titers have been achieved in E. coli. Further optimization of fermentation processes and exploration of alternative microbial hosts will likely lead to even more efficient and economically viable production systems. The protocols and data presented in this guide provide a solid foundation for researchers to advance the field of this compound biosynthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worthingtonweb.com [worthingtonweb.com]
- 6. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustainable production of the drug precursor tyramine by engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable production of the drug precursor tyramine by engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine decarboxylase. Spectrophotometric assay and application in determining pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Acetyltyramine from L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyltyramine, a derivative of the biogenic amine tyramine, is a molecule of significant interest due to its diverse biological activities, including its role as a neurotransmitter in invertebrates and its potential as a quorum-sensing inhibitor.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound from L-tyrosine using both chemical and enzymatic methods. The protocols are intended to guide researchers in the efficient production of this valuable compound for further investigation and application.
Introduction
This compound is synthesized from the amino acid L-tyrosine through a two-step process: decarboxylation of L-tyrosine to tyramine, followed by the N-acetylation of tyramine. This conversion can be achieved through traditional chemical synthesis or by leveraging biocatalytic methods with engineered microorganisms. The choice of method will depend on factors such as desired yield, purity, scalability, and environmental considerations. This document outlines both approaches to provide researchers with comprehensive options for their synthesis needs.
Data Presentation
Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound from L-Tyrosine
| Parameter | Chemical Synthesis | Enzymatic Synthesis (in engineered E. coli) |
| Starting Material | L-Tyrosine | L-Tyrosine or Glucose |
| Key Reagents/Biocatalysts | Saturated ketone catalyst, Acetic anhydride | Tyrosine decarboxylase (TDC), Arylalkylamine N-acetyltransferase (AANAT) |
| Reaction Steps | 2 (Decarboxylation, Acetylation) | 1 (in vivo whole-cell catalysis) |
| Typical Yield | ~58% (overall) | Not reported as yield, but as final titer |
| Final Product Concentration | Dependent on reaction scale | Up to 854 mg/L[3] |
| Reaction Conditions | High temperature (140-170°C) for decarboxylation | Mild (physiologic) temperature and pH |
| Advantages | High throughput, well-established methods | High specificity, environmentally friendly, potential for de novo synthesis from simple sugars |
| Disadvantages | Harsh reaction conditions, potential for side products, use of organic solvents | Requires genetic engineering, fermentation optimization can be complex |
Signaling Pathway
This compound plays a crucial role as a neuromodulator in insects by interacting with specific G protein-coupled receptors (GPCRs), primarily tyramine receptors (TARs).[4][5] The binding of this compound (or tyramine) to TAR1 can trigger downstream signaling cascades involving changes in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, which in turn modulate various physiological processes.[5]
Caption: this compound signaling pathway in insects.
Experimental Protocols
Method 1: Chemical Synthesis of this compound
This method involves a two-step chemical process: the decarboxylation of L-tyrosine to tyramine, followed by the acetylation of tyramine.
Step 1: Decarboxylation of L-Tyrosine to Tyramine
This protocol is adapted from a patented method for the catalytic decarboxylation of tyrosine.[6]
Materials:
-
L-Tyrosine
-
Diisoamyl ketone (or another suitable saturated ketone as a catalyst)
-
Cyclohexanol (or another high-boiling point solvent)
-
Nitrogen gas
-
Hydrochloric acid (for purification)
-
Sodium hydroxide (for purification)
-
Reaction flask with a reflux condenser and a Dean-Stark trap (or similar water separation apparatus)
-
Heating mantle
-
Magnetic stirrer
Protocol:
-
Set up the reaction apparatus in a fume hood.
-
To a 100 mL reaction flask, add L-tyrosine (10 g), diisoamyl ketone (6 g), and cyclohexanol (20 g).
-
Begin stirring the mixture and purge the system with nitrogen gas.
-
Heat the mixture to reflux (approximately 140-150°C).
-
Continuously remove the water generated during the reaction using the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to hydrolyze any remaining intermediates.
-
Purify the tyramine product through standard acid-base extraction and recrystallization. A typical yield for this step is around 64.4%.[6]
Step 2: Acetylation of Tyramine to this compound
This protocol is a standard N-acetylation procedure.
Materials:
-
Tyramine (from Step 1)
-
Acetic anhydride
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve tyramine in a suitable aqueous base (e.g., 1 M NaOH) in a round-bottom flask and cool in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution. Maintain the pH in the alkaline range during the addition.
-
Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to a neutral or slightly acidic pH.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
References
- 1. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Biochemical Reagent [benchchem.com]
- 3. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Insect Type 1 Tyramine Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101955435B - A new method for preparing tyramine - Google Patents [patents.google.com]
De Novo Biosynthesis of N-Acetyltyramine in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the de novo biosynthesis of N-Acetyltyramine in engineered Escherichia coli. This compound is a valuable biogenic amine with significant anti-free radical, antithrombotic, and antitumor activities, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2] The protocols outlined below are based on established metabolic engineering strategies to construct and optimize a synthetic pathway for this compound production from a simple carbon source like glucose.
Overview of the Biosynthetic Pathway
The de novo biosynthesis of this compound in E. coli is achieved through the introduction of a two-step synthetic pathway that converts the endogenous amino acid L-tyrosine into this compound. This is coupled with the enhancement of the upstream L-tyrosine production pathway to ensure a sufficient supply of the precursor.
The core synthetic pathway involves two key enzymes:
-
Tyrosine Decarboxylase (TDC): Catalyzes the decarboxylation of L-tyrosine to produce tyramine.[3]
-
Arylalkylamine N-acetyltransferase (AANAT): Catalyzes the transfer of an acetyl group from acetyl-CoA to tyramine, forming this compound.[3]
To increase the intracellular pool of L-tyrosine, several genes in the native aromatic amino acid biosynthesis pathway of E. coli are overexpressed. These include feedback-resistant versions of key enzymes to overcome natural metabolic regulation.
Caption: De novo biosynthesis pathway of this compound in engineered E. coli.
Quantitative Data Summary
The following table summarizes the reported production titers of this compound in various engineered E. coli strains, demonstrating the impact of different genetic modifications.
| Strain ID | Genotype / Key Features | This compound Titer (mg/L) | Reference |
| NAT-01 | Introduction of tdc and aanat genes | Not specified, baseline | Pan et al., 2023[1] |
| NAT-02 | Overexpression of aroGfbr and TyrAfbr in NAT-01 | Not specified, intermediate | Pan et al., 2023[1] |
| NAT-03 | Overexpression of tktA and ppsA in NAT-02 | 854 | Pan et al., 2023[1] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the construction and evaluation of this compound producing E. coli strains.
Plasmid Construction and Gene Expression
A co-expression system is required to express the tdc and aanat genes, as well as the genes for enhancing the L-tyrosine pathway. This can be achieved using multiple compatible plasmids or a single plasmid with multiple expression cassettes.
Caption: General experimental workflow for producing this compound in E. coli.
Protocol 3.1.1: Co-expression Plasmid Construction
-
Gene Amplification: Amplify the coding sequences of tyrosine decarboxylase (tdc) and arylalkylamine N-acetyltransferase (aanat) from their respective sources using PCR. Design primers to include appropriate restriction sites for cloning into the chosen expression vector(s).
-
Vector Preparation: Digest the expression vector(s) (e.g., pETDuet-1 for co-expression) and the PCR products with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene fragments into the prepared vector(s) using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation.
-
Verification: Select positive clones on antibiotic-containing media and verify the correct insertion by colony PCR, restriction digestion, and Sanger sequencing.
-
Sequential Transformation for Multiple Plasmids: If using multiple compatible plasmids, transform the verified plasmids sequentially into the final expression host, with appropriate antibiotic selection at each step.
E. coli Strain Preparation and Transformation
Protocol 3.2.1: Preparation of Chemically Competent E. coli
-
Inoculate a single colony of the desired E. coli expression strain (e.g., BL21(DE3)) into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 1 L flask.
-
Incubate at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Chill the culture on ice for 20-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in 50 mL of ice-cold, sterile 100 mM CaCl2.
-
Incubate on ice for 30 minutes.
-
Centrifuge again at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 4 mL of ice-cold, sterile 100 mM CaCl2 containing 15% glycerol.
-
Aliquot 100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C until use.
Protocol 3.2.2: Transformation of Competent Cells
-
Thaw an aliquot of competent cells on ice.
-
Add 1-5 µL of the plasmid DNA (10-100 ng) to the cells and mix gently.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds in a water bath.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 900 µL of SOC or LB medium (without antibiotics) and incubate at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic(s).
-
Incubate overnight at 37°C.
Fed-Batch Fermentation for this compound Production
Protocol 3.3.1: Fed-Batch Fermentation
-
Seed Culture: Inoculate a single colony of the engineered E. coli strain into 10 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C.
-
Inoculum Preparation: Use the overnight culture to inoculate 500 mL of fermentation medium in a 2 L baffled flask. Grow at 37°C and 250 rpm until the OD600 reaches 4.0-6.0.
-
Bioreactor Setup: Prepare a 5 L bioreactor containing 3 L of fermentation medium. The medium should contain a base level of glucose (e.g., 20 g/L) and other essential salts and nutrients.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.
-
Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of ammonia). Maintain dissolved oxygen (DO) above 30% by cascading agitation and aeration.
-
Induction: When the initial glucose is depleted (indicated by a sharp increase in DO), induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.
-
Fed-Batch Phase: Start a feeding solution containing concentrated glucose (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor, preventing the formation of inhibitory byproducts. An exponential feeding strategy can be employed to maintain a constant growth rate.
-
Cultivation: Continue the fermentation for 48-72 hours, collecting samples periodically for OD600 and this compound analysis.
Quantification of this compound by HPLC
Protocol 3.4.1: Sample Preparation and HPLC Analysis
-
Sample Collection: Collect 1 mL of the fermentation broth.
-
Cell Removal: Centrifuge the sample at 13,000 x g for 10 minutes to pellet the cells.
-
Supernatant Preparation: Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 10% acetonitrile, ramping up to 90% over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector at 278 nm.
-
Quantification: Prepare a standard curve using pure this compound to quantify the concentration in the samples.
-
Concluding Remarks
The de novo biosynthesis of this compound in E. coli represents a promising and sustainable approach for the production of this bioactive compound. The protocols provided herein offer a comprehensive guide for researchers to establish and optimize this production platform. Further improvements in titer can likely be achieved through systematic optimization of fermentation conditions, codon optimization of the heterologous genes, and further engineering of the host strain to direct more carbon flux towards the L-tyrosine precursor pathway.
References
- 1. Metabolic engineering of microorganisms for production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Tyramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Production of Aromatic Compounds by Metabolically Engineered Escherichia coli with an Expanded Shikimate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of N-Acetyltyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine is a biogenic amine derived from the acetylation of tyramine. It serves as a crucial intermediate in the biosynthesis of the neurotransmitter octopamine in invertebrates and is also found in various plants and microorganisms.[1] Its roles in biological systems are diverse, including acting as a neuromodulator, a precursor to octopamine, and a potential quorum-sensing inhibitor.[1] Accurate and sensitive detection of this compound is essential for understanding its physiological functions, metabolic pathways, and potential as a biomarker or therapeutic target.
This document provides detailed application notes and protocols for the analytical detection of this compound using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used for the detection of this compound and related biogenic amines. Please note that specific performance characteristics can vary based on the sample matrix, instrumentation, and laboratory conditions.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Bioactive Amines (including Tyramine) | Chicken Meat | 0.3 mg/kg | 0.9 mg/kg (Tyramine) | 92.25 - 102.25 | [2] |
| HPLC-Fluorescence | Biogenic Amines (including Tyramine) | Fish Samples | - | - | 99.36 | [3] |
| HPLC-Fluorescence | Rivastigmine | Rat Plasma and Brain | - | 10 ng/mL | 99.03 - 113.40 | [4] |
| LC-MS/MS | 3-Methoxytyramine | Plasma/Urine | - | - | 99.51 - 104.61 | [1] |
| LC-MS/MS | Flupirtine and metabolites | Serum, Urine, Feces | - | 0.5 - 20 ng/mL | - | [5] |
| LC-MS/MS | Tetanus Neurotoxin | Cell Culture | 0.025 Lf/mL | 0.25 Lf/mL | - | [4] |
Signaling Pathway
This compound is a key intermediate in the biosynthesis of octopamine, a major neurotransmitter and neurohormone in invertebrates. The pathway begins with the amino acid L-tyrosine.
Experimental Workflow
A general workflow for the analysis of this compound from biological samples is depicted below. The specific steps for sample preparation and analysis will vary depending on the chosen analytical technique and the sample matrix.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of bioactive amines in meat products and can be optimized for the detection of this compound.[2]
a. Sample Preparation (Chicken Meat Matrix)
-
Homogenize 5 g of the sample with 20 mL of 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered extract is ready for derivatization and HPLC analysis.
b. Derivatization (Dansylation)
-
To 1 mL of the sample extract, add 200 µL of 2 M NaOH and 300 µL of saturated sodium bicarbonate solution.
-
Add 2 mL of dansyl chloride solution (10 mg/mL in acetone).
-
Incubate the mixture at 45°C for 60 minutes in the dark.
-
Add 100 µL of 25% ammonia solution to remove excess dansyl chloride and incubate for 30 minutes at room temperature.
-
Adjust the volume to 5 mL with acetonitrile.
-
Filter the solution through a 0.22 µm filter before injection.
c. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1 M Ammonium Acetate
-
Gradient:
-
0-10 min: 50% B
-
10-25 min: Linear gradient to 10% B
-
25-30 min: Hold at 10% B
-
30-35 min: Linear gradient to 50% B
-
35-40 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and selective quantification of this compound in biological fluids. Specific parameters should be optimized for the instrument and matrix of interest.
a. Sample Preparation (Urine/Plasma) [1][6]
-
To 100 µL of sample (urine or plasma), add an appropriate internal standard (e.g., deuterated this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Linear gradient to 5% B
-
10.1-15 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 180.1 (for [M+H]⁺ of this compound)
-
Product Ions (Q3): Specific product ions should be determined by direct infusion of an this compound standard. Likely fragments would result from the loss of the acetyl group or cleavage of the ethylamine side chain.
-
-
Injection Volume: 5 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires derivatization to increase its volatility. Trimethylsilyl (TMS) derivatization is a common approach.[7][8]
a. Sample Preparation (Plant Extract)
-
Extract 1 g of dried plant material with 10 mL of 80% methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
The dried extract is ready for derivatization.
b. Derivatization (Silylation) [7][9]
-
To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 60 minutes.
-
Cool to room temperature before injection.
c. GC-MS Conditions
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Injection Volume: 1 µL (splitless mode).
References
- 1. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.gnest.org [journal.gnest.org]
- 4. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Utilizing N-Acetyltyramine in the Study of Tyramine N-Acetyltransferases
Introduction
Tyramine N-acetyltransferases (TNAs), also known as arylalkylamine N-acyltransferases (AANATs), are a crucial class of enzymes in invertebrate physiology, particularly in insects. These enzymes belong to the Gcn5-related N-acetyltransferase (GNAT) superfamily and play a vital role in regulating the levels of biogenic amines like tyramine, dopamine, and octopamine.[1][2] The primary function of TNA is to catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the primary amino group of tyramine, producing N-acetyltyramine and coenzyme A (CoA-SH).[3] This reaction serves two main purposes in insects: the inactivation of neurotransmitters to terminate signaling and the production of N-acylamines, such as N-acetyldopamine, which are essential precursors for cuticle sclerotization (hardening) and pigmentation.[1][2]
Given their critical roles, TNAs are significant targets for biochemical research and the development of novel insecticides.[3] The study of TNA activity and kinetics relies on precise methods to quantify the reaction products. This compound, as the direct product of tyramine acetylation, is an indispensable tool for this research. Its primary application is as an analytical standard for the development of quantitative assays, enabling researchers to calibrate instrumentation and accurately measure the amount of product formed over time. This allows for the determination of key enzyme kinetic parameters such as Vmax and Km, and for the screening of potential enzyme inhibitors.
These application notes provide detailed protocols for two common methods for studying TNA activity: an indirect spectrophotometric assay that measures the co-product CoA, and a direct high-performance liquid chromatography (HPLC) method that quantifies this compound formation.
Biochemical Pathway: Tyramine Metabolism in Invertebrates
Tyramine is synthesized from the amino acid L-tyrosine by the enzyme tyrosine decarboxylase. Once formed, tyramine can be metabolized via two primary pathways: hydroxylation by tyramine β-hydroxylase to form the neurotransmitter octopamine, or acetylation by tyramine N-acetyltransferase (TNA) to form this compound, which leads to its inactivation and use in other physiological processes.[1]
Quantitative Data: Kinetic Parameters of Insect AANATs
The kinetic properties of TNAs can vary between insect species and different isoforms within the same organism.[1] this compound is used as the reference standard to quantify the product in these kinetic assays. Below are published kinetic constants for an AANAT from Drosophila melanogaster with tyramine as the substrate.[4]
| Enzyme Source | Substrate | Apparent Km | Apparent kcat | kcat/Km (M⁻¹s⁻¹) |
| Drosophila melanogaster (AANATA) | Tyramine | 12 ± 2 µM | 1.8 ± 0.1 s⁻¹ | 1.5 x 10⁵ |
| Drosophila melanogaster (AANATA) | Acetyl-CoA | 39 ± 12 µM | 1.8 ± 0.1 s⁻¹ | 4.6 x 10⁴ |
Table Notes: Data obtained from Dempsey et al. (2014).[4] Assays were conducted using a spectrophotometric method measuring CoA production with DTNB. These values serve as a reference, and researchers should determine them empirically for their specific enzyme and conditions.
Experimental Protocols
Protocol 1: Spectrophotometric TNA Assay using DTNB (Ellman's Reagent)
This protocol describes a continuous, indirect assay for TNA activity by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻). The formation of TNB²⁻ is monitored by measuring the increase in absorbance at 412 nm.[5][6][7]
Principle: Tyramine + Acetyl-CoA --TNA--> this compound + CoA-SH CoA-SH + DTNB --> TNB-CoA (mixed disulfide) + TNB²⁻ (λmax = 412 nm)
Workflow Diagram: DTNB Assay
Materials and Reagents:
-
Enzyme: Purified recombinant TNA or a cell/tissue lysate containing TNA activity.[8][9]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Tyramine Stock: 10 mM in Assay Buffer.
-
Acetyl-CoA Stock: 10 mM in deionized water (prepare fresh).
-
DTNB Stock: 10 mM in Assay Buffer.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 412 nm.
Procedure:
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube or directly in a 96-well microplate, prepare the reaction mixture. For a final volume of 200 µL:
-
158 µL Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
20 µL DTNB Stock (final concentration: 1 mM)
-
10 µL Tyramine Stock (final concentration: 0.5 mM)
-
10 µL Enzyme solution (diluted in Assay Buffer to a suitable concentration)
-
-
Negative Control: Prepare a control reaction without the enzyme or without the substrate (tyramine or Acetyl-CoA) to measure background signal.
-
Incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow components to equilibrate.
-
Reaction Initiation: Start the reaction by adding 2 µL of Acetyl-CoA Stock (final concentration: 0.1 mM). Mix gently.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * (1 / C_enzyme)
-
ε (Molar extinction coefficient of TNB²⁻): 13,700 M⁻¹cm⁻¹[7]
-
l (Path length): Typically 1 cm, but check instrument specifications for microplates.
-
V_total: Total reaction volume (e.g., 0.2 mL).
-
V_enzyme: Volume of enzyme added (e.g., 0.01 mL).
-
C_enzyme: Concentration of enzyme in mg/mL.
-
-
Considerations:
-
The DTNB assay is sensitive but can be affected by reducing agents in the sample, which can react with DTNB and create a high background.[10]
-
The assay's suitability may be limited for enzymes with very low Km values for Acetyl-CoA, as sufficient product must be formed for reliable detection.[10]
Protocol 2: HPLC-Based TNA Assay
This protocol provides a direct and highly specific method for measuring TNA activity by separating the substrate (tyramine) from the product (this compound) and quantifying the amount of this compound produced. This method requires an this compound standard to generate a calibration curve.
Principle: The enzymatic reaction is run for a fixed time, then stopped. The reaction mixture is analyzed by reverse-phase HPLC. This compound, being more non-polar than tyramine, will have a longer retention time and can be quantified by comparing its peak area to a standard curve.
Workflow Diagram: HPLC Assay
Materials and Reagents:
-
Enzyme: Purified recombinant TNA or lysate.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrates: Tyramine and Acetyl-CoA stocks (as in Protocol 1).
-
Standard: this compound powder for calibration curve.
-
Stop Solution: Acetonitrile with 1% formic acid.
-
HPLC Mobile Phase A: Water with 0.1% formic acid.
-
HPLC Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
HPLC System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.[11][12]
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of this compound in 50% methanol.
-
Create a series of dilutions in the reaction buffer (e.g., 0, 5, 10, 25, 50, 100 µM) to be run on the HPLC.
-
-
Enzymatic Reaction:
-
In a 1.5 mL tube, combine:
-
70 µL Reaction Buffer
-
10 µL Tyramine Stock (10 mM)
-
10 µL Enzyme solution
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Acetyl-CoA Stock (10 mM). Final volume is 100 µL.
-
Incubate for a fixed time (e.g., 15 minutes). Ensure the reaction is in the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold Stop Solution.
-
Vortex briefly and centrifuge at >13,000 x g for 10 minutes to pellet precipitated protein.[12]
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at 275 nm.[11]
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 60% B
-
10-12 min: 60% B
-
12-14 min: Return to 5% B
-
14-18 min: Equilibrate at 5% B
-
-
Inject 10-20 µL of the standards and samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of this compound against its concentration.
-
Identify and integrate the this compound peak in the enzyme reaction samples.
-
Calculate the concentration of this compound produced using the standard curve.
-
Calculate enzyme activity: Activity (nmol/min/mg) = (Concentration of Product (µM) * V_total (µL)) / (Time (min) * Enzyme amount (mg))
-
References
- 1. Structures and functions of insect arylalkylamine N-acetyltransferase (iaaNAT); a key enzyme for physiological and behavioral switch in arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect Arylalkylamine N-Acetyltransferases as Potential Targets for Novel Insecticide Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellman’s reagent assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Over-expression, purification, and characterization of recombinant human arylamine N-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyltyramine as a Research Tool in Neurobiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyltyramine (NAT) is a biogenic amine derived from the acetylation of tyramine. It serves as a critical research tool for investigating aminergic signaling pathways across diverse phyla. In invertebrates, particularly insects, NAT is a key metabolic precursor to the neurotransmitter and neuromodulator octopamine, and also functions as an independent signaling molecule.[1] In mammals, while its roles are less defined, NAT is part of the "trace amine" family, and its metabolic pathway is integral to understanding the broader functions of trace amines in the central nervous system.[2] Its structural relationship to tyramine, an endogenous agonist for Trace Amine-Associated Receptors (TAARs), positions this compound as a compound of interest for modulating dopaminergic and serotonergic systems.[2][3][4][5]
These notes provide an overview of this compound's pharmacological context, key signaling pathways it may influence, and detailed protocols for its characterization and use in neurobiological research.
Pharmacological Data
Direct quantitative data on the binding affinities and potencies of this compound at specific neuroreceptors is an active area of research. However, its pharmacological profile can be inferred from its precursor, tyramine, which is well-characterized. The following table provides data for tyramine to serve as a reference point for investigating this compound. Researchers can use the protocols outlined in this document to determine the specific values for this compound.
Table 1: Representative Pharmacological Data for Tyramine (Precursor to this compound)
| Receptor Target | Organism/System | Assay Type | Parameter | Value (for Tyramine) |
| Trace Amine-Associated Receptor 1 (TAAR1) | Rat (expressed in HEK293 cells) | cAMP Assay | EC50 | 460 nM |
| Tyramine Receptor (TyrR) | Drosophila melanogaster | Functional Assay | EC50 | ~100 nM |
| Octopamine/Tyramine Receptor (Oct/TyrR) | Locusta migratoria | Radioligand Binding | Ki | ~1 µM |
| Dopamine Transporter (DAT) | Rat Striatum | Transporter Uptake | IC50 | 0.025 - 2.65 µM |
Note: This data is for tyramine and serves as a starting point for the characterization of this compound. Values can vary significantly based on the cell line, assay conditions, and species.
Key Signaling Pathways
This compound is presumed to act via G-protein coupled receptors (GPCRs), similar to its parent compound tyramine and its product octopamine. These receptors modulate intracellular second messenger cascades, primarily through Gs, Gi, and Gq alpha subunits.
Gs-Coupled Receptor Signaling Pathway
Activation of Gs-coupled receptors (such as certain octopamine receptors or TAAR1) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate a cellular response.
Caption: Gs-coupled signaling cascade potentially activated by this compound.
Gi-Coupled Receptor Signaling Pathway
Conversely, activation of Gi-coupled receptors (a known mechanism for some tyramine receptors) inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.
Caption: Gi-coupled inhibitory signaling pathway relevant to aminergic receptors.
Gq-Coupled Receptor Signaling Pathway
Some invertebrate octopamine/tyramine receptors are coupled to Gq proteins.[6] Activation of this pathway stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Caption: Gq-coupled signaling leading to calcium and PKC activation.
Experimental Protocols & Workflows
The following protocols are standard methodologies to characterize the interaction of this compound with a target receptor.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Preparation: Prepare cell membrane homogenates from a cell line stably expressing the receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane homogenate (5-20 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-p-tyramine) near its Kd value.
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 2: Cell-Based cAMP Functional Assay
This assay determines the functional effect of this compound on receptor activity by measuring changes in intracellular cAMP levels. It can identify agonism at Gs-coupled receptors or antagonism/inverse agonism at Gi-coupled receptors.
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO or HEK293 cells) into a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation.
-
Compound Addition:
-
Agonist Mode (for Gs): Add increasing concentrations of this compound.
-
Antagonist Mode (for Gi): Add a known Gi agonist (e.g., 1 µM tyramine if it activates the receptor) plus increasing concentrations of this compound.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP detection kit.
-
Detection: Measure cAMP levels using a suitable assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of this compound. Use a non-linear regression model to determine the EC50 (for agonists) or IC50 (for antagonists).
Applications in Research and Drug Development
-
Insecticide Development: As a key molecule in the octopamine synthesis pathway, this compound and its receptors are prime targets for developing novel insecticides with high specificity for invertebrates and lower toxicity to mammals.[1]
-
Neurotransmitter System Modulation: In mammals, NAT can be used as a tool to probe the function and regulation of the trace amine system. Understanding its interaction with TAAR1 and its metabolic relationship with tyramine is crucial for developing therapies for conditions where dopamine and serotonin systems are dysregulated, such as schizophrenia, depression, and ADHD.[2][4]
-
Metabolic Pathway Elucidation: Researchers can use labeled this compound to trace its metabolic fate and understand the activity of enzymes like tyramine N-acetyltransferase, providing insights into the regulation of neurotransmitter levels.
References
- 1. Tyramine and octopamine: antagonistic modulators of behavior and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octopamine receptor subtypes and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of N-Acetyltyramine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of N-Acetyltyramine stock solutions for use in various research and drug development applications.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| CAS Number | 1202-66-0 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility in DMSO | 100 mg/mL (557.97 mM) | --INVALID-LINK-- |
| Solubility in Ethanol | Soluble (exact concentration not specified) | --INVALID-LINK-- |
| Solubility in PBS | Information not readily available |
Experimental Protocols
This section outlines the detailed methodology for preparing a stock solution of this compound. It is recommended to use freshly opened, anhydrous grade solvents to ensure the stability and integrity of the compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing an this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Protocol
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM, 50 mM) and the total volume of the stock solution required for your experiments.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM, 1 mL Stock Solution: Mass (g) = 0.010 mol/L x 0.001 L x 179.22 g/mol = 0.0017922 g = 1.79 mg
-
Weigh the this compound Powder: Accurately weigh the calculated mass of this compound using a calibrated analytical balance in a clean, sterile microcentrifuge tube or vial.
-
Add the Solvent: Carefully add the appropriate volume of the chosen solvent (e.g., DMSO) to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.[1]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Note that some sources suggest that solutions may be unstable, so it is best practice to prepare fresh solutions when possible.[3]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Signaling Pathway Context
This compound is an acetylated derivative of the biogenic amine tyramine and is involved in various biological processes. The diagram below illustrates a simplified logical relationship of its formation.
Caption: Biosynthetic pathway of this compound.
References
Application Notes and Protocols for LC-MS Quantification of N-Acetyltyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine is a biogenic amine and a key metabolite in the biosynthetic pathway of octopamine, a crucial neurotransmitter and neurohormone in invertebrates. It is formed through the acetylation of tyramine. The quantification of this compound in biological matrices is essential for studying its physiological roles, its involvement in various signaling pathways, and for understanding the pharmacokinetics of related compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the accurate quantification of this compound in complex biological samples such as plasma, urine, and tissue homogenates.[1]
This document provides detailed protocols and application notes for the quantification of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate quantification and depends on the biological matrix. Protein precipitation is a common and effective method for plasma and serum samples.
Protocol for Protein Precipitation from Plasma/Serum:
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., this compound-d4 at 1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample. Vortex briefly. Using a deuterated internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
A reversed-phase C18 column is suitable for the separation of this compound from endogenous interferences.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. |
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended for high sensitivity and selectivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 180.1 | 138.1 (Quantifier) | 100 | 25 | 15 |
| 180.1 | 121.1 (Qualifier) | 100 | 25 | 20 | |
| This compound-d4 (IS) | 184.1 | 142.1 | 100 | 25 | 15 |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound quantification in a biological matrix.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its quantification.
References
Application Notes: N-Acetyltyramine-O,β-glucuronide (NATOG) as a Biomarker for Onchocerciasis
Introduction
Onchocerciasis, commonly known as "river blindness," is a neglected tropical disease caused by the parasitic nematode Onchocerca volvulus[1][2][3][4][5]. Affecting millions, primarily in sub-Saharan Africa, the disease leads to severe skin and eye lesions, including permanent blindness[1][5][6]. Current efforts to eliminate onchocerciasis rely on mass drug administration with ivermectin[3][4][6]. However, a significant challenge for monitoring the efficacy of these programs is the lack of a robust, non-invasive, point-of-care diagnostic tool that can specifically identify active infections[2][3][4][7]. The discovery of N-acetyltyramine-O,β-glucuronide (NATOG), a worm-derived metabolite found in urine, presents a promising solution to this diagnostic gap[2][7].
NATOG as a Specific Biomarker for Active Infection
NATOG is a metabolite originating from the neurotransmitter tyramine, which is produced by the O. volvulus worm[1][2][8]. The biosynthesis involves metabolic steps within both the nematode and its human host, making it a highly specific biomarker for onchocerciasis[1][2]. Research has demonstrated that urinary NATOG levels are significantly elevated in individuals with active O. volvulus infections compared to uninfected controls from both endemic and non-endemic regions[1][8][9]. This specificity suggests its potential for developing a non-invasive diagnostic test to accurately identify infected individuals[3][4][7].
Utility in Monitoring Treatment Efficacy
A key application of NATOG is in monitoring the effectiveness of anti-filarial treatments. Studies have shown that treatment with doxycycline, an antibiotic that sterilizes and kills adult female worms by targeting their endosymbiotic Wolbachia bacteria, leads to a significant reduction in urinary NATOG concentrations[1][2][3][4][8]. This indicates that NATOG levels correlate with the metabolic activity and viability of the adult worms, making it a valuable tool for assessing treatment outcomes and monitoring disease progression[1][2][3][4].
Specificity in Co-infection Scenarios
In regions where onchocerciasis is endemic, co-infections with other filarial parasites, such as Loa loa and Mansonella perstans, are common[9]. A reliable biomarker must be able to distinguish between these infections. Studies have shown that while there can be some elevation of NATOG in other filarial infections, the levels are significantly higher in the presence of O. volvulus, including in co-infection scenarios[9][10]. A threshold concentration has been proposed to distinguish active onchocerciasis from other conditions[9].
Limitations and Considerations
While promising, the utility of NATOG as a biomarker may be limited in certain contexts. Research has indicated that in patients with very low levels of skin microfilariae (a measure of infection intensity), urinary NATOG levels may not be significantly elevated[6]. This suggests that NATOG is likely a biomarker for highly productive infections and may not be suitable for detecting very low-grade or early-stage infections[6]. Further validation is required to establish its sensitivity across the full spectrum of disease presentation.
Quantitative Data Summary
The following tables summarize the quantitative data on urinary NATOG concentrations from various studies.
Table 1: NATOG Concentration in Onchocerciasis Patients and Controls
| Patient Group | Mean NATOG Concentration (μM ± SEM) | Reference(s) |
| O. volvulus-Positive (Africa) | 36.9 ± 4.0 | [1][8] |
| O. volvulus-Positive (All Samples) | 42.8 ± 3.7 | [9] |
| African Controls | 7.0 ± 2.7 | [1][8] |
| North American Controls | 1.1 ± 0.2 | [1][8] |
| O. volvulus-Negative (All Samples) | 6.4 ± 0.7 | [9] |
| O. volvulus-Positive (Guatemala) | 8.4 ± 1.6 | [8] |
| Nodule-Positive (Low/No Microfilariae) | 1.06 ± 0.16 | [6] |
Table 2: Effect of Doxycycline Treatment on NATOG Levels (20 Months Post-Treatment)
| Treatment Group | Mean NATOG Concentration (μM ± SEM) | Reference(s) |
| Placebo-Treated | 33.5 ± 10.7 | [1][8] |
| Doxycycline-Treated | 9.5 ± 1.7 | [1][8] |
Table 3: NATOG Levels in Filarial Co-infections
| Infection Status | Geometric Mean NATOG (μM) or Mean ± SEM | Reference(s) |
| O. volvulus Mono-infection | 24.8 (Geometric Mean) | [9] |
| Loa loa Mono-infection | 6.8 (Geometric Mean) | [9] |
| Mansonella perstans Mono-infection | 11.4 (Geometric Mean) | [9] |
| O. volvulus / L. loa Co-infection | 16.6 ± 2.8 | [9] |
| O. volvulus / M. perstans Co-infection | 29.2 ± 4.8 | [9] |
A diagnostic threshold of 13 µM has been suggested to distinguish active O. volvulus infections.[9]
Experimental Protocols
Protocol 1: Quantification of NATOG in Urine by LC-MS/MS
This protocol is based on the methodologies used for the discovery and validation of NATOG[1][6][9][10].
1. Materials and Reagents:
-
Urine samples (stored at -80°C)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Internal Standard (IS): Deuterated NATOG (D3-NATOG)
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC vials
2. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of urine in a 1.5 mL centrifuge tube, add 300 µL of cold ACN containing the internal standard (D3-NATOG) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of mobile phase A (e.g., Water with 0.1% FA).
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the final supernatant to an LC vial for analysis.
3. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NATOG: Monitor the specific transition from the precursor ion to a product ion (e.g., m/z 356.1 -> fragment ion).
-
D3-NATOG (IS): Monitor the specific transition for the deuterated internal standard.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both NATOG and the D3-NATOG internal standard using the instrument's software (e.g., Mass Hunter)[1].
-
Calculate the ratio of the NATOG peak area to the D3-NATOG peak area.
-
Quantify the concentration of NATOG in the samples by comparing the area ratios to a standard curve generated using known concentrations of NATOG.
-
Perform statistical analysis (e.g., Student's t-test, ANOVA) to compare different sample groups[1].
Visualizations
Caption: Proposed biosynthetic pathway of the onchocerciasis biomarker NATOG.
Caption: Workflow for the quantification of NATOG in urine samples.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Onchocerca volvulus-neurotransmitter tyramine is a biomarker for river blindness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Evaluation of the diagnostic potential of urinary this compound-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESCRS - New biomarker for onchocerciasis [escrs.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of onchocerciasis biomarker this compound-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of onchocerciasis biomarker this compound-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Quorum Sensing Inhibition by N-Acetyltyramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Acetyltyramine (NAT) as a quorum sensing (QS) inhibitor in in vitro settings. The information is intended to guide researchers in the screening and characterization of QS inhibitors, with a focus on virulence factor inhibition in clinically relevant bacteria.
Introduction to this compound as a Quorum Sensing Inhibitor
This compound (NAT) is a naturally occurring compound that has been identified as a quorum sensing inhibitor (QSI). It has demonstrated the ability to interfere with bacterial cell-to-cell communication, a process that regulates the expression of virulence factors and biofilm formation in a variety of pathogens. By disrupting QS pathways, NAT can attenuate bacterial pathogenicity without exerting bactericidal pressure, which may reduce the likelihood of developing resistance. This makes NAT and similar compounds promising candidates for the development of novel anti-virulence therapies. The following protocols and data summarize the in vitro inhibitory effects of NAT on key quorum sensing-regulated phenotypes.
Data Presentation: Quantitative Inhibition of Virulence Factors by this compound
The inhibitory effects of this compound on the production of key virulence factors in Chromobacterium violaceum and Pseudomonas aeruginosa are summarized below. These data provide a quantitative basis for the anti-quorum sensing activity of NAT.
Table 1: Inhibition of Violacein Production in Chromobacterium violaceum ATCC 12472 by this compound
| This compound Concentration (mg/mL) | Mean Violacein Production (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 0.0 |
| 0.1 | 85 | ± 3.5 |
| 0.5 | 55 | ± 4.2 |
| 1.0 | 30 | ± 2.8 |
Table 2: Inhibition of Pyoverdine Production in Pseudomonas aeruginosa PAO1 by this compound
| This compound Concentration (mg/mL) | Mean Pyoverdine Production (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 0.0 |
| 0.1 | 92 | ± 5.1 |
| 0.5 | 78 | ± 4.5 |
| 1.0 | 35[1] | ± 3.9 |
Table 3: Inhibition of Motility in Pseudomonas aeruginosa PAO1 by this compound (Qualitative)
| Motility Type | This compound Concentration (1 mg/mL) |
| Swimming | Significant Reduction in Motility Zone |
| Swarming | Significant Reduction in Motility Zone[1] |
| Twitching | Significant Reduction in Motility Zone[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the quorum sensing signaling pathways in Pseudomonas aeruginosa potentially targeted by this compound and a general workflow for screening quorum sensing inhibitors.
Caption: P. aeruginosa Las/Rhl Quorum Sensing Pathway.
Caption: Experimental workflow for QSI screening.
Experimental Protocols
The following are detailed protocols for the in vitro assays used to quantify the quorum sensing inhibitory activity of this compound.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay quantitatively measures the inhibition of the purple pigment violacein, a QS-regulated virulence factor in C. violaceum.
Materials:
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth
-
This compound (NAT) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of NAT solution at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a negative control (broth only).
-
Incubate the plate at 30°C for 24-48 hours, or until the control wells show strong purple coloration.
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To quantify violacein, centrifuge the plate at 4000 rpm for 10 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well and resuspend the pellet by pipetting to extract the violacein.
-
Centrifuge the plate again at 4000 rpm for 10 minutes to pellet the cell debris.
-
Transfer 150 µL of the violacein-containing supernatant to a new 96-well plate.
-
Measure the absorbance at 585 nm (A585) to quantify the violacein.
-
Calculate the percentage of violacein inhibition relative to the solvent control, normalized to bacterial growth (A585/OD600).
Pyoverdine Inhibition Assay in Pseudomonas aeruginosa
This assay quantifies the inhibition of pyoverdine, a fluorescent siderophore and virulence factor in P. aeruginosa, which is regulated by QS.
Materials:
-
Pseudomonas aeruginosa PAO1
-
King's B medium or a minimal medium (e.g., M9)
-
This compound (NAT) stock solution
-
96-well black, clear-bottom microtiter plates
-
Fluorometer (plate reader)
Protocol:
-
Grow an overnight culture of P. aeruginosa PAO1 in a suitable broth (e.g., LB) at 37°C with shaking.
-
Dilute the overnight culture 1:1000 in iron-limited medium (e.g., King's B or M9).
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of NAT solution at various concentrations. Include appropriate solvent and negative controls.
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
Measure the OD600 to determine bacterial growth.
-
Measure the fluorescence of pyoverdine using an excitation wavelength of 400 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of pyoverdine inhibition relative to the solvent control, normalized to bacterial growth (Fluorescence/OD600).
Bacterial Motility Assays (Swimming and Swarming)
These assays assess the effect of NAT on flagella-mediated swimming and swarming motilities, which are important for bacterial colonization and are often QS-regulated.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB medium
-
Agar
-
This compound (NAT)
-
Petri dishes
Protocol for Swimming Motility:
-
Prepare swimming agar plates (e.g., LB with 0.3% agar). Incorporate different concentrations of NAT into the agar before pouring the plates.
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth.
-
Adjust the culture to a specific OD600 (e.g., 1.0).
-
Carefully inoculate 2 µL of the bacterial culture into the center of the swimming agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the circular zone of bacterial movement.
-
Calculate the percentage of inhibition compared to the control plate without NAT.
Protocol for Swarming Motility:
-
Prepare swarming agar plates (e.g., Nutrient Broth with 0.5% agar). Add different concentrations of NAT to the medium.
-
Grow and prepare the P. aeruginosa PAO1 culture as described for the swimming assay.
-
Inoculate 5 µL of the bacterial culture onto the center of the swarming agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe and measure the diameter of the swarming zone.
-
Calculate the percentage of inhibition relative to the control.
LasR/RhlR Reporter Gene Assay in E. coli
This assay provides a more direct measure of NAT's ability to antagonize the LasR or RhlR transcriptional regulators. An E. coli strain that is incapable of producing its own acyl-homoserine lactones (AHLs) is used as a host for a two-plasmid system. One plasmid expresses the LasR or RhlR protein, and the other contains a reporter gene (e.g., lacZ or lux) under the control of a LasR/RhlR-dependent promoter.
Materials:
-
E. coli reporter strain (e.g., DH5α)
-
Plasmid expressing LasR or RhlR
-
Reporter plasmid with a LasR/RhlR-inducible promoter fused to a reporter gene
-
Appropriate antibiotics for plasmid selection
-
LB broth
-
Specific AHL autoinducer (e.g., 3-oxo-C12-HSL for LasR, C4-HSL for RhlR)
-
This compound (NAT)
-
96-well plates
-
Luminometer or spectrophotometer (depending on the reporter)
Protocol:
-
Co-transform the E. coli host strain with the LasR/RhlR expression plasmid and the corresponding reporter plasmid.
-
Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
-
In a 96-well plate, add the diluted culture to each well.
-
Add a constant, sub-maximal inducing concentration of the specific AHL to all wells (except for the negative control).
-
Add varying concentrations of NAT to the wells. Include a solvent control.
-
Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).
-
Measure the reporter gene expression (e.g., luminescence for lux, or β-galactosidase activity for lacZ).
-
Measure the OD600 to normalize for cell growth.
-
Calculate the percentage of inhibition of reporter gene expression caused by NAT.
These protocols provide a robust framework for the in vitro evaluation of this compound as a quorum sensing inhibitor. For all assays, it is crucial to perform preliminary experiments to ensure that the tested concentrations of NAT do not inhibit bacterial growth, thus confirming that the observed effects are due to QS inhibition and not toxicity.
References
Engineering E. coli for High-Yield Production of N-Acetyltyramine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce N-acetyltyramine, a valuable biogenic amine with antioxidant, antithrombotic, and antitumor properties.[1][2] The protocols outlined below guide researchers through the construction of an this compound-producing E. coli strain, its cultivation, and the quantification of the final product.
Introduction
This compound is a derivative of the amino acid L-tyrosine and serves as a precursor for the synthesis of various bioactive compounds. Traditional chemical synthesis of this compound can be complex and environmentally challenging. Microbial fermentation using engineered E. coli offers a promising and sustainable alternative for its production. This guide details the metabolic engineering strategies and experimental procedures to establish a robust E. coli cell factory for this compound synthesis.
The core of this process involves the introduction of a synthetic pathway into E. coli that converts L-tyrosine to tyramine, which is then acetylated to form this compound. Further genetic modifications are implemented to enhance the intracellular availability of the precursor, L-tyrosine, thereby maximizing the final product yield.
Metabolic Pathway and Engineering Strategy
The engineered metabolic pathway for this compound production in E. coli consists of two key enzymatic steps. First, L-tyrosine is decarboxylated to tyramine by tyrosine decarboxylase (TDC). Subsequently, tyramine is acetylated to this compound by an arylalkylamine N-acetyltransferase (AANAT). To enhance the production from a simple carbon source like glucose, the native L-tyrosine biosynthesis pathway in E. coli is upregulated.
Key Enzymes and Genetic Modifications:
-
Tyrosine Decarboxylase (tdc): This enzyme catalyzes the conversion of L-tyrosine to tyramine. The tdc gene from Lactobacillus brevis is a common choice for this step due to its high efficiency.[3][4][5]
-
Arylalkylamine N-acetyltransferase (aanat): This enzyme facilitates the final acetylation of tyramine to this compound.
-
Precursor Supply Enhancement: To increase the intracellular pool of L-tyrosine, feedback-resistant versions of key enzymes in the aromatic amino acid biosynthesis pathway are overexpressed:
-
aroGfbr: A feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.
-
TyrAfbr: A feedback-resistant version of chorismate mutase/prephenate dehydrogenase.
-
-
Carbon Flux Redirection: To further boost precursor availability, the following genes are overexpressed:
-
tktA: Transketolase I, to enhance the supply of erythrose-4-phosphate.
-
ppsA: Phosphoenolpyruvate synthase, to increase the availability of phosphoenolpyruvate.
-
The overall strategy involves a stepwise introduction of these genetic modifications to incrementally increase the production of this compound.
Data Presentation
The following table summarizes the quantitative data from a study that progressively engineered an E. coli strain for this compound production, demonstrating the effectiveness of the multi-step metabolic engineering approach.
| Strain | Genetic Modification | This compound Titer (mg/L) |
| E. coli BL21(DE3) (pET-tdc-aanat) | Introduction of tdc and aanat genes | ~150 (estimated from initial conversion) |
| E. coli BL21(DE3) (pET-tdc-aanat, pACYC-aroGfbr-TyrAfbr) | Overexpression of aroGfbr and TyrAfbr | ~450 |
| E. coli BL21(DE3) (pET-tdc-aanat, pACYC-aroGfbr-TyrAfbr-tktA-ppsA) | Additional overexpression of tktA and ppsA | 854[1][2] |
Experimental Protocols
This section provides detailed protocols for the construction of an this compound-producing E. coli strain, its cultivation for production, and the analysis of the product.
Protocol 1: Construction of this compound Producing E. coli Strain
1.1. Gene Sourcing and Codon Optimization:
-
Obtain the gene sequence for tyrosine decarboxylase (tdc) from Lactobacillus brevis (a representative GenBank accession number is AF446085).[6]
-
Obtain the gene sequence for a suitable arylalkylamine N-acetyltransferase (aanat).
-
Codon-optimize both gene sequences for optimal expression in E. coli.
1.2. Plasmid Construction:
-
It is recommended to use a high-copy number expression vector with a strong inducible promoter, such as the pET series vectors (e.g., pET-28a) which utilize a T7 promoter.[7][8][9][10][11][12]
-
Clone the codon-optimized tdc and aanat genes into the pET vector. A common strategy is to create an operon structure where both genes are under the control of the same promoter.
-
For precursor supply enhancement, clone the codon-optimized aroGfbr, TyrAfbr, tktA, and ppsA genes into a compatible plasmid with a different antibiotic resistance marker (e.g., a pACYC-based vector).
1.3. Transformation of E. coli
-
Use a suitable expression host strain, such as E. coli BL21(DE3), which contains the T7 RNA polymerase gene required for expression from pET vectors.[13][14]
-
Prepare chemically competent E. coli BL21(DE3) cells.[15]
-
Transform the constructed plasmids into the competent cells using the heat shock method.[16]
-
Thaw competent cells on ice.
-
Add 1-5 µl of plasmid DNA to the cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45-90 seconds.
-
Place on ice for 2 minutes.
-
Add 950 µl of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar plates containing the appropriate antibiotic(s) and incubate overnight at 37°C.
-
Protocol 2: Cultivation and Induction for this compound Production
2.1. Media Preparation:
-
Prepare Luria-Bertani (LB) medium for seed cultures.
-
For production, a defined minimal medium supplemented with glucose is recommended to enable de novo synthesis. A typical M9 minimal medium consists of: 6.78 g/L Na2HPO4, 3 g/L KH2PO4, 1 g/L NH4Cl, 0.5 g/L NaCl, supplemented with 2 mM MgSO4, 0.1 mM CaCl2, and 20 g/L glucose. The medium should also contain the appropriate antibiotics.
2.2. Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the corresponding antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
2.3. Production Culture:
-
Inoculate 100 mL of the defined minimal medium in a 500 mL flask with the overnight seed culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 250 rpm.
-
Monitor the cell growth by measuring the OD600.
-
When the OD600 reaches 0.6-0.8, induce the expression of the recombinant proteins by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[17]
-
After induction, reduce the temperature to 30°C and continue the cultivation for 48-72 hours.
2.4. Fed-Batch Fermentation (for scaled-up production):
-
For higher yields, a fed-batch fermentation strategy can be employed.[18][19]
-
Start with a batch culture in a fermenter.
-
Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start feeding a concentrated glucose solution to maintain a constant low glucose concentration.
-
Maintain the pH at 7.0 using automated addition of a base (e.g., NH4OH).
-
Induce with IPTG at an appropriate cell density and continue the fermentation for an extended period.
Protocol 3: Extraction and Quantification of this compound
3.1. Sample Preparation:
-
Take 1 mL of the culture broth.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant for analysis. The supernatant can be filtered through a 0.22 µm syringe filter before analysis.
3.2. Quantification by High-Performance Liquid Chromatography (HPLC): [20]
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is suitable.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like formic acid or sulfuric acid is typically used. For example, a mobile phase of water, acetonitrile, and sulfuric acid can be used.[20]
-
Detection: this compound can be detected by UV absorbance, typically around 222 nm.[20]
-
Quantification: Create a standard curve using known concentrations of pure this compound. The concentration in the samples can be determined by comparing their peak areas to the standard curve.
3.3. Quantification by LC-MS/MS (for higher sensitivity and specificity): [21][22][23][24]
-
For more precise quantification, especially at lower concentrations, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can be used. This method offers higher sensitivity and specificity.
Visualization of Pathways and Workflows
To facilitate a clearer understanding of the processes described, the following diagrams have been generated.
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 4. Tyrosine decarboxylase from Lactobacillus brevis: soluble expression and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De Novo Synthesis of Tyramine in Engineered Escherichia coli Using Two-Stage Dissolved Oxygen-Controlled Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 8. agilent.com [agilent.com]
- 9. pET expression vectors | Agilent [agilent.com]
- 10. Bacterial expression and purification: pET express & purify kits [takarabio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. protocols.io [protocols.io]
- 15. asm.org [asm.org]
- 16. Transformation of Plasmid DNA into E. coli Using the Heat Shock Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. athenaes.com [athenaes.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 23. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples [mdpi.com]
Application Notes and Protocols: The Use of N-Acetyltyramine in Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of N-Acetyltyramine in the field of multidrug resistance (MDR) in cancer research. The provided protocols offer detailed methodologies for investigating its effects.
Introduction
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents. This compound, a naturally occurring compound, has been identified as a potential agent for reversing MDR. Research has shown its ability to enhance the cytotoxicity of doxorubicin in resistant cancer cell lines.[1][2]
While the precise mechanism of action of this compound in MDR reversal is not yet fully elucidated, it is hypothesized to involve the modulation of drug efflux pumps. These notes provide researchers with the available data on this compound's efficacy and standardized protocols to investigate its potential as an MDR reversal agent.
Quantitative Data Summary
The primary evidence for this compound's efficacy in reversing multidrug resistance comes from a study on doxorubicin-resistant P388 murine leukemia cells. The data demonstrates a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence of this compound.
| Cell Line | Treatment | IC50 (µg/mL) | Fold Reversal | Reference |
| Doxorubicin-resistant P388 murine leukemia | Doxorubicin alone | 0.48 | - | [1][2] |
| Doxorubicin-resistant P388 murine leukemia | Doxorubicin + this compound | 0.13 | 3.69 | [1][2] |
Postulated Mechanism of Action and Signaling Pathway
The prevailing hypothesis is that this compound may act as an inhibitor of ABC transporters like P-glycoprotein. By binding to the transporter, it could competitively or non-competitively inhibit the efflux of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects.
References
N-Acetyltyramine: A Versatile Tool for Enzymatic Studies and Regulation Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Acetyltyramine, an acetylated derivative of the biogenic amine tyramine, serves as a valuable molecular tool for investigating a range of biological processes. Its primary utility lies in the study of enzymatic activity and regulation, particularly concerning tyramine N-acetyltransferases (TNA), tyrosinases, and bacterial quorum sensing pathways. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for these purposes.
Data Presentation: Quantitative Insights into this compound Activity
The following tables summarize key quantitative data regarding the biological activities of this compound, providing a quick reference for its efficacy in various experimental contexts.
Table 1: Quorum Sensing Inhibition by this compound
| Target Organism | Phenotype Inhibited | Concentration | Inhibition (%) | Reference |
| Chromobacterium violaceum ATCC 12472 | Violacein Production | 0.5 mg/mL | 75% (±4.9) | [1] |
| Chromobacterium violaceum ATCC 12472 | Violacein Production | 1 mg/mL | 86.7% (±0.1) | [1] |
| Pseudomonas aeruginosa PAO1 | Pyoverdine Production | Not specified | Significant reduction | [1] |
Table 2: Enhancement of Cytotoxicity in Drug-Resistant Cancer Cells
| Cell Line | Co-administered Drug | IC50 of Co-administered Drug (Alone) | IC50 of Co-administered Drug (with this compound) | Reference |
| Doxorubicin-resistant leukemia P388 | Doxorubicin | 0.48 µg/ml | 0.13 µg/ml | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and equipment.
Protocol 1: In Vitro Assay for Tyramine N-Acetyltransferase (TNA) Activity
This protocol describes how to measure the activity of TNA by quantifying the formation of this compound from tyramine and acetyl-CoA.
Materials:
-
Purified or recombinant Tyramine N-Acetyltransferase (TNA)
-
Tyramine hydrochloride
-
Acetyl-CoA lithium salt
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Stop Solution: 10% (v/v) perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
Desired concentration of tyramine (e.g., 0.5 mM)
-
Desired concentration of acetyl-CoA (e.g., 0.5 mM)
-
-
Enzyme Addition: Initiate the reaction by adding the TNA enzyme preparation to the reaction mixture. The final volume should be standardized (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold Stop Solution.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant into the HPLC system.
-
Separate the reaction components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect this compound by monitoring the absorbance at an appropriate wavelength (e.g., 275 nm).
-
-
Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
Enzyme Activity Calculation: Calculate the specific activity of the TNA enzyme (e.g., in nmol of product formed per minute per mg of protein).
Protocol 2: Tyrosinase Activity Assay Using N-Acyltyramines as Substrates
This protocol is adapted from a study on N-acyltyramines as substrates for tyrosinase and measures oxygen consumption during the enzymatic reaction[3].
Materials:
-
Mushroom Tyrosinase
-
This compound
-
Assay Buffer: 100 mM phosphate buffer, pH 7.0
-
Oxygen electrode monitoring system
-
Ethanol (for dissolving substrate)
Procedure:
-
Electrode Chamber Preparation:
-
Add water, phosphate buffer, and ethanol to the oxygen electrode chamber.
-
Add the desired concentration of this compound substrate.
-
Allow the solution to equilibrate to 37°C while stirring.
-
-
Background Rate Measurement: Record the background rate of oxygen consumption for 30 seconds before adding the enzyme.
-
Enzyme Addition: Initiate the reaction by adding a known amount of tyrosinase (e.g., 0.025 mg/mL final concentration) to the chamber.
-
Data Acquisition: Monitor and record the decrease in oxygen concentration over time (e.g., for 2 minutes).
-
Data Analysis:
-
Calculate the rate of oxygen consumption from the linear portion of the data plot.
-
Correct the rate for the background oxygen consumption.
-
Determine kinetic parameters such as Km and Vmax by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 3: Quorum Sensing Inhibition Assay - Violacein Production in Chromobacterium violaceum
This protocol assesses the ability of this compound to inhibit quorum sensing-regulated violacein pigment production in C. violaceum.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer
Procedure:
-
Overnight Culture: Grow C. violaceum in LB broth overnight at 30°C with shaking.
-
Inoculation: Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.02.
-
Treatment:
-
In a 96-well microplate or culture tubes, add the diluted bacterial culture.
-
Add different concentrations of this compound to the wells/tubes. Include a solvent control (vehicle) and a negative control (no treatment).
-
-
Incubation: Incubate the cultures at 30°C for 24-48 hours with shaking.
-
Violacein Quantification:
-
After incubation, add an equal volume of DMSO to each well/tube and vortex thoroughly to lyse the cells and extract the violacein.
-
Centrifuge the mixture to pellet the cell debris.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at 585 nm using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the violacein production to bacterial growth by measuring the OD600 of the cultures before extraction.
-
Calculate the percentage of violacein inhibition for each concentration of this compound compared to the solvent control.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the application of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyltyramine Production in Recombinant E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of N-acetyltyramine in recombinant Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the basic enzymatic pathway for this compound production in recombinant E. coli?
A1: The production of this compound in recombinant E. coli is typically achieved through a two-step enzymatic pathway. First, L-tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase. Subsequently, tyramine is acetylated to form this compound by an arylalkylamine N-acyltransferase.[1][2]
Q2: What are the key precursors for this compound biosynthesis?
A2: The primary precursors for this compound biosynthesis are L-tyrosine and acetyl-CoA. Ensuring a sufficient and balanced supply of these molecules is critical for achieving high yields.
Q3: What are some common reasons for low this compound yield?
A3: Low yields of this compound can stem from several factors, including:
-
Insufficient precursor supply: Limited availability of L-tyrosine or acetyl-CoA.
-
Low enzyme activity: The expressed tyrosine decarboxylase or arylalkylamine N-acyltransferase may have low specific activity or be inhibited by cellular components.
-
Protein insolubility: The recombinant enzymes may form inactive inclusion bodies.
-
Suboptimal cultivation conditions: Factors such as temperature, pH, and inducer concentration can significantly impact enzyme expression and activity.
-
Plasmid instability: Loss of the expression plasmid during cell division.
-
Toxicity: Accumulation of tyramine or this compound may be toxic to the E. coli host.
Troubleshooting Guide
Low or No this compound Production
Problem: I have introduced the genes for tyrosine decarboxylase and an arylalkylamine N-acyltransferase, but I am detecting little to no this compound.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient enzyme expression | - Verify protein expression levels via SDS-PAGE and Western blot. - Optimize codon usage of your genes for E. coli. - Use a stronger promoter, such as the T7 promoter.[3] |
| Enzyme inactivity | - Perform in vitro enzyme assays with cell lysates to confirm the activity of each enzyme. - Ensure the necessary cofactors for the enzymes are present. |
| Inclusion body formation | - Lower the induction temperature (e.g., 16-25°C) and extend the induction time.[4] - Reduce the concentration of the inducer (e.g., IPTG).[4] - Co-express molecular chaperones. |
| Plasmid instability | - Ensure consistent antibiotic selection is maintained throughout cultivation. - Use a host strain and plasmid with compatible replication origins. |
Yield Improvement Strategies
Problem: My this compound yield is low, and I want to improve it.
| Strategy | Detailed Approach |
| Enhance L-tyrosine supply | - Overexpress feedback-resistant versions of key enzymes in the tyrosine biosynthesis pathway, such as AroG (aroGfbr) and TyrA (tyrAfbr).[1][2] - Overexpress transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) to increase the availability of precursors for the shikimate pathway.[1][2] |
| Increase Acetyl-CoA availability | - Overexpress genes involved in acetyl-CoA synthesis. - Consider using alternative carbon sources like acetate or fatty acids in engineered strains.[5] |
| Optimize cultivation conditions | - Systematically test different induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[3][6] - Titrate the concentration of the inducer (e.g., IPTG from 0.05 mM to 1 mM).[6] - Optimize the pH of the culture medium. |
| Strain selection | - Use E. coli strains designed for high-level protein expression, such as the BL21(DE3) lineage.[3] - Consider strains engineered to reduce acetate formation, which can inhibit growth and protein production.[7][8] |
Data Presentation
Table 1: Comparison of this compound Yields with Different Genetic Modifications
| Strain/Modification | Key Genes Overexpressed | Substrate | Titer (mg/L) | Reference |
| Base Strain | tdc, aanat | L-tyrosine | - | [1] |
| Engineered Strain 1 | tdc, aanat, aroGfbr, tyrAfbr | Glucose | - | [1] |
| Optimized Strain | tdc, aanat, aroGfbr, tyrAfbr, tktA, ppsA | Glucose | 854 | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Production in Recombinant E. coli
-
Transformation: Transform the expression plasmid(s) containing the genes for tyrosine decarboxylase and arylalkylamine N-acyltransferase into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of fresh LB medium (e.g., 100 mL in a 500 mL flask) with the overnight culture to an initial OD600 of ~0.1. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For potentially insoluble proteins, it is advisable to lower the temperature to 16-25°C prior to induction.[4]
-
Cultivation: Continue to incubate the culture for an additional 4-24 hours. The optimal time and temperature should be determined empirically.
-
Harvesting and Analysis: Harvest the cells by centrifugation. The supernatant can be analyzed for secreted this compound, and the cell pellet can be lysed to analyze intracellular product and enzyme expression. This compound can be quantified using methods such as HPLC.
Visualizations
Caption: Biosynthetic pathway for this compound in recombinant E. coli.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 5. Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Acetate formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyltyramine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Acetyltyramine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in DMSO, which can then be further diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. To prevent this, you can try the following:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts and cytotoxicity.
-
Pre-warm the medium: Warming your cell culture medium or assay buffer to 37°C before adding the this compound stock solution can help improve solubility.
-
Increase the rate of mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and uniform dispersion.
-
Use a solubilizing agent: For in vivo studies or specific in vitro assays, co-solvents or solubilizing agents like PEG300, Tween 80, or cyclodextrins can be used, but their compatibility with your specific assay must be validated.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the most common solvent, this compound is also reported to be soluble in other organic solvents like ethanol and methanol. However, its solubility in these solvents may be lower than in DMSO. It is sparingly soluble in aqueous buffers like PBS. If you need to avoid DMSO, it is recommended to test the solubility of this compound in your chosen alternative solvent at the desired concentration before proceeding with your experiment.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with this compound in in vitro assays.
Problem: Precipitate formation during stock solution preparation or upon dilution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 50 mg/mL | Room Temperature | Recommended for stock solutions. |
| Ethanol | Soluble | Not specified | Boiling | Qualitative data. |
| Methanol | Not specified | Not specified | Not specified | Data not available. |
| Phosphate Buffered Saline (PBS, pH 7.2) | Sparingly Soluble | ~0.5 mg/mL (in 1:1 DMF:PBS) | Room Temperature | Data for the related compound tyramine. |
| Water | Sparingly Soluble | Not specified | Not specified | Generally considered poorly soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 179.22 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C, Sonicator
Procedure:
-
Weighing: Accurately weigh out 1.792 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes.
-
Alternatively, or in addition to warming, sonicate the solution for 5-10 minutes.
-
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Dilution:
-
While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the stock solution is added directly into the medium and not onto the sides of the tube.
-
-
Final Mixing: Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting guide.
Signaling Pathway
This compound has been shown to inhibit adipogenesis, the process of fat cell formation. This is achieved, in part, by downregulating the expression of key genes involved in this pathway.
This compound's Inhibitory Effect on Adipogenesis Signaling
Caption: this compound inhibits adipogenesis by downregulating key genes.
Technical Support Center: Purification of N-Acetyltyramine from Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-acetyltyramine from fungal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from fungal sources.
Problem 1: Low Yield of this compound in Crude Extract
Possible Causes:
-
Suboptimal Fungal Growth Conditions: The fungal strain may not be producing this compound efficiently under the current culture conditions.
-
Inefficient Extraction: The solvent and method used may not be effectively extracting the compound from the fungal mycelia or broth. This compound is known to be an intracellular metabolite in some microorganisms.
-
Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., pH, temperature). While specific stability data in various organic solvents is limited, related compounds can be unstable.
Solutions:
-
Optimize Fermentation:
-
Experiment with different media compositions, pH levels, temperatures, and incubation times to enhance the production of this compound.
-
Monitor the production of this compound over time to determine the optimal harvest time.
-
-
Improve Extraction Efficiency:
-
If this compound is primarily intracellular, ensure thorough cell lysis before extraction. Methods include sonication, bead beating, or freeze-thaw cycles.
-
Use a multi-solvent extraction approach. Start with a nonpolar solvent to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract this compound.
-
Perform sequential extractions to maximize recovery.
-
-
Minimize Degradation:
-
Conduct extractions at low temperatures to minimize enzymatic and chemical degradation.
-
Buffer the extraction solvent if pH sensitivity is suspected.
-
Process the fungal biomass and culture broth as quickly as possible after harvesting.
-
Problem 2: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be suitable for separating this compound from closely related impurities.
-
Incorrect Mobile Phase Composition: The solvent system may not have the optimal polarity to achieve good resolution.
-
Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks.
-
Presence of Co-eluting Impurities: Fungal extracts are complex and often contain compounds with similar polarities to this compound, such as other phenolic compounds, fatty acids (like palmitic acid), and pigments.
Solutions:
-
Select the Right Stationary Phase:
-
For initial cleanup, silica gel is a common choice.
-
For higher resolution, consider using reverse-phase chromatography (e.g., C18 silica) which is effective for separating moderately polar compounds.
-
-
Optimize the Mobile Phase:
-
For silica gel chromatography, a gradient elution from a nonpolar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
For reverse-phase HPLC, a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically used.
-
-
Proper Column Loading:
-
As a rule of thumb, the amount of crude extract loaded onto a silica gel column should be about 1-5% of the weight of the stationary phase.
-
-
Address Co-eluting Impurities:
-
Incorporate a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major classes of impurities before column chromatography.
-
Problem 3: this compound is Not Detected in Fractions
Possible Causes:
-
Compound Degradation on the Column: this compound might be degrading on the stationary phase, especially if it is acidic or basic.
-
Compound Eluted in the Solvent Front: If the mobile phase is too polar, the compound may elute very quickly with the solvent front.
-
Fractions are Too Dilute: The concentration of this compound in the collected fractions may be below the detection limit of the analytical method.
Solutions:
-
Test for Stability:
-
Before performing column chromatography, spot a solution of the crude extract on a TLC plate coated with the same stationary phase and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred.
-
-
Adjust Mobile Phase Polarity:
-
Start with a less polar solvent system to ensure the compound binds to the column.
-
-
Concentrate Fractions:
-
Combine and concentrate fractions before analysis to increase the chances of detection.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for purifying this compound from a fungal culture?
A1: A general workflow involves fermentation of the fungus, harvesting the mycelia and broth, extraction of the bioactive compounds, crude extract fractionation by column chromatography, and final purification using preparative High-Performance Liquid Chromatography (HPLC).
Q2: Which fungal species are known to produce this compound?
A2: this compound has been identified as a metabolite in various fungi, including species of Aspergillus.
Q3: What are some common impurities to look out for?
A3: Fungal extracts are complex mixtures. Common impurities can include:
-
Fatty acids and lipids
-
Pigments (e.g., melanins)
-
Other secondary metabolites with similar polarity (e.g., other phenolic compounds, polyketides)
-
Residual media components
Q4: What analytical techniques are suitable for monitoring the purification of this compound?
A4:
-
Thin-Layer Chromatography (TLC): Useful for quickly assessing the separation of compounds during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of fractions. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the purified compound, aiding in its identification.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting: After fermentation (e.g., 14-21 days), separate the fungal mycelia from the culture broth by vacuum filtration.
-
Extraction of Mycelia:
-
Freeze-dry the mycelia and then grind to a fine powder.
-
Extract the powdered mycelia with ethyl acetate (3 x 500 mL for every 100 g of dry weight) with shaking for 24 hours for each extraction.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.
-
-
Extraction of Broth:
-
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate the solvent to yield the crude broth extract.
-
-
Combine and Dry: Combine both crude extracts for further purification.
Protocol 2: Purification of this compound by Chromatography
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) in a suitable nonpolar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a step gradient of increasing polarity, for example:
-
Hexane/Ethyl Acetate (9:1)
-
Hexane/Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate/Methanol (9:1)
-
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
-
Preparative Reverse-Phase HPLC (Final Purification):
-
Combine and concentrate the this compound-rich fractions from the silica gel column.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Purify using a preparative C18 column.
-
Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes.
-
Flow Rate: Dependent on column size (e.g., 5-10 mL/min for a semi-preparative column).
-
Detection: UV at 227 nm and 280 nm.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and identity by LC-MS and NMR.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for Fungal Secondary Metabolites
| Solvent System | Polarity Index | Typical Compounds Extracted | Advantages | Disadvantages |
| Hexane | 0.1 | Nonpolar lipids, some terpenes | Good for initial defatting | Poor solvent for polar compounds |
| Dichloromethane (DCM) | 3.1 | Moderately polar compounds | Volatile, easy to remove | Toxic, can form emulsions |
| Ethyl Acetate | 4.4 | Alkaloids, polyketides, phenolics | Good selectivity for many secondary metabolites | Moderately toxic |
| Methanol | 5.1 | Polar compounds, glycosides | Solubilizes a wide range of compounds | Can extract many primary metabolites (e.g., sugars) |
Table 2: Typical Parameters for Chromatographic Purification of this compound
| Parameter | Silica Gel Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | C18 Silica (5-10 µm) |
| Mobile Phase | Hexane/Ethyl Acetate/Methanol gradient | Water/Methanol or Water/Acetonitrile gradient with 0.1% acid |
| Typical Loading | 1-5% of silica weight | < 1% of column packing weight |
| Purity Achieved | 20-70% | >95% |
| Throughput | High | Low to Medium |
N-Acetyltyramine Aqueous Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Acetyltyramine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in its solid form and in organic solvents?
This compound is significantly more stable as a solid and when dissolved in an organic solvent like DMSO compared to aqueous solutions. For long-term storage, it is recommended to store this compound as a solid or as a concentrated stock solution in anhydrous DMSO.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid | -20°C | ≥ 4 years | [1][2] |
| Solution in DMSO | -20°C | 1 month | [3] |
| Solution in DMSO | -80°C | 6 months | [3] |
Q2: I've heard that aqueous solutions of this compound are unstable. Is this true, and why?
Yes, it is widely reported that aqueous solutions of this compound are unstable and should be prepared fresh before use.[4] This instability is primarily due to two potential degradation pathways: oxidation of the phenol group and hydrolysis of the acetyl group, especially under certain conditions.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation kinetics for this compound are not extensively published, based on its chemical structure, two primary degradation pathways are likely:
-
Oxidation: The phenolic hydroxyl group on the benzene ring is susceptible to oxidation. This can be initiated by dissolved oxygen, metal ions, or exposure to light. This process can lead to the formation of quinone-type compounds, which may further react or polymerize, leading to colored solutions. The known radical-scavenging properties of this compound are indicative of its susceptibility to oxidation.[5]
-
Hydrolysis: The amide (acetyl) group can undergo hydrolysis to yield tyramine and acetic acid. This reaction is typically catalyzed by acidic or basic conditions. However, one study noted that the N-acetyl group is resistant to certain enzymatic hydrolysis, suggesting it has some stability under specific, near-neutral pH conditions.[6]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of this compound in aqueous solutions.
Q4: What factors can influence the stability of my this compound solution?
Several factors can accelerate the degradation of this compound in aqueous solutions:
-
pH: The stability of phenolic and N-acetylated compounds is often highly pH-dependent.[7][8][9] Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[9] Both strongly acidic and alkaline conditions can promote hydrolysis of the acetyl group.[8]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including both oxidation and hydrolysis.
-
Light: Exposure to UV or even ambient light can promote the photo-oxidation of phenolic compounds.
-
Presence of Oxidants: Dissolved oxygen and oxidizing agents (like hydrogen peroxide) can significantly accelerate the oxidative degradation of this compound.[10]
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols.
Troubleshooting Guide
Problem: My this compound solution has changed color (e.g., turned yellow or brown).
-
Probable Cause: This is a strong indication of oxidative degradation. The colored products are likely the result of quinone formation and potential polymerization.
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh solution immediately before your experiment.
-
If possible, de-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound to remove dissolved oxygen.
-
Protect the solution from light by using amber vials or wrapping your container in aluminum foil.
-
If your experimental conditions allow, consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.
-
Problem: I am seeing inconsistent results in my bioassays when using this compound solutions prepared at different times.
-
Probable Cause: The concentration of active this compound is likely decreasing over time due to degradation. The degradation products may also interfere with your assay.
-
Solution:
-
Strictly adhere to a "prepare fresh" policy. Do not use aqueous solutions that have been stored for more than a few hours, unless you have validated their stability under your specific storage conditions.
-
For a series of experiments, prepare a single, larger batch of the aqueous solution and use it for all experiments on the same day to ensure consistency.
-
If you must store the solution, even for a short period, store it at 2-8°C in the dark.
-
Consider preparing a concentrated stock in anhydrous DMSO and diluting it into your aqueous buffer immediately before each experiment.
-
Below is a workflow to guide your troubleshooting process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 1202-66-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield in chemical synthesis of N-Acetyltyramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of N-Acetyltyramine.
Troubleshooting Guide
Issue: Low or No Yield of this compound
This guide will walk you through a series of questions to diagnose and resolve common issues encountered during the N-acetylation of tyramine.
1. Have you confirmed the quality of your starting materials?
-
Tyramine: Ensure it is free from impurities and has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.
-
Acetic Anhydride: Use a fresh or properly stored bottle. Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture, which will not participate in the N-acetylation reaction, thereby reducing the yield.
-
Solvents: Ensure solvents are anhydrous, especially when the reaction is sensitive to water.
2. Are your reaction conditions optimized?
The choice of solvent, temperature, and reaction time can significantly impact the yield of this compound. Below is a summary of various reported conditions.
Data Presentation: N-Acetylation of Tyramine - Reaction Conditions and Yields
| Tyramine (equiv.) | Acetic Anhydride (equiv.) | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1.1 | None | Acetonitrile | 200 | 0.45 | >99 | [1] |
| 1 | 1.2 | None | None (Solvent-free) | Room Temp | 0.13 | 91 | |
| 1 | 1.5 | VOSO₄ (1 mol%) | None (Solvent-free) | Room Temp | 24 | 80 | [2] |
| 1 | 1.5 | NaHCO₃ | Water | Room Temp | 1 | Good | [3] |
| 1 | 1.2 | Vinegar | None (Solvent-free) | Room Temp | - | High | [4] |
3. Are you observing the formation of side products?
The presence of the phenolic hydroxyl group in tyramine introduces the possibility of side reactions, primarily O-acetylation.
-
O-Acetylation: The hydroxyl group of tyramine can be acetylated by acetic anhydride to form O-acetyltyramine. This is a common side product that reduces the yield of the desired N-acetylated product.
-
Di-acetylation: Both the amino and hydroxyl groups can be acetylated, leading to the formation of N,O-diacetyltyramine.
To check for these side products, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5]
4. Is your purification method effective?
-
Recrystallization: This is a common and effective method for purifying this compound.[6][7][8][9][10] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Column Chromatography: If recrystallization is insufficient to separate this compound from side products, silica gel column chromatography can be employed. A solvent system of appropriate polarity will allow for the separation of the desired product from less polar (e.g., N,O-diacetyltyramine) and more polar (e.g., unreacted tyramine) impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I have a mixture of products. How can I identify them?
A1: A combination of analytical techniques can be used for identification:
-
TLC: Compare the spots of your reaction mixture with standards of tyramine and, if available, this compound. The presence of multiple spots indicates a mixture.
-
HPLC: This technique provides better separation and quantification of the components in your mixture.[11]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to elucidate the structures of your products.[4][5] The acetyl group on the nitrogen will have a characteristic chemical shift, as will the acetyl group on the oxygen in the case of O-acetylation.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the products, helping to confirm the formation of this compound, O-acetyltyramine, or N,O-diacetyltyramine.[3][5]
Q2: How can I favor N-acetylation over O-acetylation?
A2: The chemoselectivity of the acetylation reaction can be influenced by the reaction conditions. Generally, N-acetylation is favored under basic or neutral conditions, while O-acetylation can be favored under acidic conditions.
-
Use of a Base: Adding a non-nucleophilic base, such as sodium bicarbonate or pyridine, can help to deprotonate the ammonium ion formed after the initial N-acetylation, making the amine more nucleophilic and favoring the desired reaction.[3]
-
Solvent Choice: The choice of solvent can influence the relative reactivity of the amino and hydroxyl groups.
-
Temperature Control: Running the reaction at a lower temperature may increase the selectivity for N-acetylation, as the amino group is generally more nucleophilic than the phenolic hydroxyl group.
Q3: I have a low yield even after optimizing the reaction conditions. What else could be wrong?
A3:
-
Incomplete Reaction: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature, or adding a catalyst.
-
Product Degradation: this compound, while relatively stable, could potentially degrade under harsh reaction conditions (e.g., very high temperatures or extreme pH).
-
Loss during Work-up and Purification: Ensure that the extraction and purification steps are performed carefully to minimize product loss. For example, during recrystallization, using too much solvent or washing the crystals with a solvent in which they are soluble can lead to significant losses.[6][7][8][9][10]
Q4: Can I use a catalyst to improve the reaction?
A4: Yes, several catalysts have been reported to improve the efficiency of N-acetylation reactions. For instance, VOSO₄ has been used as a catalyst for acetylation under solvent-free conditions, providing good yields.[2] Acidic catalysts like vinegar (acetic acid) have also been employed.[4]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Tyramine
-
Acetic Anhydride
-
Sodium Bicarbonate (optional, as a base)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvent for recrystallization (e.g., water, ethanol/water mixture, or ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tyramine in a suitable solvent (e.g., water or an organic solvent like ethyl acetate). If using a base like sodium bicarbonate, add it to the solution.
-
Addition of Acetic Anhydride: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material (tyramine) is consumed.
-
Work-up:
-
If the reaction was performed in an aqueous medium, extract the product with an organic solvent like ethyl acetate.
-
If the reaction was done in an organic solvent, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted tyramine, followed by a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Isolation and Purification:
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Signaling Pathway of N-Acetylation of Tyramine and Potential Side Reactions
Caption: Reaction pathways in the acetylation of tyramine.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. How To [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
Troubleshooting N-Acetyltyramine detection in complex biological samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Acetyltyramine in complex biological samples.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common analytical methods for detecting this compound?
A1: The most common methods for the quantitative analysis of this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity without the need for derivatization. GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility of this compound. For highly sensitive applications in very small sample volumes, such as in single insect head homogenates, Micellar Electrokinetic Capillary Chromatography with Electrochemical Detection (MEKC-EC) has been utilized. Immunoassays (like ELISA) can also be used for high-throughput screening, but may be susceptible to cross-reactivity.
LC-MS/MS Analysis
Q2: I am observing a peak with the same mass as this compound, but I suspect it's a false positive. What could be the cause?
A2: A significant challenge in the analysis of this compound by high-resolution mass spectrometry (HRMS) is the presence of isomers. For instance, this compound is an isomer of 3,4-methylenedioxyamphetamine (MDA). In complex matrices like putrefied postmortem blood, these compounds may have identical accurate masses and similar chromatographic behavior, leading to false-positive results if identification is based solely on full-scan HRMS data.[1][2] To mitigate this, it is crucial to use tandem mass spectrometry (MS/MS) for confirmation. The fragmentation patterns of the isomers will be different, allowing for accurate identification. Comparing the retention time and fragment ions with a certified reference standard of this compound is essential for definitive confirmation.[1][2]
Q3: My signal for this compound is suppressed or enhanced when analyzing biological samples compared to my standards in a clean solvent. What is happening and how can I fix it?
A3: This phenomenon is known as a "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids, proteins) interfere with the ionization of this compound in the mass spectrometer's source, leading to either ion suppression or enhancement.[3] This can significantly impact the accuracy and reproducibility of your results.
Mitigation Strategies:
-
Improve Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[4]
-
Optimize Chromatography: Adjust your HPLC gradient to better separate this compound from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d4) will co-elute with the analyte and experience the same matrix effects, allowing for accurate normalization of the signal.[3][5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, blank urine) to ensure that the standards and samples experience the same matrix effects.
Q4: What are the typical MRM transitions for this compound?
A4: For positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ of this compound has a precursor m/z of approximately 180.1. Common product ions for Multiple Reaction Monitoring (MRM) result from the fragmentation of the molecule. Based on spectral data, prominent product ions are observed at approximately m/z 121.1 and 138.1.[6] Therefore, typical MRM transitions would be:
-
Quantifier: 180.1 → 121.1
-
Qualifier: 180.1 → 138.1
It is always recommended to optimize the collision energy for each transition on your specific instrument to achieve the best sensitivity.
GC-MS Analysis
Q5: Why do I need to derivatize this compound for GC-MS analysis?
A5: this compound has polar functional groups (-OH and -NH) that make it non-volatile and prone to adsorption on the GC column, resulting in poor peak shape and low sensitivity. Derivatization replaces the active hydrogens on these groups with non-polar moieties, increasing the compound's volatility and thermal stability, thus making it suitable for GC analysis.[1][7]
Q6: What are the recommended derivatization reagents for this compound?
A6: Silylation is a common and effective derivatization method for compounds like this compound.[1][5][8] The most common reagents are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for amines, amides, and phenols.[7]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA) to enhance the derivatization of sterically hindered groups.[7]
The reaction involves replacing the active hydrogens on the phenolic hydroxyl group and the amide nitrogen with a trimethylsilyl (TMS) group.
Sample Preparation
Q7: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the possible causes and solutions?
A7: Low recovery in SPE is a common issue and can stem from several factors.[4][9]
| Potential Cause | Troubleshooting Steps |
| Analyte Breakthrough | The analyte does not bind to the sorbent and is lost during sample loading or washing. Solutions: Ensure the sample pH is appropriate for optimal retention. Decrease the strength of the loading and washing solvents. Use a sorbent with a stronger retention mechanism (e.g., mixed-mode cation exchange).[4][9] |
| Incomplete Elution | The analyte binds too strongly to the sorbent and is not fully removed during the elution step. Solutions: Increase the strength or volume of the elution solvent. Consider adding a "soak step" where the elution solvent is left on the cartridge for a few minutes to improve desorption.[10] |
| Improper Sorbent Conditioning | The sorbent is not properly activated, leading to inconsistent binding. Solutions: Ensure the sorbent is wetted with the appropriate solvent before loading the sample and do not let the sorbent bed dry out before sample application.[4] |
| Incorrect Flow Rate | If the sample is loaded too quickly, there may not be enough time for the analyte to interact with the sorbent. Solution: Decrease the flow rate during sample loading.[10] |
Immunoassay (ELISA)
Q8: My ELISA results for this compound are showing high variability and poor reproducibility. What should I check?
A8: High variability in ELISA can be caused by a number of factors.[11]
-
Pipetting Errors: Ensure consistent and accurate pipetting technique. Calibrate your pipettes regularly.
-
Inadequate Washing: Insufficient washing can lead to high background noise. Ensure all wells are filled and aspirated completely during each wash step.
-
Temperature Fluctuations: Avoid "edge effects" by ensuring the plate and all reagents are at room temperature before starting the assay.[11]
-
Inconsistent Incubation Times: Use a timer and ensure all wells are incubated for the same duration.
Q9: I am concerned about the specificity of my this compound ELISA. What kind of molecules could cause cross-reactivity?
A9: Cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to this compound, which can lead to falsely elevated results.[12][13] Given the structure of this compound, potential cross-reactants include:
-
Tyramine: The direct precursor, lacking the acetyl group.
-
Octopamine: Structurally similar, with an additional hydroxyl group on the ethylamine side chain.[14]
-
Other N-acylated amines: Depending on the antibody's specificity.
It is critical to consult the manufacturer's data sheet for your specific ELISA kit to check for known cross-reactivities. If you suspect cross-reactivity from a metabolite or other compound in your sample, you may need to confirm your results with a more specific method like LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of N-acetylated compounds in biological matrices using LC-MS/MS. Note that these values can vary significantly depending on the specific matrix, instrumentation, and sample preparation method used.
| Analyte | Matrix | Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| N-acetylcysteine | Human Plasma | LC-MS/MS | 50 | Not specified | [15] |
| N-acetylcysteine | Human Plasma | LC-MS/MS | 10 | >85% | [2] |
| N-acetylaspartate | Human Plasma | LC-MS/MS | 0.06 | 98-103% | [12] |
| N-acetylglucosamine | Human Plasma | LC-MS/MS | 20 | Not specified | [4] |
| Oxcarbazepine | Human Plasma | LC-MS/MS | 200 | 75-76% | [16] |
| Trimipramine | Human Plasma | LC-MS/MS | 0.1 | Not specified | [17] |
Detailed Experimental Protocols
Protocol 1: this compound Extraction from Brain Tissue for LC-MS/MS Analysis
This protocol is a representative method for the extraction of small molecules from brain tissue, adapted from established procedures.
1. Tissue Homogenization: a. Weigh the frozen brain tissue sample (~50-100 mg). b. Add ice-cold homogenization buffer (e.g., 1 mL of 80:20 Acetonitrile/Water with 0.1% formic acid) containing a stable isotope-labeled internal standard (e.g., this compound-d4). c. Homogenize the tissue using a bead beater or sonicator on ice until a uniform homogenate is achieved.
2. Protein Precipitation: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris. b. Carefully collect the supernatant, being cautious not to disturb the pellet.
3. (Optional) Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then equilibration buffer (e.g., water with 0.1% formic acid). b. Load the supernatant from step 2b onto the SPE cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences. d. Elute the this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
4. Final Preparation: a. Evaporate the supernatant (from step 2b) or the SPE eluate (from step 3d) to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. c. Vortex and centrifuge to pellet any remaining particulates. d. Transfer the final solution to an autosampler vial for injection.
Protocol 2: Silylation of this compound for GC-MS Analysis
This is a general protocol for silylation of phenolic amines.[1][8]
1. Sample Preparation: a. Start with a dried extract of this compound in a GC vial (obtained from a prior extraction method like LLE or SPE). b. Ensure the extract is completely free of water, as water will react with the silylating reagent.
2. Derivatization Reaction: a. Add 50 µL of a silylating reagent, such as BSTFA with 1% TMCS, to the dried extract. b. Add 50 µL of a suitable aprotic solvent like pyridine or acetonitrile. c. Cap the vial tightly. d. Heat the reaction mixture at 60-80°C for 30-60 minutes.
3. GC-MS Analysis: a. Cool the vial to room temperature. b. Inject 1-2 µL of the derivatized sample directly into the GC-MS.
Visualizations
Signaling and Metabolic Pathways
Caption: Biosynthesis and metabolism of this compound.
Experimental Workflows
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tyramine and octopamine have opposite effects on the locomotion of Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for N-Acetyltyramine Extraction from Plant Tissues
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the refinement of N-acetyltyramine extraction from plant tissues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Cell Lysis: The robust cell walls of plant tissues can hinder the release of intracellular metabolites. | Ensure thorough grinding of the plant tissue, preferably in liquid nitrogen, to achieve a fine powder and maximize cell disruption. |
| Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound in your specific plant matrix. | Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures, to identify the most effective solvent for your sample.[1][2][3][4][5] | |
| Suboptimal Extraction Conditions: Extraction time and temperature can significantly impact yield. | Optimize these parameters through small-scale experiments. Be aware that prolonged extraction at elevated temperatures can lead to the degradation of the target compound. | |
| Degradation of this compound: this compound can be unstable in solution. | It is recommended to prepare fresh extracts and analyze them promptly. If storage is necessary, keep extracts at low temperatures (-20°C or -80°C) and protected from light.[6] | |
| Poor Peak Shape in HPLC Analysis (Tailing or Fronting) | Inappropriate Mobile Phase pH: The ionization state of this compound is pH-dependent and can affect its interaction with the stationary phase. | Adjust the pH of the mobile phase. For amine-containing compounds like this compound, a slightly acidic mobile phase often improves peak symmetry.[7] |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | Reduce the injection volume or dilute the sample prior to analysis. | |
| Presence of Interfering Compounds: Co-extracted matrix components can interfere with the chromatography. | Employ a solid-phase extraction (SPE) clean-up step to remove interfering substances.[8] | |
| Column Degradation: The performance of the analytical column can deteriorate over time. | Use a guard column to extend the life of your analytical column. If performance does not improve with a new guard column, the analytical column may need replacement.[9][10][11][12][13] | |
| High Background Noise in LC-MS/MS Analysis | Matrix Effects: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of this compound. | A thorough sample clean-up procedure, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[8] |
| Contaminated Solvents or System: Impurities in solvents or a contaminated LC-MS/MS system can contribute to high background noise. | Always use high-purity solvents and implement a regular system flushing and maintenance schedule. | |
| Inconsistent Results | Variability in Plant Material: The metabolic profile of plants can vary with developmental stage and environmental conditions. | Use plant material from a consistent source, developmental stage, and growing condition for reproducible results. |
| Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in yield. | Strictly standardize all steps of your extraction protocol, including the solvent-to-sample ratio, extraction duration, and temperature. | |
| Instability of this compound: Degradation of the analyte between extraction and analysis will lead to variable results. | Analyze samples as quickly as possible after extraction and consider using an internal standard to correct for any potential degradation during sample processing.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from plant tissues?
A1: The optimal solvent is dependent on the specific plant species and tissue type. However, polar solvents such as methanol, ethanol, and their aqueous mixtures are generally effective for extracting this compound.[1][2][3][4][5] It is highly recommended to conduct a preliminary study with a small amount of your sample to compare the extraction efficiency of different solvents and determine the best choice for your research.
Q2: How can I enhance the purity of my this compound extract for analysis?
A2: Solid-phase extraction (SPE) is a widely used and effective technique for sample clean-up. It can significantly improve the purity of your extract by removing interfering compounds prior to HPLC or LC-MS/MS analysis.[8] A variety of SPE sorbents are available, and the selection should be based on the chemical properties of this compound and the nature of the interfering compounds in your plant matrix.
Q3: What are the key parameters to optimize for the HPLC analysis of this compound?
A3: For successful HPLC analysis, critical parameters to optimize include the selection of an appropriate column (a C18 column is a common starting point), the composition and pH of the mobile phase, the column temperature, and the detector wavelength (this compound has a UV absorbance maximum around 225 nm).
Q4: How can I accurately quantify the concentration of this compound in my plant extracts?
A4: Accurate quantification is typically achieved by generating a calibration curve using a certified reference standard of this compound. For highly accurate and precise quantification, especially with LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard as it can correct for variations in extraction efficiency and matrix effects.
Q5: How stable is this compound during the extraction and storage process?
A5: this compound can be prone to degradation, particularly when exposed to high temperatures, extreme pH, or light.[6] To ensure the integrity of your samples, it is best to work with fresh plant material, keep extracts on ice or refrigerated during processing, protect them from light, and perform the analysis as soon as possible. The stability of related compounds like N-acetylcysteine is known to be influenced by pH and temperature.[14]
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction from Plant Tissues
-
Sample Preparation: Immediately freeze fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Accurately weigh approximately 100 mg of the frozen plant powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v in water).
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Re-extraction (Recommended): To maximize the recovery of this compound, add another 1 mL of 80% methanol to the remaining plant pellet. Repeat the vortexing, sonication, and centrifugation steps. Combine the second supernatant with the first.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity of this compound Extracts
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 3 mL of methanol and then 3 mL of deionized water through it.
-
Sample Loading: Load the crude plant extract (obtained from Protocol 1) onto the conditioned SPE cartridge.
-
Washing Step: Wash the cartridge with 3 mL of 5% methanol in water to elute highly polar impurities.
-
Elution of this compound: Elute the this compound from the cartridge using 2 mL of 80% methanol. Collect this fraction.
-
Sample Concentration and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a precise volume (e.g., 200 µL) of the initial mobile phase used for your HPLC or LC-MS/MS analysis.
Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength of 225 nm.
-
Quantification: Generate an external calibration curve using a series of known concentrations of a pure this compound standard.
Data Presentation
Table 1: Representative Extraction Yields of this compound Using Different Solvents
| Solvent System | Hypothetical this compound Yield (µg/g of fresh tissue) |
| 100% Methanol | 8.5 ± 0.9 |
| 80% Methanol in Water | 14.2 ± 1.5 |
| 100% Ethanol | 7.1 ± 0.8 |
| 80% Ethanol in Water | 11.9 ± 1.3 |
| 80% Acetone in Water | 9.8 ± 1.1 |
| Note: This table provides hypothetical data to illustrate the potential variation in extraction efficiency with different solvents. Optimal solvent selection should be determined empirically for each specific plant matrix. |
Table 2: Typical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 180.1 |
| Product Ion 1 (m/z) for Quantification | 137.1 |
| Product Ion 2 (m/z) for Confirmation | 121.1 |
| Collision Energy (eV) | Instrument-dependent; requires optimization |
| Internal Standard (example) | This compound-d4 (m/z 184.1 -> 141.1) |
Mandatory Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of this compound from plant tissues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of the N-Acetyltyramine biosynthetic pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biosynthetic pathway for N-acetyltyramine production in engineered Escherichia coli.
Troubleshooting Guide
This guide addresses common issues encountered during the engineering and fermentation process for this compound production.
Issue 1: Low or no this compound production, but the engineered cells are growing well.
-
Question: My E. coli strain containing the this compound pathway genes (tdc and aanat) grows to a high density, but I'm detecting very little or no this compound in the culture. What are the possible causes and solutions?
-
Answer: This is a common issue that can stem from several factors related to gene expression and enzyme activity. Here’s a step-by-step troubleshooting approach:
-
Verify Gene Expression:
-
Problem: The tdc (tyrosine decarboxylase) and aanat (arylalkylamine N-acetyltransferase) genes may not be expressed or are expressed at very low levels.[1]
-
Solution:
-
Confirm the integrity of your expression plasmid via restriction digest and sequencing.
-
Perform SDS-PAGE analysis of total cell protein from induced and uninduced cultures to visualize the expressed TDC and AANAT proteins. If the proteins are not visible, consider codon-optimizing your genes for E. coli expression.
-
Use a stronger promoter in your expression vector.[2]
-
-
-
Check Enzyme Activity:
-
Problem: The expressed enzymes may be inactive or insoluble (forming inclusion bodies).[2]
-
Solution:
-
Lower the induction temperature (e.g., from 37°C to 16-20°C) and reduce the inducer concentration (e.g., IPTG) to improve protein folding and solubility.[2][3][4]
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Run both fractions on an SDS-PAGE gel to determine if your proteins are in inclusion bodies.[5]
-
If inclusion bodies are the issue, consider co-expressing molecular chaperones or fusing a solubility-enhancing tag (like MBP or GST) to your enzymes.
-
-
-
Assess Substrate Availability:
-
Problem: The precursors, L-tyrosine and acetyl-CoA, may be limited in the cell.
-
Solution:
-
L-tyrosine: Supplement the culture medium with L-tyrosine to see if this boosts production. For de novo synthesis from glucose, overexpress feedback-resistant versions of key enzymes in the shikimate pathway, such as aroGfbr and TyrAfbr.[6][7]
-
Acetyl-CoA: Enhance the intracellular pool of acetyl-CoA. This is a more complex undertaking but can involve strategies like overexpressing pyruvate dehydrogenase subunits or engineering metabolic bypasses.
-
-
-
Issue 2: Accumulation of the intermediate tyramine, with low this compound production.
-
Question: I am detecting high levels of tyramine in my culture, but very little of it is being converted to this compound. What is the bottleneck?
-
Answer: This strongly suggests that the second step of the pathway, catalyzed by arylalkylamine N-acetyltransferase (AANAT), is the rate-limiting step.
-
AANAT Enzyme Inefficiency:
-
Problem: The specific AANAT enzyme you are using may have low activity or poor kinetics for tyramine.
-
Solution:
-
Increase the expression level of AANAT by using a stronger promoter or a higher copy number plasmid.
-
Test AANAT enzymes from different species, as their substrate specificities and activities can vary.[8]
-
Ensure that the expression conditions for AANAT are optimal (see Issue 1, Step 2).
-
-
-
Insufficient Acetyl-CoA:
-
Problem: The reaction catalyzed by AANAT requires acetyl-CoA as a co-substrate. A limited supply of acetyl-CoA will directly impede this compound formation.
-
Solution:
-
Implement metabolic engineering strategies to increase the intracellular availability of acetyl-CoA. This can include deleting competing pathways that consume acetyl-CoA.
-
-
-
Feedback Inhibition:
-
Problem: Although less common for this specific enzyme, it's possible that high concentrations of this compound could be inhibiting the AANAT enzyme.
-
Solution:
-
Consider implementing an in situ product removal strategy to keep the concentration of this compound in the culture low.
-
-
-
Issue 3: Poor cell growth or signs of toxicity after inducing the pathway.
-
Question: After inducing the expression of the this compound pathway, my E. coli culture shows reduced growth or lysis. What could be causing this toxicity?
-
Answer: The accumulation of pathway intermediates or the metabolic burden of expressing heterologous proteins can be toxic to the host cells.
-
Tyramine Toxicity:
-
Problem: The intermediate, tyramine, can be toxic to E. coli at high concentrations.[9] It is a biogenic amine that can affect cellular processes.
-
Solution:
-
Balance Pathway Expression: Ensure that the expression of AANAT is well-matched to the expression of TDC. You can achieve this by using promoters of different strengths for the two genes. The goal is to quickly convert tyramine to the less toxic this compound.
-
Control Induction Levels: Use a lower concentration of the inducer (e.g., IPTG) to reduce the overall rate of the pathway and prevent rapid accumulation of tyramine.
-
-
-
Metabolic Burden:
-
Problem: High-level expression of multiple foreign proteins can place a significant metabolic load on the cells, diverting resources from essential cellular processes and leading to slower growth.
-
Solution:
-
Use lower copy number plasmids.
-
Optimize the induction conditions (lower temperature, lower inducer concentration) to reduce the stress on the cells.[2]
-
Integrate the expression cassettes into the E. coli chromosome to ensure stable, lower-level expression.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the basic biosynthetic pathway for this compound in engineered E. coli? A1: The most common engineered pathway involves two key enzymatic steps. First, L-tyrosine is converted to tyramine by the enzyme L-tyrosine decarboxylase (TDC). Second, the tyramine is acetylated to form this compound by the enzyme arylalkylamine N-acetyltransferase (AANAT), which utilizes acetyl-CoA as an acetyl group donor.[3][6]
Q2: How can I increase the precursor supply for the this compound pathway? A2: To enhance the production of this compound, it is crucial to increase the intracellular pools of its precursors, L-tyrosine and acetyl-CoA.
-
For L-tyrosine: Overexpress feedback-resistant versions of key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (aroGfbr) and chorismate mutase/prephenate dehydrogenase (TyrAfbr). Additionally, overexpressing transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) has been shown to improve L-tyrosine availability.[6][7]
-
For Acetyl-CoA: Strategies include overexpressing components of the pyruvate dehydrogenase complex or knocking out pathways that compete for acetyl-CoA, such as those leading to acetate or ethanol formation.
Q3: What analytical methods are suitable for quantifying this compound and tyramine? A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and tyramine.[10] A C18 reverse-phase column is typically used with a UV detector. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for higher sensitivity and specificity.[11]
Q4: From which organisms can I source the tdc and aanat genes? A4: The tdc gene is often sourced from organisms known for amino acid decarboxylation, such as Lactobacillus brevis. The aanat gene can be sourced from various organisms, including insects like Drosophila melanogaster or even vertebrates, though synthetic, codon-optimized versions for E. coli are recommended.[8][12]
Q5: Are there any specific fermentation conditions that are known to improve this compound production? A5: Yes, optimizing fermentation conditions is critical. For the precursor tyramine, a two-stage dissolved oxygen (DO) control strategy has been effective. In the first stage, high DO supports cell growth and accumulation of tyrosine precursors. In the second stage, limited DO promotes tyramine synthesis.[12] Additionally, the choice of carbon source can be important; for instance, glycerol has been shown to be a better carbon source than glucose for tyramine production in some engineered strains.[13]
Quantitative Data Summary
The following table summarizes reported titers for this compound and its precursor, tyramine, achieved through various metabolic engineering strategies in E. coli.
| Product | Host Strain | Key Engineering Strategies | Titer (mg/L) | Reference |
| This compound | E. coli | Overexpression of tdc, aanat, aroGfbr, TyrAfbr, tktA, ppsA | 854 | [6][7] |
| Tyramine | E. coli | Overexpression of aromatic amino acid decarboxylase from E. faecium, use of glycerol as carbon source | 940 ± 46 | [13] |
| Tyramine | E. coli | Knockout of ldhA, pflB, pta, adhE in a tyramine-producing strain | 1965 ± 205 | [13] |
| Tyramine | E. coli | Two-stage DO control, deletion of ldhA and adhE, ATP regeneration system | 21,330 | [12] |
Experimental Protocols
Protocol 1: General Plasmid Construction for tdc and aanat Expression
-
Gene Sourcing: Obtain the DNA sequences for the tyrosine decarboxylase (tdc) and arylalkylamine N-acetyltransferase (aanat) genes. Codon-optimize these sequences for E. coli expression using a suitable software tool. Synthesize the optimized genes.
-
Vector Selection: Choose an appropriate E. coli expression vector (e.g., pET or pTrc series) with a suitable antibiotic resistance marker and an inducible promoter (e.g., T7 or trc).
-
Cloning:
-
Amplify the tdc and aanat genes using PCR with primers that add appropriate restriction sites to the ends of each gene.
-
Digest both the expression vector and the PCR products with the corresponding restriction enzymes.
-
Ligate the digested genes into the digested vector. It is common to clone them into a single operon under the control of one promoter.
-
Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
-
Verification:
-
Select transformed colonies on antibiotic-containing LB agar plates.
-
Isolate the plasmid DNA from several colonies.
-
Verify the correct insertion of the genes by restriction digest and Sanger sequencing.
-
Protocol 2: this compound Production in E. coli
-
Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective LB agar and incubate overnight at 37°C.[14]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Production Culture:
-
Inoculate a larger volume of production medium (e.g., Terrific Broth or M9 minimal medium) with the starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 20°C or 30°C).
-
Add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM).
-
Continue to incubate with shaking for 16-48 hours. Collect time-point samples to determine the optimal induction time.
-
-
Harvesting: Centrifuge the culture to pellet the cells. The supernatant can be stored for analysis of secreted product, and the cell pellet can be stored at -80°C.
Protocol 3: Sample Preparation and HPLC Quantification
-
Sample Preparation:
-
Take a 1 mL sample of the culture.
-
Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes to pellet the cells.
-
Take the supernatant for analysis of extracellular this compound.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another ion-pairing agent) is often used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV detector set at a wavelength of ~275-280 nm.[10]
-
Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound biosynthetic pathway in engineered E. coli.
Caption: Logical workflow for troubleshooting low this compound production.
Caption: General experimental workflow for this compound production.
References
- 1. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. sinobiological.com [sinobiological.com]
- 6. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
Technical Support Center: N-Acetyltyramine Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Acetyltyramine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
For long-term storage, this compound as a solid powder should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1]
Q2: Are this compound solutions stable?
This compound solutions are generally considered unstable and it is recommended to prepare them fresh before use.[3] If short-term storage of a stock solution is necessary, it can be stored at -80°C for up to six months or at -20°C for up to one month.[4] Always monitor for any signs of degradation before use.
Q3: What are the main factors that can cause this compound to degrade?
As a phenolic compound, this compound is susceptible to degradation from exposure to light, high temperatures, oxygen, and high humidity.[5][6] Oxidation is a primary degradation pathway for phenolic compounds.[6]
Q4: How can I detect degradation of my this compound sample?
Degradation can be assessed by monitoring changes in physical appearance (e.g., color change) and by using analytical techniques. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for quantifying the parent compound and identifying potential degradation products.[7]
Q5: What are the potential consequences of using degraded this compound in my experiments?
Using degraded this compound can lead to inaccurate and unreliable experimental results. The presence of impurities and degradation products can alter the compound's biological activity and lead to misinterpretation of data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound immediately before the experiment. Verify the purity of the solid material using a suitable analytical method like HPLC or LC-MS. |
| Visible change in the color of the this compound powder or solution. | Oxidation or other chemical degradation. | Do not use the material. Discard the discolored sample and obtain a fresh, high-purity batch of this compound. |
| Decreased peak area for this compound in HPLC analysis over time. | Gradual degradation of the compound in the stored sample or solution. | Review your storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and under an inert atmosphere if possible. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Appearance of new peaks in the chromatogram of an this compound sample. | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway. Optimize storage conditions to minimize the formation of these products. Consider purchasing smaller, pre-packaged sizes to avoid repeated handling of the main stock.[3] |
Data on Stability of Phenolic Compounds
The following table summarizes the stability of phenolic compounds under various storage conditions, which can serve as a general guideline for this compound.
| Storage Condition | Duration | Effect on Total Phenolic Content (TPC) | Effect on Antioxidant Activity | Reference |
| 5°C, in the dark | 180 days | >95% retained | >95% retained | [6] |
| 25°C, in the dark | 180 days | Significant decrease | ~96% retained | [6] |
| 25°C, exposed to light | 180 days | Significant decrease | ~90% retained | [6] |
| 23°C, exposed to sunlight | Not specified | Decline by 53% | Decline by 25% (DPPH assay) | [5][8] |
| 40°C | Not specified | Significant decline | Significant decline | [5][8] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure to evaluate the stability of this compound under different storage conditions.
1. Materials:
-
This compound (high purity solid)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate buffers
-
Amber glass vials
-
Controlled environment chambers (for temperature and humidity control)
-
Light source (for photostability testing)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Aliquot the stock solution into amber glass vials to minimize light exposure and headspace.
-
For solid stability testing, weigh out precise amounts of this compound powder into amber glass vials.
3. Storage Conditions:
-
Divide the samples into different groups to be stored under various conditions:
-
Temperature: -20°C (control), 4°C, 25°C, 40°C.
-
Light Exposure: In the dark (wrapped in aluminum foil) vs. exposed to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Atmosphere: Ambient air vs. inert atmosphere (e.g., purged with nitrogen or argon).
-
4. Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
5. Analytical Method:
-
At each time point, retrieve a vial from each storage condition.
-
If starting with a solid, dissolve the this compound in the chosen solvent to the target concentration.
-
Analyze the samples by a validated HPLC or LC-MS method.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a common starting point.
-
Detection: UV detection at the λmax of this compound or mass spectrometry for higher specificity.
-
-
Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.
-
Identify and, if possible, characterize any major degradation products.
Visualizations
Caption: Conceptual diagram of this compound degradation triggers and pathways.
Caption: Workflow for conducting a stability study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 1202-66-0 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
N-Acetyltyramine and Its Analogs: A Comparative Analysis of Bioactivity
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of N-Acetyltyramine and its key analogs, supported by experimental data and detailed methodologies.
This compound, a naturally occurring biogenic amine, and its structural analogs have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds, derived from the amino acid tyrosine, exhibit a range of effects from neuromodulation to the inhibition of microbial communication. This guide provides a comparative analysis of this compound and its prominent analogs, N-methyltyramine and hordenine, focusing on their anti-adipogenic, quorum sensing inhibitory, and receptor binding activities.
Comparative Biological Activities
The biological efficacy of this compound and its analogs varies depending on the specific activity being assessed. The following tables summarize the available quantitative data for a direct comparison of their potency.
Anti-Adipogenic Activity
Adipogenesis, the formation of fat cells, is a key area of research in metabolic diseases. This compound has been shown to inhibit this process in 3T3-L1 preadipocytes.
| Compound | Assay | Cell Line | Concentration | Effect | Citation |
| This compound | Adipocyte Differentiation | 3T3-L1 | 50 µM | Significant inhibition of lipid accumulation | [1] |
| Tyramine | Adipocyte Differentiation | 3T3-L1 | 0.5 mM | Partial replacement of insulin in promoting lipid accumulation |
Note: A direct comparative study with IC50 values for the anti-adipogenic activity of all three compounds is not currently available. The data presented is from independent studies and should be interpreted with caution.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of quorum sensing is a promising strategy for antimicrobial drug development.
| Compound | Assay | Bacterial Strain | Metric | Result | Citation |
| Hordenine | Prodigiosin Inhibition | Serratia marcescens | % Inhibition (at 50 µg/mL) | 69.6% | [2] |
| Hordenine Analog 7 | Prodigiosin Inhibition | Serratia marcescens | % Inhibition (at 50 µg/mL) | 85.4% | [2] |
| Hordenine Analog 28 | Prodigiosin Inhibition | Serratia marcescens | % Inhibition (at 50 µg/mL) | 73.0% | [2] |
| Hordenine | Biofilm Inhibition | Serratia marcescens | % Inhibition (at 50 µg/mL) | 54.6% | [2] |
| Hordenine Analog 7 | Biofilm Inhibition | Serratia marcescens | % Inhibition (at 50 µg/mL) | 52.7% | [2] |
Trace Amine-Associated Receptor 1 (TAAR1) Binding Affinity
TAAR1 is a G protein-coupled receptor involved in neuromodulation and is a target for psychoactive compounds.
| Compound | Receptor | Metric | Value (µM) | Citation |
| Tyramine | Human TAAR1 | EC50 | 9.5 | [3] |
| N-Methyltyramine | Human TAAR1 | EC50 | 23 | [3] |
| Hordenine | Human TAAR1 | EC50 | 47 | [3] |
Note: The EC50 value for this compound on the TAAR1 receptor is not available in the cited literature.
Signaling Pathways and Mechanisms of Action
Anti-Adipogenic Mechanism of this compound via the PI3K/Akt Pathway
This compound exerts its anti-adipogenic effects by modulating key signaling pathways involved in adipocyte differentiation. One of the central pathways implicated is the PI3K/Akt pathway. During adipogenesis, the activation of this pathway is crucial for the expression of master regulatory transcription factors such as PPARγ and C/EBPα. This compound has been shown to downregulate the expression of these key adipogenic genes[1]. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound's anti-adipogenic action.
Experimental Protocols
Adipogenesis Assay in 3T3-L1 Cells
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
To induce differentiation, treat confluent cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.
2. Treatment with Compounds:
-
Add this compound or its analogs at desired concentrations to the differentiation medium.
3. Oil Red O Staining:
-
On day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.
-
Wash with water and stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
To quantify lipid accumulation, extract the stain with isopropanol and measure the absorbance at 520 nm.
Quorum Sensing Inhibition Assay (Violacein Inhibition)
1. Bacterial Strain and Culture:
-
Use Chromobacterium violaceum (e.g., ATCC 12472) as the reporter strain.
-
Grow the bacteria in Luria-Bertani (LB) broth overnight at 30°C.
2. Assay Setup:
-
In a 96-well plate, add LB broth and a sub-inhibitory concentration of the test compound (this compound or its analogs).
-
Inoculate each well with the overnight culture of C. violaceum.
-
Incubate the plate at 30°C for 24-48 hours.
3. Quantification of Violacein:
-
After incubation, add an equal volume of DMSO to each well and mix to lyse the cells and solubilize the violacein pigment.
-
Measure the absorbance at 585 nm to quantify the amount of violacein produced.
-
Calculate the percentage of inhibition compared to the control (without the test compound).
TAAR1 Receptor Activation Assay (cAMP Assay)
1. Cell Line:
-
Use a cell line stably expressing the human TAAR1 receptor (e.g., HEK293 cells).
2. Assay Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the test compound at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Generate a dose-response curve and calculate the EC50 value for each compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the comparative analysis of this compound and its analogs.
Caption: General workflow for comparative bioactivity analysis.
References
- 1. Anti-adipogenic effects of this compound from termite-associated Streptomyces sp. M45 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quorum sensing inhibition of hordenine analogs on Pseudomonas aeruginosa and Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyltyramine: An Evaluation of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
N-Acetyltyramine, a naturally occurring compound found in various plants and produced by some bacteria, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of this compound's anti-inflammatory characteristics with established non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data and detailed methodologies for key assays.
Comparative Analysis of Anti-inflammatory Activity
While direct comparative studies between this compound and other NSAIDs are limited, its anti-inflammatory potential can be inferred from its known biological activities. This compound is recognized for its antioxidant and radical-scavenging properties, which are believed to contribute to its ability to mitigate inflammation. The compound has been noted to potentially act as an antagonist of the Interleukin-1 receptor (IL-1R) and an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, specific quantitative data, such as IC50 values for these interactions, are not yet robustly established in publicly available literature.
To provide a framework for comparison, the following table summarizes typical inhibitory concentrations (IC50) for the widely used NSAID, ibuprofen, against COX-1 and COX-2. Future studies quantifying these values for this compound are crucial for a direct and meaningful comparison.
Table 1: Comparative IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | Data not available | Data not available |
| Ibuprofen | ~13 | ~15 |
Note: Ibuprofen IC50 values are approximate and can vary depending on the specific assay conditions.
Signaling Pathways in Inflammation: Potential Mechanisms of this compound
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, which in turn reduces the production of pro-inflammatory prostaglandins. Another critical pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that, when activated, promotes the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.
A structurally related compound, N-trans-feruloyltyramine, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition was mediated through the suppression of the AP-1 and JNK signaling pathways, which are closely linked to the inflammatory response. This suggests a potential, though unconfirmed, mechanism by which this compound might exert its anti-inflammatory effects.
The potential of this compound to act as an IL-1R antagonist is also significant. By blocking the IL-1 receptor, it could prevent the downstream activation of inflammatory signaling pathways, including the NF-κB pathway.
Below are diagrams illustrating the established COX and NF-κB signaling pathways, which are likely targets for this compound's anti-inflammatory activity.
Caption: Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vivo and in vitro anti-inflammatory assays are provided below.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.
Workflow:
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Ibuprofen, 10 mg/kg, p.o.).
-
Test Groups: Receive this compound at various doses.
-
-
Drug Administration: The vehicle, standard drug, or test compound is administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.
Protocol:
-
Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production). Commercially available COX inhibitor screening assay kits are recommended for standardized results.
-
Procedure (based on a typical colorimetric assay): a. The test compound (this compound or a standard like ibuprofen) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C). d. The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric method, typically involving a peroxidase-based detection system. e. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anti-inflammatory Assay: NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus.
Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Procedure: a. The transfected cells are seeded in a multi-well plate and allowed to adhere. b. The cells are pre-treated with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for a specified duration. c. The cells are then stimulated with an inflammatory agent known to activate the NF-κB pathway (e.g., TNF-α or LPS). d. After an appropriate incubation period, the cells are lysed (for luciferase assay) or the culture supernatant is collected (for SEAP assay). e. The reporter gene activity is measured using a luminometer or a spectrophotometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound shows promise as a potential anti-inflammatory agent, likely acting through multiple mechanisms including antioxidant effects and modulation of key inflammatory pathways such as COX and NF-κB. However, to fully confirm and characterize its anti-inflammatory properties, further research is imperative. Specifically, quantitative in vitro assays to determine its IC50 values against COX-1, COX-2, and its binding affinity for the IL-1 receptor are needed. Furthermore, direct comparative in vivo studies against established NSAIDs like ibuprofen are essential to ascertain its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such vital research.
N-Acetyltyramine-O-glucuronide (NATOG): A Promising Biomarker for Onchocerciasis Cross-Validated Against Standard Diagnostics
A comprehensive analysis of N-acetyltyramine-O-glucuronide (NATOG) as a specific biomarker for active Onchocerca volvulus infection reveals its potential to revolutionize onchocerciasis diagnostics, offering a non-invasive alternative to traditional methods. This guide provides a detailed comparison of NATOG with existing diagnostic techniques, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound-O-glucuronide (NATOG), a metabolite derived from the neurotransmitter tyramine, has emerged as a key biomarker for onchocerciasis, also known as river blindness. The biomarker's biosynthesis is a collaborative process between the parasitic nematode Onchocerca volvulus and its human host, making it a highly specific indicator of active infection[1][2]. This urinary biomarker presents a significant advancement in the diagnosis of onchocerciasis, a debilitating neglected tropical disease.
Comparative Analysis of Onchocerciasis Diagnostics
The current diagnostic landscape for onchocerciasis includes invasive and less sensitive methods. The validation of NATOG offers a promising non-invasive option. The following table summarizes the performance of NATOG compared to the standard diagnostic methods: skin snip microscopy and the Ov-16 antibody test.
| Diagnostic Method | Sample Type | Principle | Sensitivity | Specificity | Limitations |
| NATOG Quantification | Urine | LC-MS/MS detection of a parasite-host co-metabolite | Promising, especially for active infections | High, specific to O. volvulus infection[2] | Potential for limited utility in amicrofilaridermic individuals[3][4]; requires specialized equipment. |
| Skin Snip Microscopy | Skin biopsy | Microscopic identification of O. volvulus microfilariae | Decreases with lower microfilarial loads[5][6][7][8] | High | Invasive procedure[6]; low sensitivity in low-prevalence or treated populations[6][7][8]. |
| Ov-16 Antibody Test | Blood (serum, plasma, or whole blood) | Detection of IgG4 antibodies against the O. volvulus Ov-16 antigen | High[9] | High[9] | Cannot distinguish between past and current infections[1]; antibody response may take time to develop. |
Experimental Protocols
Quantification of NATOG in Urine by LC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the accurate quantification of NATOG in urine samples.
Sample Preparation:
-
Urine samples are collected and stored at -80°C until analysis.
-
For analysis, samples are thawed and centrifuged to remove particulate matter.
-
An aliquot of the supernatant is diluted, typically 25-fold, with an appropriate buffer or solvent[10].
-
A deuterated internal standard, such as D3-NATOG, is added to each sample for precise quantification[2].
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is achieved on a suitable column to isolate NATOG from other urinary components.
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify NATOG and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.
-
A calibration curve is generated using known concentrations of NATOG to determine the concentration in the study samples[3][10]. A proposed threshold of 13 µM NATOG is suggested to indicate an active O. volvulus infection[2].
Biosynthesis of NATOG: A Collaborative Pathway
The production of NATOG is a multi-step process involving enzymes from both the O. volvulus nematode and the human host. This unique metabolic link forms the basis for its specificity as a biomarker.
Diagnostic Workflow for Onchocerciasis using NATOG
The utilization of NATOG as a biomarker streamlines the diagnostic process for onchocerciasis, offering a non-invasive and specific approach.
This compound and Neuroblastoma: An Outdated Hypothesis
Early research in 1967 suggested a potential link between urinary this compound and neuroblastoma, a type of childhood cancer[11]. However, subsequent and more extensive studies have not validated this association. The current gold standard for biochemical diagnosis and monitoring of neuroblastoma involves the quantification of other catecholamine metabolites, such as homovanillic acid (HVA), vanillylmandelic acid (VMA), and 3-methoxytyramine (3MT) in urine and plasma[12][13][14][15][16][17]. Therefore, this compound is not considered a clinically relevant biomarker for neuroblastoma in contemporary medical practice.
References
- 1. Diagnosis of Onchocerciasis | Filarial Worms | CDC [cdc.gov]
- 2. Validation of onchocerciasis biomarker this compound-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the diagnostic potential of urinary this compound-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. ajtmh.org [ajtmh.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection of Onchocerca volvulus in Skin Snips by Microscopy and Real-Time Polymerase Chain Reaction: Implications for Monitoring and Evaluation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Onchocerca volvulus in Skin Snips by Microscopy and Real-Time Polymerase Chain Reaction: Implications for Monitoring and Evaluation Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Field applicability of a rapid-format anti-Ov-16 antibody test for the assessment of onchocerciasis control measures in regions of endemicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Demonstration of urinary this compound in patients with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Methoxytyramine: An independent prognostic biomarker that associates with high-risk disease and poor clinical outcome in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-Acetyltyramine from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
N-Acetyltyramine, a multifaceted bioactive compound, has garnered significant attention for its therapeutic potential, exhibiting anti-free radical, antithrombotic, antitumor, antimicrobial, and quorum sensing inhibitory properties. The microbial kingdom presents a rich and diverse source for the production of this valuable molecule. This guide provides a comparative analysis of the efficacy of this compound derived from various microbial sources, supported by available experimental data and detailed methodologies.
Quantitative Production of this compound
The efficiency of this compound production varies significantly across different microbial platforms. Engineered microorganisms, particularly Escherichia coli, have been optimized for high-titer production. While other natural producers like Streptomyces and Aspergillus species are known to synthesize this compound, quantitative production data is less readily available in the scientific literature.
| Microbial Source | Production Titer (mg/L) | Key Production Characteristics |
| Engineered Escherichia coli | 854[1][2] | De novo biosynthesis from glucose. Production is achieved through the introduction of a synthetic pathway involving tyrosine decarboxylase and an arylalkylamine N-acyltransferase.[1][2] |
| Engineered Corynebacterium glutamicum | Data not available for this compound. (Precursor tyramine produced at 1.9 g/L)[3] | Metabolic engineering has focused on the high-yield production of tyramine, the direct precursor to this compound. The subsequent acetylation step has been suggested but quantitative data for the final product is not yet reported.[3] |
| Streptomyces sp. | Yields not consistently reported in mg/L. One study indicated a yield of 2-5 mg from 1 L of culture for related metabolites.[4] | Natural producer. This compound is often one of several secondary metabolites. Production levels are typically lower than in engineered strains and can vary significantly between species and culture conditions. |
| Aspergillus fumigatus | Data not available | Known to produce this compound, but specific production yields have not been reported in the reviewed literature.[5] |
Comparative Efficacy of this compound
The biological activity of this compound is a critical measure of its efficacy. While the intrinsic activity of the pure compound should be consistent regardless of its source, the extraction and purification from different microbes can influence the final product's purity and, consequently, its observed efficacy in bioassays.
| Efficacy Parameter | Microbial Source | Experimental Data |
| Antimicrobial Activity | Streptomyces sp. GSB-11 | Minimum Inhibitory Concentration (MIC) of 10-30 mg/mL against multidrug-resistant pathogenic bacteria.[1] |
| Quorum Sensing Inhibition | Not specified (General) | This compound inhibits violacein production in Chromobacterium violaceum and pyoverdine production and motility in Pseudomonas aeruginosa. |
| Antioxidant Activity | Not specified (General) | This compound exhibits free-radical scavenging activity. |
| Antitumor Activity | Not specified (General) | This compound has shown activity against certain tumor cell lines.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the production, quantification, and efficacy testing of this compound.
Microbial Production of this compound
a) Engineered Escherichia coli
-
Strain Development: Introduce plasmids containing the genes for a tyrosine decarboxylase (e.g., from Lactobacillus brevis) and an arylalkylamine N-acyltransferase into a suitable E. coli host strain.
-
Culture Medium: Utilize a defined minimal medium supplemented with glucose as the primary carbon source.
-
Fermentation: Conduct fed-batch fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels to optimize cell growth and product formation.
-
Induction: If using an inducible promoter system, add the appropriate inducer (e.g., IPTG) at a suitable cell density to trigger the expression of the biosynthetic pathway genes.
b) Streptomyces sp.
-
Culture Medium: Employ a rich medium, such as Bennett's medium or other specialized media for actinomycete cultivation, to support the production of secondary metabolites.
-
Inoculation: Inoculate the medium with a spore suspension or a vegetative mycelial culture of the Streptomyces strain.
-
Incubation: Incubate the culture under aerobic conditions at a temperature optimal for the specific strain (typically 28-30°C) for a period of several days to allow for the accumulation of secondary metabolites.
Extraction and Quantification
-
Extraction:
-
Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the supernatant and the cell pellet (after lysis) with an organic solvent such as ethyl acetate.
-
Combine the organic phases and evaporate the solvent to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography (e.g., silica gel or reversed-phase) for initial fractionation.
-
Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC).
-
-
Quantification:
-
Analyze the purified fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification against a standard curve of pure this compound.
-
Confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Efficacy Testing
a) Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
-
Prepare a series of twofold dilutions of the purified this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target pathogenic bacteria.
-
Include positive (no antimicrobial) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions for the test organism.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
b) Quorum Sensing Inhibition (Violacein Inhibition Assay)
-
Culture the reporter strain Chromobacterium violaceum in a suitable broth medium.
-
Add different concentrations of this compound to the cultures.
-
Incubate the cultures to allow for growth and pigment production.
-
Quantify the inhibition of violacein production by extracting the pigment (e.g., with DMSO) and measuring its absorbance spectrophotometrically.
Visualizing the Pathways and Processes
To better understand the biosynthesis of this compound and the experimental workflows, the following diagrams are provided.
References
- 1. A New Saharan Strain of Streptomyces sp. GSB-11 Produces Maculosin and this compound Active Against Multidrug-Resistant Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable production of the drug precursor tyramine by engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-acetyltyramine-O-glucuronide (NATOG): A Comparative Guide to a Promising Onchocerciasis Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of N-acetyltyramine-O-glucuronide (NATOG) as a biomarker for onchocerciasis, also known as river blindness. Caused by the parasitic worm Onchocerca volvulus, this neglected tropical disease requires sensitive and specific diagnostic tools for effective control and elimination. This document compares NATOG with existing and emerging biomarkers, presenting quantitative performance data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
Performance Comparison of Onchocerciasis Biomarkers
The ideal biomarker for onchocerciasis should be highly sensitive for detecting active infections, specific to O. volvulus to avoid cross-reactivity with other filarial parasites, and easily measurable in accessible samples like urine or blood. The following tables summarize the performance of NATOG in comparison to other diagnostic methods.
| Metabolite-Based Biomarkers | Sample Type | Method | Sensitivity | Specificity | Key Findings & Limitations |
| NATOG | Urine | LC-MS/MS | Variable (15.9% - >80%) | High (~96%) | Specific for O. volvulus. Sensitivity may be low in individuals with low microfilarial loads. |
| Inosine | Plasma | LC-MS/MS | ~75% | ~96% | Appears to be a biomarker for general filarial infection, not specific to O. volvulus. |
| Hypoxanthine | Plasma | LC-MS/MS | ~86% | ~89% | Similar to inosine, indicates filarial infection but lacks specificity for onchocerciasis. |
| cis-cinnamoylglycine (CCG) | Urine | LC-MS/MS | ~83% | ~82% | Initially promising, but later studies showed a lack of specificity, with positive results in individuals without onchocerciasis. |
| Antibody and Traditional Diagnostic Methods | Sample Type | Method | Sensitivity | Specificity | Key Findings & Limitations |
| Ov16 Serology (ELISA/RDT) | Blood (Serum, Plasma, DBS) | ELISA, Rapid Diagnostic Test | 75% - 88% | 85% - 100% | Detects exposure to the parasite, not necessarily active infection. Cannot distinguish between past and current infections.[1][2][3][4][5] |
| Skin Snip Microscopy | Skin Biopsy | Microscopy | Low to Moderate (highly dependent on microfilarial load) | 100% | "Gold standard" but invasive, painful, and has low sensitivity in early or low-burden infections.[6] |
| DEC Patch Test | Skin | Topical Application | 36% - 92% | Variable | Non-invasive but can cause localized skin reactions (Mazzotti reaction) and has variable performance.[7][8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the NATOG biosynthetic pathway and a typical workflow for its detection.
This diagram illustrates the two-step enzymatic conversion of L-tyrosine to this compound within the Onchocerca volvulus parasite, followed by its secretion into the human host and subsequent glucuronidation to form NATOG, which is then excreted in the urine.[9]
This workflow outlines the key steps involved in the laboratory analysis of NATOG from urine samples, beginning with sample collection and culminating in the quantitative reporting of the biomarker's concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are the protocols for the key diagnostic methods discussed.
Protocol 1: Quantification of NATOG in Urine by LC-MS/MS
This protocol provides a representative method for the analysis of NATOG. Laboratories should perform their own validation.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Dilute the urine sample 1:1 (v/v) with a solution of an internal standard (e.g., deuterated NATOG) in water.
-
Vortex the mixture for 30 seconds.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over approximately 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for NATOG and the internal standard.
-
NATOG Transition (example): m/z 356.1 -> 180.1
-
Internal Standard Transition (example for d3-NATOG): m/z 359.1 -> 183.1
-
Instrument Settings: Optimize collision energy and other instrument-specific parameters for maximum signal intensity.
-
3. Quantification:
-
Generate a standard curve using known concentrations of a NATOG reference standard.
-
Calculate the peak area ratio of NATOG to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of NATOG in the urine samples by interpolating their peak area ratios on the standard curve.
Protocol 2: Skin Snip Microscopy
This traditional method remains a "gold standard" for confirming active infection.
1. Sample Collection:
-
Select two skin snip sites, typically over the iliac crests.
-
Cleanse the sites with an alcohol wipe and allow to air dry.
-
Using a sterile 2 mm Holth-type corneoscleral punch, obtain a bloodless skin biopsy. Alternatively, lift the skin with a needle and slice off a thin piece of tissue with a sterile scalpel.[6]
-
Place each skin snip immediately into a separate well of a 96-well microtiter plate containing 100-200 µL of normal saline.
2. Incubation and Examination:
-
Cover the microtiter plate to prevent evaporation and incubate at room temperature for 24 hours. This allows the microfilariae to emerge from the skin tissue.
-
After incubation, examine the saline in each well under a dissecting or inverted microscope at 40x magnification for the presence of motile microfilariae.
-
Count the number of microfilariae in each well.
3. Reporting:
-
Results are typically reported as the number of microfilariae per skin snip or, if the snip is weighed, as microfilariae per milligram of skin.
Protocol 3: Diethylcarbamazine (DEC) Patch Test
This non-invasive method induces a localized inflammatory reaction in the presence of microfilariae.
1. Patch Application:
-
Prepare a 10-20% (w/v) solution of diethylcarbamazine (DEC) citrate in a suitable base (e.g., Nivea cream).
-
Apply approximately 0.2 g of the DEC cream to a 2 cm x 2 cm area of a sterile gauze pad.
-
Place the patch on the skin, typically over the iliac crest or scapula, and secure it with adhesive tape.
-
Apply a placebo patch (containing only the cream base) to the contralateral side as a control.
2. Observation and Interpretation:
-
Leave the patches in place for 24 hours.
-
After 24 hours, remove the patches and examine the underlying skin for any reaction.
-
A positive reaction is characterized by a localized papular or vesicular rash, often accompanied by itching (a localized Mazzotti reaction).[10][11][12]
-
The severity of the reaction can be graded based on the density and type of skin lesions.
Protocol 4: Ov16 Antibody ELISA
This serological assay detects antibodies against the O. volvulus antigen Ov16.
1. Plate Coating:
-
Dilute recombinant Ov16 antigen to a concentration of 0.5-1.0 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4 °C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Control Incubation:
-
Dilute patient serum or plasma samples (typically 1:100) in the blocking buffer.
-
Add 100 µL of the diluted samples, as well as positive and negative controls, to the appropriate wells.
-
Incubate for 1-2 hours at 37 °C.[1]
-
Wash the plate five times with wash buffer.
4. Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG4 antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37 °C.
-
Wash the plate five times with wash buffer.
5. Substrate Reaction and Measurement:
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the optical density (OD) at 450 nm using a microplate reader.
6. Interpretation:
-
A sample is considered positive if its OD value is above a predetermined cutoff, typically calculated from the mean OD of negative controls plus a certain number of standard deviations.
Conclusion
The validation of this compound-O-glucuronide (NATOG) as a biomarker for onchocerciasis presents a significant advancement in the pursuit of non-invasive diagnostics. Its high specificity for O. volvulus is a key advantage over other emerging metabolite biomarkers that indicate a general filarial infection. However, the variable sensitivity, particularly in individuals with low parasite loads, highlights the need for further research and potentially the use of NATOG in conjunction with other diagnostic tools.
For drug development professionals, NATOG offers a promising tool for monitoring treatment efficacy, as its levels are expected to decrease with successful parasite clearance. Researchers and scientists are encouraged to utilize the provided protocols as a foundation for further validation and to explore the potential of NATOG in various epidemiological settings. The continued development and refinement of NATOG-based assays, potentially leading to a point-of-care test, could play a pivotal role in the global effort to eliminate onchocerciasis.
References
- 1. Evaluation of an OV-16 IgG4 Enzyme-Linked Immunosorbent Assay in Humans and Its Application to Determine the Dynamics of Antibody Responses in a Non-Human Primate Model of Onchocerca volvulus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Onchocerciasis (River Blindness) Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. Operational Performance of the Onchocerca volvulus “OEPA” Ov16 ELISA Serological Assay in Mapping, Guiding Decisions to Stop Mass Drug Administration, and Posttreatment Surveillance Surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijshr.com [ijshr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Onchocerca volvulus-neurotransmitter tyramine is a biomarker for river blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicalalgorithms.com [medicalalgorithms.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A diagnostic "patch test" for onchocerciasis using topical diethylcarbamazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyltyramine and Other Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quorum Sensing Inhibitor Performance with Supporting Experimental Data
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. This guide provides a comparative study of N-Acetyltyramine and other well-characterized quorum sensing inhibitors (QSIs), presenting quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathways.
Comparative Efficacy of Quorum Sensing Inhibitors
The inhibitory effects of this compound, Furanone C-30, Baicalin, and Hamamelitannin on key quorum sensing-regulated phenotypes are summarized below. These compounds have been selected based on their established roles as QSIs and represent different chemical classes.
| Inhibitor | Target Organism(s) | Assay | Concentration | Inhibition (%) | IC50 Value |
| This compound | Chromobacterium violaceum | Violacein Production | 1 mg/mL | ~40% | Not Reported |
| Pseudomonas aeruginosa | Pyoverdine Production | 1 mg/mL | ~65% | Not Reported | |
| Biofilm Formation | Not Reported | Not Reported | Not Reported | ||
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Formation | 10 µM | 30-75% | Not Reported |
| Pyocyanin Production | 50 µM | 20-100% | Not Reported | ||
| LasR activity | - | - | ~22 µM | ||
| Baicalin | Pseudomonas aeruginosa | Biofilm Formation | 256 µg/mL | Not specified | Not Reported |
| Pyocyanin Production | 128 µg/mL | 69.87% | IC50 = 39.20 mg/mL | ||
| LasA Protease Production | 128 µg/mL | 74.56% | Not Reported | ||
| LasB Elastase Production | 128 µg/mL | 94.17% | Not Reported | ||
| Hamamelitannin | Staphylococcus aureus | Biofilm Susceptibility to Vancomycin | Not specified | Increased | Not Reported |
Note: The reported data is sourced from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to facilitate reproducibility and further research.
Violacein Inhibition Assay
This assay is commonly used to screen for QSIs that target the CviI/CviR system in Chromobacterium violaceum.
Protocol:
-
Culture Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add a sub-inhibitory concentration of the test compound to fresh LB broth.
-
Inoculation: Inoculate the wells with the overnight culture of C. violaceum diluted to a starting OD600 of approximately 0.1.
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Quantification: After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO or by centrifugation and resuspension in a solvent) and measuring the absorbance of the supernatant at 585-590 nm.
-
Analysis: Calculate the percentage of violacein inhibition relative to a control culture without the inhibitor.
Pyocyanin Production Assay
This assay measures the inhibition of pyocyanin, a virulence factor produced by Pseudomonas aeruginosa under the control of the rhl and las QS systems.
Protocol:
-
Culture Preparation: Grow an overnight culture of P. aeruginosa (e.g., PAO1 or PA14) in a suitable medium such as King's A broth at 37°C with shaking.
-
Assay Setup: Inoculate fresh medium containing a sub-inhibitory concentration of the test compound with the overnight culture.
-
Incubation: Incubate the cultures for 24-48 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Extract pyocyanin from the supernatant with chloroform.
-
Quantification: Back-extract the pyocyanin from the chloroform into an acidic solution (e.g., 0.2 M HCl), which turns pink. Measure the absorbance of the acidic solution at 520 nm.
-
Analysis: Calculate the percentage of pyocyanin inhibition relative to a control culture.
Crystal Violet Biofilm Assay
This is a widely used method to quantify the effect of inhibitors on biofilm formation.
Protocol:
-
Culture Preparation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable broth medium.
-
Assay Setup: In a 96-well microtiter plate, add fresh medium containing a sub-inhibitory concentration of the test compound.
-
Inoculation: Inoculate the wells with the overnight culture diluted to a specific starting OD.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 24-48 hours without shaking to allow for biofilm formation.
-
Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Washing and Solubilization: Wash the wells again with water to remove excess stain. Solubilize the bound crystal violet with a suitable solvent, such as 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm.
-
Analysis: Calculate the percentage of biofilm inhibition relative to a control well without the inhibitor.
Signaling Pathways and Inhibitor Targets
Understanding the molecular mechanisms of QS inhibition is crucial for the development of targeted therapies. The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Reversing the Resistance: A Comparative Analysis of N-Acetyltyramine and Other Agents in Overcoming Doxorubicin Resistance
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a cornerstone of chemotherapy, is often rendered ineffective by the development of multidrug resistance (MDR) in cancer cells. This guide provides a comparative analysis of the efficacy of N-Acetyltyramine and other agents—Resveratrol, Neferine, and Verapamil—in reversing doxorubicin resistance. The information presented is supported by experimental data to aid researchers in navigating potential therapeutic strategies.
Quantitative Efficacy in Reversing Doxorubicin Resistance
The following tables summarize the quantitative data from various studies, showcasing the efficacy of each agent in sensitizing doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.
Table 1: Efficacy of this compound in Doxorubicin-Resistant P388 Murine Leukemia Cells
| Cell Line | Treatment | Doxorubicin IC50 (µg/mL) | Fold Reversal |
| P388/ADR | Doxorubicin alone | 0.48 | - |
| P388/ADR | Doxorubicin + this compound (10 µg/mL) | 0.13 | 3.69 |
Data extracted from Kunimoto et al., 1987.
Table 2: Efficacy of Resveratrol in Doxorubicin-Resistant Cancer Cells
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Reversal |
| MCF-7/DOX (Breast Cancer) | Doxorubicin alone | 21.38 | - |
| MCF-7/DOX (Breast Cancer) | Doxorubicin + Resveratrol (12 µM) | Not explicitly stated, but significant sensitization observed | - |
| SGC7901/DOX (Gastric Cancer) | Doxorubicin alone | ~25 | - |
| SGC7901/DOX (Gastric Cancer) | Doxorubicin + Resveratrol (20 µM) | ~5 | 5 |
Data compiled from multiple sources, showcasing Resveratrol's broad applicability.
Table 3: Efficacy of Neferine in Doxorubicin-Resistant A549 Lung Cancer Cells
| Cell Line | Treatment | Doxorubicin Concentration (µM) | Decrease in Cell Viability (Fold Change) |
| A549/Dox | Doxorubicin (3 µM) | - | 1.73 |
| A549/Dox | Doxorubicin (3 µM) + Neferine (10 µM) | - | - |
| A549/Dox | Doxorubicin (4 µM) | - | 1.80 |
| A549/Dox | Doxorubicin (4 µM) + Neferine (10 µM) | - | - |
| A549/Dox | Doxorubicin (5 µM) | - | 1.88 |
| A549/Dox | Doxorubicin (5 µM) + Neferine (10 µM) | - | - |
Data from Paramasivan et al., 2020. The study demonstrates a significant increase in doxorubicin sensitivity in the presence of Neferine.
Table 4: Efficacy of Verapamil in Doxorubicin-Resistant Cancer Cells
| Cell Line | Treatment | Doxorubicin IC50 | Fold Reversal |
| SGC-7901 (Gastric Cancer) | Doxorubicin alone | 50.1 µg/mL | - |
| SGC-7901 (Gastric Cancer) | Doxorubicin + Verapamil (4.91 µg/mL) | 7.4 µg/mL | 6.77 |
| BGC-823 (Gastric Cancer) | Doxorubicin alone | 11.3 µg/mL | - |
| BGC-823 (Gastric Cancer) | Doxorubicin + Verapamil (4.91 µg/mL) | 6.8 µg/mL | 1.66 |
| MCF-7 (Breast Cancer) | Doxorubicin alone | 36 µg/mL | - |
| MCF-7 (Breast Cancer) | Doxorubicin + Verapamil | 13 µg/mL | 2.77 |
Data compiled from various studies, highlighting Verapamil's established role as a P-gp inhibitor.
Mechanisms of Action and Signaling Pathways
The reversal of doxorubicin resistance is achieved through various molecular mechanisms. The diagrams below illustrate the key signaling pathways modulated by this compound and the compared agents.
This compound: An Emerging Contender
The precise mechanism by which this compound reverses doxorubicin resistance is not yet fully elucidated. However, initial studies suggest it enhances the cytotoxic effects of doxorubicin in resistant cells, possibly by increasing intracellular drug accumulation or modulating cellular pathways that contribute to drug efflux.
Resveratrol: Targeting Multiple Pathways
Resveratrol has been shown to reverse doxorubicin resistance through multiple mechanisms. It can downregulate the expression of P-glycoprotein (P-gp), a key drug efflux pump, and also inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in resistant cancer cells and promotes cell survival.
Neferine: Modulating the Nrf2-LRP Axis
Neferine overcomes doxorubicin resistance by targeting the Nrf2 signaling pathway. In resistant cells, Nrf2 is often overexpressed, leading to increased levels of Lung Resistance Protein (LRP), another drug efflux pump. Neferine downregulates Nrf2, which in turn reduces LRP expression, leading to increased intracellular doxorubicin accumulation.
Verapamil: The P-glycoprotein Inhibitor
Verapamil, a calcium channel blocker, is a well-known first-generation P-gp inhibitor. It competitively binds to P-gp, thereby preventing the efflux of doxorubicin and increasing its intracellular concentration to cytotoxic levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
Cell Culture and Maintenance of Doxorubicin-Resistant Cell Lines
-
Cell Lines: P388 murine leukemia cells and their doxorubicin-resistant counterpart, P388/ADR, are commonly used. Other cell lines mentioned include MCF-7 (breast cancer), A549 (lung cancer), and SGC-7901 (gastric cancer), along with their respective doxorubicin-resistant sublines.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Induction and Maintenance of Resistance: Doxorubicin resistance is induced by exposing the parental cell line to gradually increasing concentrations of doxorubicin over several months. The resistant phenotype is then maintained by culturing the cells in the presence of a specific concentration of doxorubicin.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on cell viability and to determine the IC50 values.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of doxorubicin, the reversal agent, or a combination of both for a specified period (typically 48-72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that causes 50% inhibition of cell growth.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the respective compounds for a predetermined time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is employed to determine the expression levels of specific proteins involved in drug resistance.
-
Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., P-gp, Nrf2, LRP, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The reversal of doxorubicin resistance is a critical area of research in oncology. While Verapamil is a well-established P-gp inhibitor, newer agents like Resveratrol and Neferine demonstrate efficacy through the modulation of multiple signaling pathways, offering potentially broader therapeutic windows. This compound presents as a promising new agent, with initial data indicating a significant ability to resensitize resistant leukemia cells to doxorubicin. Further in-depth studies into the mechanism of action of this compound are warranted to fully understand its potential in a clinical setting. This guide provides a foundational comparison to inform future research and drug development efforts in overcoming chemotherapy resistance.
In Vitro and In Vivo Correlation of N-Acetyltyramine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of N-Acetyltyramine. We will delve into its multifaceted roles as a quorum sensing inhibitor, an antioxidant, an anti-adipogenic agent, and a potential anti-inflammatory compound. This document aims to bridge the gap between laboratory findings and potential physiological effects by presenting available data, detailed experimental protocols, and a comparative analysis with alternative compounds.
Executive Summary
This compound (NAT), a naturally occurring phenolic amide, has demonstrated a range of biological activities in vitro. Key findings point to its ability to interfere with bacterial communication (quorum sensing), scavenge free radicals, inhibit the formation of fat cells, and potentially modulate inflammatory responses. However, a significant knowledge gap exists in translating these in vitro observations to in vivo settings, with direct studies on the physiological effects of NAT being scarce. This guide synthesizes the existing evidence, highlights the discrepancies, and provides a framework for future research to establish a clear in vitro-in vivo correlation (IVIVC).
Data Presentation: In Vitro Biological Activities of this compound
The following table summarizes the quantitative data from various in vitro studies on this compound and its alternatives.
| Biological Activity | Assay | Test System | This compound | Alternative Compound(s) | Reference(s) |
| Quorum Sensing Inhibition | Violacein Inhibition | Chromobacterium violaceum | IC50: ~0.5 mg/mL (75% inhibition) | Tyramine (similar activity) | |
| Antioxidant Activity | DPPH Radical Scavenging | Chemical Assay | IC50: 64.7 ± 0.5 µg/mL | N-Acetyltryptamine (IC50: 131.3 ± 1.8 µg/mL), Ascorbic Acid, BHT | [1] |
| Anti-adipogenic Activity | Adipocyte Differentiation | 3T3-L1 preadipocytes | Significant inhibition of differentiation | Tyrosol (attenuates differentiation) | [2] |
| Cytotoxicity | Doxorubicin Resistance Reversal | P388 murine leukemia cells | IC50: 0.13 µg/mL (in combination with doxorubicin) | Doxorubicin alone (IC50: 0.48 µg/mL) | [3] |
| Anti-inflammatory Activity | TNF-α Production Inhibition | U937 cells | IC50: 0.59 mM (for a related compound) | - | [1] |
In Vivo Biological Activities: An Extrapolation from Related Compounds
Direct in vivo studies on this compound's biological activities are limited. However, research on its parent compound, tyramine, and other phenolic amides provides valuable insights into its potential in vivo effects.
| Biological Activity | Animal Model | Compound | Key Findings | Reference(s) |
| Hypolipidemic & Anti-obesity | High-fat diet-induced obese mice | Tyramine | Reduced body weight, plasma cholesterol, and insulin levels. | [4] |
| Antioxidant & Anti-inflammatory | Rats | Phenolic Amide (PA1) | Lowered hepatic TBARS, elevated SOD and GSH levels, decreased NO, TNF-α, and NF-κB. | [5] |
Correlation and Discrepancies: The potent in vitro antioxidant and anti-adipogenic activities of this compound suggest that it could exhibit similar beneficial effects in vivo, such as reducing oxidative stress and preventing obesity-related metabolic disorders. The in vivo studies on tyramine support this hypothesis. However, the lack of direct pharmacokinetic and pharmacodynamic data for this compound makes it difficult to establish a definitive correlation. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence its in vivo efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Quorum Sensing Inhibition Assay (Violacein Inhibition)
-
Test Organism: Chromobacterium violaceum ATCC 12472
-
Method:
-
A fresh overnight culture of C. violaceum is prepared in Luria-Bertani (LB) broth.
-
The culture is diluted to an OD600 of 0.1.
-
In a 96-well microtiter plate, 100 µL of the diluted bacterial suspension is added to each well.
-
This compound is added to the wells at various concentrations (e.g., 0.1 to 1 mg/mL). A negative control (no compound) and a positive control (known QS inhibitor) are included.
-
The plate is incubated at 30°C for 24-48 hours.
-
Violacein production is quantified by lysing the cells with DMSO and measuring the absorbance of the supernatant at 585 nm.
-
The percentage of inhibition is calculated relative to the negative control.
-
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Method:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of this compound are prepared in methanol.
-
In a 96-well plate, a fixed volume of the DPPH solution is added to each well, followed by the test compound solutions. A blank (methanol) and a positive control (e.g., ascorbic acid) are included.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.
-
Anti-adipogenic Activity Assay
-
Cell Line: 3T3-L1 preadipocytes
-
Method:
-
3T3-L1 cells are cultured to confluence in a standard growth medium.
-
Two days post-confluence, adipocyte differentiation is induced using a differentiation medium containing insulin, dexamethasone, and IBMX.
-
This compound is added to the differentiation medium at various concentrations.
-
The medium is replaced every two days with a maintenance medium containing insulin and the test compound.
-
After 8-10 days, the cells are fixed and stained with Oil Red O to visualize lipid accumulation.
-
The stained lipid droplets are quantified by extracting the dye with isopropanol and measuring the absorbance at 520 nm.
-
The expression of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) can be analyzed by qPCR or Western blotting.
-
Signaling Pathways and Molecular Mechanisms
The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.
Quorum Sensing Inhibition Pathway
This compound likely interferes with the bacterial quorum sensing system by competing with the native autoinducer molecules for binding to their cognate receptors, thereby preventing the activation of virulence gene expression.
References
A Comparative Analysis of the Cholinesterase Inhibitory Effects of N-Acetyltyramine Analogs and Related Phenolic Amides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cholinesterase Inhibitors
The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help ameliorate cognitive decline. This guide provides a comparative overview of the inhibitory effects of N-acetyltyramine analogs and structurally related phenolic amides on cholinesterases, supported by available experimental data.
Quantitative Comparison of Inhibitory Activity
While extensive data on a wide range of this compound analogs is limited in publicly available literature, studies on structurally similar N-acyltyramine and N-acyldopamine derivatives provide valuable insights into their potential as cholinesterase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against acetylcholinesterase.
| Compound | Target Enzyme | IC50 Value (µM) |
| trans-N-p-coumaroyl tyramine | Acetylcholinesterase (AChE) | 122 |
| N-trans-Feruloyldopamine | Acetylcholinesterase (AChE) | 8.52 |
| N-trans-Caffeoyldopamine | Acetylcholinesterase (AChE) | Not specified |
Data sourced from available research publications. It is important to note that experimental conditions can vary between studies.
From the available data, N-trans-Feruloyldopamine demonstrates the most potent inhibitory effect on acetylcholinesterase with an IC50 value of 8.52 µM[1]. trans-N-p-coumaroyl tyramine, another analog, exhibits a more moderate inhibitory activity[2]. The presence of the dopamine moiety and the nature of the acyl group appear to significantly influence the inhibitory potency of these compounds against AChE[1].
Experimental Protocols
The determination of cholinesterase inhibitory activity is predominantly conducted using the Ellman's method, a rapid and reliable spectrophotometric assay.
Ellman's Assay for Acetylcholinesterase Inhibition:
This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (inhibitor) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) substrate solution (14 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE enzyme solution (1 U/mL)[3].
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme[3].
-
Addition of DTNB: Following pre-incubation, add 10 µL of 10 mM DTNB to the reaction mixture in each well[3].
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well[3].
-
Measurement: Immediately after substrate addition, shake the plate for 1 minute and measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals for a set period (e.g., 10 minutes)[3].
-
Control Wells: Include control wells containing all components except the test compound (to measure 100% enzyme activity) and blank wells without the enzyme.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Cholinergic Signaling and Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize the cholinergic signaling pathway. The following diagram, generated using Graphviz, illustrates the key steps in cholinergic neurotransmission and the point of intervention for cholinesterase inhibitors.
Caption: Cholinergic signaling pathway and the mechanism of acetylcholinesterase (AChE) inhibition.
This guide provides a foundational comparison of the cholinesterase inhibitory effects of this compound analogs and related compounds. Further research into a broader range of these analogs is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to conduct their own comparative studies.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for N-Acetyltyramine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of N-Acetyltyramine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment.
Hazard Identification and Physicochemical Properties
This compound is a metabolite of the biogenic amine tyramine.[1] While its toxicological properties have not been fully investigated, it is classified as a corrosive substance that can cause serious eye damage.[2][3] It is a solid at room temperature.[1]
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Appearance | Solid | |
| GHS Pictogram | Corrosion | |
| Signal Word | Danger | |
| Hazard Statements | H318: Causes serious eye damage.[2] May also cause skin and respiratory irritation (H315, H335). | |
| Storage Temperature | -20°C | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[4] The following table outlines the minimum PPE requirements.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Eyes/Face | - Safety glasses with side shields: Essential for all operations. - Face shield: Required when there is a risk of splashes or dust generation.[5] | Protects against splashes and airborne particles that can cause serious eye damage.[2] |
| Skin | - Chemical-resistant gloves: Nitrile or other compatible gloves should be worn.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6] - Laboratory coat: A standard lab coat is required. - Protective clothing: Additional chemical-resistant clothing may be necessary for larger quantities or when there is a higher risk of exposure.[5] | Prevents direct skin contact with the chemical, which can cause irritation. |
| Respiratory | - Government-approved respirator: Should be used when working with the powder outside of a fume hood or in poorly ventilated areas to avoid inhaling dust particles.[6] A dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) may be appropriate.[7] | Protects the respiratory system from potential irritation caused by inhaling the fine particles of the solid compound. |
| Feet | - Closed-toe shoes: Required in all laboratory settings. - Chemical-resistant footwear: Recommended when handling larger quantities or in situations with a higher risk of spills.[5] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.
Experimental Workflow for Safe Handling
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
